5-(Trimethylsilyl)-1,3-cyclopentadiene
描述
属性
IUPAC Name |
cyclopenta-2,4-dien-1-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFHCJPMKUTMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947996 | |
| Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3559-74-8, 25134-15-0 | |
| Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3559-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Cyclopentadien-1-yltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003559748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclopentadiene, (trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3559-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(trimethylsilyl)-1,3-cyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(trimethylsilyl)-1,3-cyclopentadiene, a valuable reagent in organometallic chemistry and organic synthesis. The document details the core synthetic methodology, experimental protocols, and key characterization data to support researchers in the successful preparation and application of this compound.
Core Synthesis Strategy
The most common and efficient method for the synthesis of this compound involves the reaction of a cyclopentadienyl (B1206354) anion source with a trimethylsilyl (B98337) halide. The classical approach utilizes sodium cyclopentadienide (B1229720) (NaC₅H₅) and trimethylsilyl chloride ((CH₃)₃SiCl) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.[1] This nucleophilic substitution reaction proceeds readily to form the desired product and a salt byproduct, typically sodium chloride (NaCl).[2]
The reaction is generally performed at low temperatures, ranging from -78°C to room temperature, to control the exothermic nature of the reaction and minimize the formation of side products.[1]
Signaling Pathways and Experimental Workflow
The synthesis of this compound follows a straightforward nucleophilic substitution pathway. The key steps involved in the synthesis and purification are outlined below.
Caption: Experimental workflow for the synthesis and purification of this compound.
Detailed Experimental Protocols
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Freshly cracked cyclopentadiene (from dicyclopentadiene)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethylsilyl chloride ((CH₃)₃SiCl), freshly distilled
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
Procedure:
-
Preparation of Sodium Cyclopentadienide: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere. The flask is cooled in an ice bath. Freshly cracked cyclopentadiene is added dropwise to the stirred suspension. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclopentadienide.
-
Silylation Reaction: The flask containing the sodium cyclopentadienide solution is cooled to -78 °C using a dry ice/acetone bath. Freshly distilled trimethylsilyl chloride is added dropwise via the dropping funnel, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with hexane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₄Si |
| Molecular Weight | 138.28 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 138-140 °C (lit.) |
| Density | 0.833 g/mL at 25 °C (lit.) |
| Refractive Index (n²⁰/D) | 1.471 (lit.) |
Table 2: Spectroscopic Data
Due to the fluxional nature of this compound, where the trimethylsilyl group rapidly migrates around the cyclopentadienyl ring, the NMR spectra can be temperature-dependent. At room temperature, the proton and carbon signals of the cyclopentadienyl ring are often observed as averaged signals.[2]
| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR (CDCl₃) | Due to rapid sigmatropic rearrangement, the protons on the cyclopentadienyl ring may appear as a single, time-averaged peak. The trimethylsilyl protons typically appear as a sharp singlet around 0 ppm. |
| ¹³C NMR (CDCl₃) | Similar to the ¹H NMR, the carbon atoms of the cyclopentadienyl ring may show averaged signals. The trimethylsilyl carbons will appear as a single resonance. |
| Infrared (IR) | Key absorptions include C-H stretching of the cyclopentadienyl ring and the characteristic Si-C vibrations. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. |
Note: For detailed and specific NMR data, it is recommended to acquire spectra on the purified product and compare with literature values if available, as the exact chemical shifts can be influenced by solvent and temperature.
Side Reactions and Purification Considerations
A potential side reaction in this synthesis is the formation of bis(trimethylsilyl)cyclopentadiene, which can occur if an excess of the silylating agent is used or if the reaction conditions are not carefully controlled.
Purification by fractional distillation under reduced pressure is crucial to separate the desired monosilylated product from any unreacted starting materials, the disilylated byproduct, and other impurities.[1] The product is sensitive to moisture and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) to prevent degradation.[1]
References
Preparation of Trimethylsilylcyclopentadiene from Sodium Cyclopentadienide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trimethylsilylcyclopentadiene from sodium cyclopentadienide (B1229720). It covers the essential theoretical background, detailed experimental protocols, and critical data for the successful preparation and characterization of this versatile reagent.
Introduction
Trimethylsilylcyclopentadiene is a valuable organosilicon compound widely utilized in organic and organometallic synthesis. Its utility stems from the presence of the reactive cyclopentadienyl (B1206354) moiety, which can act as a ligand in the formation of metallocenes, and the trimethylsilyl (B98337) group, which enhances stability and solubility in organic solvents. This guide details its preparation via the reaction of sodium cyclopentadienide with chlorotrimethylsilane (B32843), a common and efficient synthetic route.
Reaction Scheme and Mechanism
The synthesis of trimethylsilylcyclopentadiene is achieved through a salt metathesis reaction. The nucleophilic cyclopentadienide anion attacks the electrophilic silicon atom of chlorotrimethylsilane, displacing the chloride ion and forming the desired product along with sodium chloride as a byproduct.[1]
Reaction:
NaC₅H₅ + (CH₃)₃SiCl → C₅H₅Si(CH₃)₃ + NaCl[1]
The reaction mechanism is a straightforward bimolecular nucleophilic substitution (Sₙ2) at the silicon center. The cyclopentadienide anion acts as the nucleophile, and the chloride is the leaving group.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the starting material, sodium cyclopentadienide, and the subsequent synthesis of trimethylsilylcyclopentadiene.
Preparation of Sodium Cyclopentadienide Solution in THF
Sodium cyclopentadienide is typically prepared and used in situ or as a solution in an ethereal solvent like tetrahydrofuran (B95107) (THF).
Procedure:
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).
-
Reagents: Sodium hydride (60% dispersion in mineral oil) is washed with anhydrous hexanes to remove the oil and then dried under a stream of nitrogen. Anhydrous THF is added to the flask.
-
Reaction: Freshly cracked cyclopentadiene (B3395910) (from the pyrolysis of dicyclopentadiene) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C. The reaction is exothermic and generates hydrogen gas, which should be safely vented. After the addition is complete, the mixture is stirred at room temperature until the evolution of hydrogen ceases, indicating the complete formation of sodium cyclopentadienide. The resulting solution is typically pink or red.
Synthesis of Trimethylsilylcyclopentadiene
The following protocol is adapted from a patented procedure and is designed to minimize the formation of the bis(trimethylsilyl)cyclopentadiene byproduct.[2]
Procedure:
-
Reaction Setup: A solution of chlorotrimethylsilane in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath.
-
Addition of Sodium Cyclopentadienide: A solution of sodium cyclopentadienide in THF (prepared as described in section 3.1) is added dropwise to the stirred chlorotrimethylsilane solution over a period of 2 hours, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1.5 hours.
-
Work-up: The reaction mixture is filtered under an inert atmosphere to remove the precipitated sodium chloride. The filter cake is washed with anhydrous THF to recover any entrained product.
-
Isolation and Purification: The solvent is removed from the filtrate by rotary evaporation under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield trimethylsilylcyclopentadiene as a colorless liquid.
Data Presentation
Reaction Parameters and Yields
| Reactant 1 (in THF) | Reactant 2 (in THF) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Chlorotrimethylsilane | Sodium Cyclopentadienide | 0 to rt | 3.5 | 84 | [3] |
Note: The yield is based on the amount of chlorotrimethylsilane used.
Physical and Spectroscopic Data of Trimethylsilylcyclopentadiene
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄Si | [1] |
| Molar Mass | 138.29 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 138-140 °C (at 760 mmHg) | [1] |
| Density | 0.833 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.471 | [1] |
| ¹H NMR (CDCl₃, rt) | δ ~6.5 (m, 4H, Cp-H), ~0.2 (s, 9H, Si(CH₃)₃) | [4] |
| ¹³C NMR (CDCl₃, rt) | δ ~134 (Cp-C), ~132 (Cp-C), ~-1 (Si(CH₃)₃) | |
| FTIR (neat, cm⁻¹) | ~3050 (C-H stretch, sp²), ~2950 (C-H stretch, sp³), ~1250 (Si-CH₃), ~840 (Si-C) | |
| Mass Spectrum (m/z) | 138 (M⁺), 123 (M⁺-CH₃), 73 (Si(CH₃)₃⁺) |
Note on NMR Data: At room temperature, trimethylsilylcyclopentadiene exhibits fluxional behavior, with the trimethylsilyl group rapidly migrating around the cyclopentadienyl ring. This results in a time-averaged ¹H NMR spectrum showing a single, broad resonance for the four ring protons. At low temperatures, this dynamic process can be "frozen out," and distinct signals for the different isomers can be observed.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of trimethylsilylcyclopentadiene.
Side Reactions and Control
The primary side reaction in this synthesis is the formation of bis(trimethylsilyl)cyclopentadiene. This occurs when a second equivalent of chlorotrimethylsilane reacts with the initially formed trimethylsilylcyclopentadienide anion. To minimize this side reaction, it is crucial to maintain a localized excess of chlorotrimethylsilane. This is achieved by adding the sodium cyclopentadienide solution to the chlorotrimethylsilane solution, rather than the reverse.[2]
Safety Considerations
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere.
-
Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature and should be freshly prepared by cracking dicyclopentadiene (B1670491) before use. It is also flammable.
-
Chlorotrimethylsilane: This compound is flammable and corrosive. It reacts with moisture to produce hydrochloric acid.
-
Solvents: Tetrahydrofuran and hexanes are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Vacuum Distillation: Distillation under reduced pressure carries a risk of implosion. Glassware should be inspected for cracks or defects before use.
Conclusion
The synthesis of trimethylsilylcyclopentadiene from sodium cyclopentadienide and chlorotrimethylsilane is a reliable and high-yielding procedure. Careful control of reaction conditions, particularly the order of reagent addition, is essential to minimize the formation of byproducts. The detailed protocols and data provided in this guide should enable researchers to successfully prepare and characterize this important synthetic building block.
References
- 1. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(trimethylsilyl)-1,3-cyclopentadiene: Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-(trimethylsilyl)-1,3-cyclopentadiene, an organosilicon compound with significant applications in organic synthesis and materials science. This document details its chemical formula, molecular weight, and key physicochemical properties. A detailed experimental protocol for its synthesis is provided, along with spectroscopic data for its characterization. The guide also features a visualization of its molecular structure, generated using the DOT language, to facilitate a deeper understanding of its chemical nature.
Introduction
This compound, a prominent organosilicon compound, is distinguished by a trimethylsilyl (B98337) group attached to a cyclopentadiene (B3395910) ring. Its unique structural characteristics, particularly its fluxional nature, and its reactivity make it a valuable reagent in a variety of chemical transformations. This guide serves as a technical resource for professionals in research and drug development, offering in-depth information on its molecular architecture and practical guidance for its synthesis and characterization.
Molecular Structure and Formula
The chemical formula for this compound is C₈H₁₄Si.[1] The molecule consists of a five-membered cyclopentadiene ring bonded to a trimethylsilyl group. A key feature of its structure is its fluxional behavior, where the trimethylsilyl group undergoes rapid migration around the cyclopentadiene ring. This dynamic process, known as a sigmatropic rearrangement, leads to the apparent equivalence of the protons on the ring in gas-phase NMR spectroscopy, resulting in a single peak.[2]
Due to this fluxionality and a tendency for isomeric interconversion, direct X-ray crystallographic analysis of its molecular geometry has proven challenging. However, insights into its bond lengths and angles can be obtained from computational studies and gas-phase electron diffraction (GED).
Visualization of the Molecular Structure
To illustrate the molecular structure, a diagram has been generated using the Graphviz (DOT language).
References
fluxional behavior of trimethylsilyl cyclopentadiene
An In-depth Technical Guide to the Fluxional Behavior of Trimethylsilyl (B98337) Cyclopentadiene (B3395910)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilyl cyclopentadiene (C₅H₅Si(CH₃)₃) is a pivotal organosilicon compound, widely utilized in the synthesis of cyclopentadienyl (B1206354) (Cp) metal complexes. Its utility is intrinsically linked to its fascinating dynamic nature, specifically its fluxional behavior. This technical guide provides a comprehensive examination of the principles, experimental characterization, and quantitative analysis of this phenomenon. The core of this behavior is a rapid, degenerate[1][2]-sigmatropic rearrangement involving the migration of the trimethylsilyl group around the cyclopentadienyl ring. This process is primarily studied using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, which allows for the elucidation of the kinetic and thermodynamic parameters governing the rearrangement. This document details the underlying mechanism, presents key quantitative data, provides a robust experimental protocol for VT-NMR analysis, and illustrates the dynamic processes with clear, structured diagrams.
Introduction to Fluxionality in Organometallic Chemistry
Fluxional molecules are chemical species that undergo rapid, reversible intramolecular rearrangements, leading to the interchange of chemically distinct atoms or groups. If the rate of this rearrangement is fast on the timescale of the observation method, such as NMR spectroscopy, the exchanging groups can appear chemically equivalent. Trimethylsilyl cyclopentadiene is a classic example of a fluxional molecule, where the trimethylsilyl (TMS) group is not static but migrates rapidly from one carbon atom to another on the cyclopentadienyl ring.[3] This behavior is crucial for its reactivity and its role as a ligand precursor in organometallic synthesis.
The Dynamic Process: A[1][2]-Sigmatropic Rearrangement
The fluxionality of trimethylsilyl cyclopentadiene is predominantly governed by a degenerate[1][2]-sigmatropic rearrangement.[1][4] In this pericyclic reaction, a σ-bonded group (the TMS group) migrates across a π-system (the cyclopentadienyl ring). The process involves a concerted transition state where the silyl (B83357) group moves between adjacent carbons (a 1,2-shift), effectively relocating its point of attachment.[1]
At room temperature, this migration is exceedingly fast, occurring millions of times per second.[4] This rapid interchange between the equivalent 5-substituted isomers renders all five protons on the cyclopentadienyl ring chemically and magnetically equivalent on the NMR timescale, resulting in a single, sharp proton NMR signal.[3] The molecule exists as an equilibrium mixture of isomers, with the 5-trimethylsilylcyclopentadiene isomer being the most abundant (85-90%).[4] Slower prototropic shifts (hydrogen migrations) are responsible for the interconversion between the vinylic isomers (1- and 2-silyl).[1]
Experimental Characterization by Variable Temperature (VT) NMR
VT-NMR spectroscopy is the most powerful technique for investigating the kinetics of fluxional processes.[2][5] By recording NMR spectra at different temperatures, one can manipulate the rate of the intramolecular exchange relative to the NMR timescale.
-
Fast Exchange (High Temperature): At or above room temperature, the silyl migration is much faster than the NMR timescale. This leads to a time-averaged spectrum. For trimethylsilyl cyclopentadiene, the ¹H NMR spectrum shows a single sharp resonance for the five ring protons.[3]
-
Slow Exchange (Low Temperature): As the temperature is lowered, the rate of the silyl migration decreases. Below a certain temperature, the exchange becomes slow on the NMR timescale. The spectrum resolves into a complex pattern corresponding to a static 5-substituted cyclopentadiene molecule, where the ring protons are chemically inequivalent.
-
Coalescence (Intermediate Temperature): At a specific temperature, known as the coalescence temperature (T꜀), the individual signals from the slow-exchange regime broaden and merge into a single, broad peak. The rate of exchange at this temperature can be calculated directly from the spectral parameters.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 5-(trimethylsilyl)-1,3-cyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-(trimethylsilyl)-1,3-cyclopentadiene. This organosilicon compound is of significant interest due to its fluxional nature and its utility as a precursor in the synthesis of cyclopentadienyl (B1206354) metal complexes, which are crucial in various catalytic processes. This document outlines the synthesis, detailed NMR data, and the experimental protocols for the spectroscopic analysis of this dynamic molecule.
Introduction
This compound is a colorless liquid that exhibits a fascinating dynamic process known as sigmatropic rearrangement. The trimethylsilyl (B98337) (TMS) group rapidly migrates around the cyclopentadienyl ring at room temperature. This fluxional behavior has a profound effect on its NMR spectra, necessitating variable-temperature studies to fully characterize its structure. At room temperature in the gas phase, the protons on the cyclopentadienyl ring are chemically equivalent, showing a single peak in the ¹H NMR spectrum[1]. Understanding the energetics and mechanism of this rearrangement is crucial for its application in organometallic synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of sodium cyclopentadienide (B1229720) with trimethylsilyl chloride[2][3].
Experimental Protocol: Synthesis
Materials:
-
Sodium cyclopentadienide (NaC₅H₅) solution in Tetrahydrofuran (THF)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Anhydrous diethyl ether or THF
-
Anhydrous hexane
-
Sodium sulfate (B86663) (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a freshly prepared solution of sodium cyclopentadienide in anhydrous THF is placed in a Schlenk flask equipped with a magnetic stir bar.
-
The flask is cooled to 0 °C using an ice bath.
-
Trimethylsilyl chloride is added dropwise to the stirred solution of sodium cyclopentadienide over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 2 hours.
-
The reaction mixture is then filtered under an inert atmosphere to remove the precipitated sodium chloride.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product is purified by distillation under reduced pressure to yield this compound as a colorless liquid.
NMR Spectroscopic Data
Due to the rapid intramolecular migration of the trimethylsilyl group, the ¹H and ¹³C NMR spectra of this compound are highly temperature-dependent.
Room Temperature NMR Spectroscopy
At room temperature, the fluxional process is rapid on the NMR timescale, leading to averaged signals for the cyclopentadienyl ring protons and carbons. In the gas phase, the ring protons appear as a single sharp singlet[1]. In solution, the signals are often broad.
Low-Temperature NMR Spectroscopy
To resolve the individual signals of the static isomers, low-temperature NMR spectroscopy is required. The following data is based on studies conducted at low temperatures where the silyl (B83357) group migration is slowed significantly.
Table 1: Low-Temperature ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 3.00 | m | |
| H-1, H-4 | 6.50 | m | |
| H-2, H-3 | 6.00 | m | |
| Si(CH₃)₃ | 0.10 | s |
Table 2: Low-Temperature ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-5 | 45.0 |
| C-1, C-4 | 135.0 |
| C-2, C-3 | 130.0 |
| Si(CH₃)₃ | -2.0 |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the exact temperature of the measurement.
Experimental Protocol: Variable-Temperature NMR Spectroscopy
Objective: To observe the fluxional behavior of this compound and acquire spectra of the static molecule at low temperature.
Materials and Equipment:
-
This compound, freshly distilled
-
Deuterated solvent with a low freezing point (e.g., Toluene-d₈, THF-d₈)
-
NMR tube (high-quality, rated for low-temperature use)
-
NMR spectrometer with variable-temperature capabilities
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, dissolve approximately 10-20 mg of freshly distilled this compound in 0.5 mL of the chosen deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Flame-seal the NMR tube or securely cap it to prevent condensation of atmospheric moisture at low temperatures.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR probe.
-
Lock and shim the spectrometer on the solvent signal at room temperature.
-
Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (approximately 298 K).
-
-
Low-Temperature Measurements:
-
Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring spectra.
-
Acquire ¹H and ¹³C NMR spectra at each temperature, noting any changes in the line shapes and chemical shifts of the signals.
-
Continue cooling until the signals for the cyclopentadienyl protons and carbons are sharp and well-resolved, indicating that the silyl group migration has been effectively "frozen" on the NMR timescale. This is typically achieved at temperatures below -50 °C.
-
-
Data Analysis:
-
Process and analyze the spectra obtained at different temperatures to observe the coalescence of signals and the sharpening of signals at low temperatures.
-
From the low-temperature spectra, assign the chemical shifts and determine the coupling constants for the static this compound molecule.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Fluxional Behavior and NMR Observation
References
Sigmatropic Rearrangements in Silyl-Substituted Cyclopentadienes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of sigmatropic rearrangements in silyl-substituted cyclopentadienes, a class of reactions with significant implications for synthetic chemistry and materials science. The unique ability of the silyl (B83357) group to migrate around the cyclopentadienyl (B1206354) ring system offers a powerful tool for controlling molecular architecture and reactivity. This document details the underlying mechanisms, quantitative kinetic data, and experimental protocols relevant to the study of these dynamic molecules.
Core Concepts: The[1][2]-Sigmatropic Silyl Shift
The predominant sigmatropic rearrangement in silyl-substituted cyclopentadienes is the[1][2]-silyl shift. This is a thermally allowed, uncatalyzed pericyclic reaction where a silyl group migrates from one carbon atom of the cyclopentadienyl ring to a new position five atoms away, with a simultaneous reorganization of the π-electron system. This process is typically suprafacial, meaning the silyl group remains on the same face of the ring throughout the migration.
The facility of this rearrangement is attributed to the electropositive nature of silicon and the ability of the cyclopentadienyl system to accommodate the cyclic transition state. The migration of the silyl group is significantly faster than the corresponding hydrogen shift, making it the dominant fluxional process in these systems.
Quantitative Data on Rearrangement Kinetics
The rate of the[1][2]-sigmatropic silyl shift is influenced by the nature of the substituents on the silicon atom and the cyclopentadienyl ring, as well as the temperature. While comprehensive comparative data is sparse in the literature, computational studies and experimental observations provide key insights into the energetics of this process.
| Migrating Group | System | Method | Activation Energy (kcal/mol) |
| Trimethylsilyl (B98337) (SiMe₃) | Cyclopentadiene (B3395910) | DFT Calculation | 13.2[1] |
| t-Butyldimethylsilyl (tBuMe₂Si) | Vinylallene cycloisomerization intermediate | DFT Calculation | 14.6[3] |
Table 1: Calculated Activation Energies for[1][2]-Silyl Sigmatropic Shifts.
For context, the activation energy for the uncatalyzed[1][2]-hydrogen shift in cyclopentadiene has been computationally determined to be approximately 24.9 kcal/mol. This highlights the significantly lower energy barrier for the migration of a silyl group.
Experimental Protocols
Synthesis of 5-Trimethylsilylcyclopentadiene
This protocol describes a common method for the synthesis of 5-trimethylsilylcyclopentadiene, a versatile precursor for further studies.
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Sodium metal
-
Tetrahydrofuran (THF), anhydrous
-
Trimethylsilyl chloride (Me₃SiCl)
-
Hexane (B92381), anhydrous
-
Standard glassware for air-sensitive techniques (Schlenk line, cannulas, etc.)
Procedure:
-
Preparation of Sodium Cyclopentadienide (B1229720):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add freshly distilled, anhydrous THF.
-
Carefully add small pieces of sodium metal to the THF with vigorous stirring.
-
Slowly add freshly cracked cyclopentadiene dropwise to the sodium dispersion at room temperature. The reaction is exothermic and will result in the evolution of hydrogen gas. The formation of a white precipitate of sodium cyclopentadienide will be observed.
-
Continue stirring until all the sodium has reacted and a clear solution or a fine white suspension is obtained.
-
-
Silylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride dropwise to the stirred suspension of sodium cyclopentadienide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
The reaction mixture will contain a precipitate of sodium chloride. Remove the solvent under reduced pressure.
-
Extract the product with anhydrous hexane.
-
Filter the hexane solution through a cannula to remove the sodium chloride.
-
Remove the hexane from the filtrate under reduced pressure to yield crude 5-trimethylsilylcyclopentadiene.
-
The product can be further purified by vacuum distillation.
-
Kinetic Analysis of[1][2]-Silyl Shift by NMR Spectroscopy
This protocol outlines a general procedure for determining the rate constants and activation parameters of the sigmatropic rearrangement using dynamic nuclear magnetic resonance (DNMR) spectroscopy.
Instrumentation:
-
Variable-temperature NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the purified silyl-substituted cyclopentadiene in a suitable deuterated solvent (e.g., toluene-d₈, THF-d₈) in an NMR tube. The concentration should be optimized for good signal-to-noise ratio.
-
Seal the NMR tube under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the sample.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at different temperatures. Start at a low temperature where the silyl group migration is slow on the NMR timescale, resulting in distinct signals for the different isomers.
-
Gradually increase the temperature in controlled increments. As the temperature increases, the rate of the sigmatropic rearrangement will increase, leading to broadening of the signals and eventually coalescence into a time-averaged spectrum.
-
Ensure that the temperature is accurately calibrated and allowed to equilibrate at each step before acquiring the spectrum.
-
-
Data Analysis:
-
Determine the rate constants (k) for the rearrangement at different temperatures using lineshape analysis of the exchanging proton signals. This can be done using specialized software that simulates the NMR spectra for different exchange rates.
-
Plot ln(k) versus 1/T (Arrhenius plot) or ln(k/T) versus 1/T (Eyring plot).
-
From the slope and intercept of the linear plot, calculate the activation parameters: activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).
-
Visualizations
Caption: The degenerate[1][2]-sigmatropic rearrangement of a silyl group in a cyclopentadiene ring, proceeding through a cyclic transition state.
Caption: A typical experimental workflow for the kinetic analysis of sigmatropic rearrangements in silyl-substituted cyclopentadienes.
References
An In-Depth Technical Guide on the Electronic Structure of Silylcyclopentadienyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the electronic structure of silylcyclopentadienyl compounds, focusing on the interplay between the silyl (B83357) substituent and the cyclopentadienyl (B1206354) ring system. The content presented herein is a synthesis of experimental data and computational studies, aimed at providing a comprehensive resource for professionals in research and development.
Introduction
Silyl-substituted cyclopentadienyl (Cp) ligands are of significant interest in organometallic chemistry and materials science. The introduction of a silyl group onto the Cp ring can profoundly influence the ligand's electronic properties, steric profile, and reactivity. These modifications, in turn, affect the stability, catalytic activity, and spectroscopic characteristics of the resulting metal complexes. Understanding the fundamental electronic structure of the silylcyclopentadienyl moiety itself is crucial for the rational design of new catalysts, materials, and therapeutic agents.
This guide focuses on the core electronic principles governing these compounds, supported by quantitative data from photoelectron spectroscopy and computational chemistry.
Core Electronic Structure: An Overview
The electronic structure of silylcyclopentadienyl compounds is primarily defined by the interaction between the π-system of the cyclopentadienyl ring and the orbitals of the silyl group. The nature of this interaction depends significantly on the position of the silyl group on the five-membered ring. Computational studies have shown that the stability of silylcyclopentadiene isomers follows the order 5-SiH₃ > 2-SiH₃ > 1-SiH₃.[1] This is in contrast to methyl-substituted cyclopentadienes, where the 2-substituted isomer is the most stable.[1]
The enhanced stability of the 5-silylcyclopentadiene isomer is attributed to a significant interaction between the Si-C bonding orbital and the π-system of the cyclopentadienyl ring.[1] This interaction involves a notable overlap between the silicon atom and the distal carbon atoms of the ring, suggesting a degree of hyperconjugation or through-space interaction that stabilizes the molecule.[1]
Quantitative Electronic and Structural Data
Quantitative data provides a precise description of the molecular and electronic structure. The following tables summarize key experimental and computational findings for 5-silylcyclopentadiene (5-SiH₃-C₅H₅).
Experimental Ionization Energies
Photoelectron spectroscopy (PES) is a powerful technique for probing the energies of molecular orbitals. The vertical ionization energies for 5-silylcyclopentadiene, obtained from He(I) photoelectron spectroscopy, are presented in Table 1. These values correspond to the energy required to remove an electron from a specific molecular orbital.
| Molecular Orbital | Experimental Ionization Energy (eV) |
| a" (π) | 8.6 |
| a' (π) | 9.5 |
| a' (σ Si-C) | 10.7 |
| a" (π) | 11.8 |
Table 1: Experimental vertical ionization energies for 5-silylcyclopentadiene (SiH₃C₅H₅) obtained by He(I) photoelectron spectroscopy. Data sourced from Cradock, Findlay, and Palmer (1974).[1]
Calculated Orbital Energies
Ab initio molecular orbital calculations provide theoretical insight into the electronic structure and complement experimental data. Table 2 lists the calculated energies for the highest occupied molecular orbitals of 5-silylcyclopentadiene from a foundational study.
| Molecular Orbital | Calculated Orbital Energy (eV) |
| 4a" | -9.05 |
| 7a' | -9.83 |
| 6a' | -11.08 |
| 3a" | -12.43 |
Table 2: Calculated energies of the highest occupied molecular orbitals of 5-silylcyclopentadiene from ab initio calculations. Data sourced from Cradock, Findlay, and Palmer (1974).[1]
Experimental and Computational Protocols
A clear understanding of the methodologies used to obtain the data is essential for its interpretation and application.
Photoelectron Spectroscopy (PES)
The experimental ionization energies listed in Table 1 were obtained using He(I) photoelectron spectroscopy.
-
Methodology: In this technique, a sample in the gas phase is irradiated with monochromatic ultraviolet radiation from a helium discharge lamp, typically at an energy of 21.22 eV (He Iα). The incident photons cause the ejection of valence electrons from the molecule. The kinetic energy of these photoelectrons is measured by an electron energy analyzer. The ionization energy (IE) of the electron is then determined by the following equation:
IE = hν - Eₖ
where hν is the energy of the incident photon and Eₖ is the measured kinetic energy of the photoelectron. The sample is introduced into a high-vacuum chamber to ensure that the photoelectrons can travel to the analyzer without colliding with other gas molecules.
Ab Initio Molecular Orbital Calculations
The calculated orbital energies in Table 2 were derived from ab initio (from first principles) molecular orbital theory.
-
Methodology: These calculations solve the Schrödinger equation for a molecule without empirical parameters. The molecular orbitals are constructed as a linear combination of atomic orbitals (LCAO), which are themselves represented by a set of mathematical functions known as a basis set. For the calculations from the 1970s, minimal basis sets like STO-3G were common. This involves representing each atomic orbital by a fixed contraction of three Gaussian functions. The calculations are performed iteratively until a self-consistent field (SCF) is achieved, meaning the electron distribution no longer changes with further iterations. The resulting orbital energies provide a theoretical estimate of the ionization potentials (via Koopmans' theorem).
Visualizing Electronic Interactions and Isomeric Relationships
Graphical representations are invaluable for understanding the complex relationships in molecular systems. The following diagrams were generated using the DOT language to illustrate key concepts.
Conclusion
The electronic structure of silylcyclopentadienyl compounds is characterized by a significant stabilizing interaction between the silyl group and the cyclopentadienyl π-system, particularly in the 5-substituted isomer. This interaction, evidenced by photoelectron spectroscopy and ab initio calculations, leads to a distinct ordering of molecular orbital energies and isomeric stabilities compared to simple alkyl analogs. The quantitative data and methodologies presented in this guide offer a foundational understanding for researchers engaged in the design and synthesis of novel organometallic complexes and materials where these ligands play a central role. Further research employing modern DFT methods would be beneficial to refine the geometric and electronic parameters of these fundamental organosilicon compounds.
References
An In-depth Technical Guide to 5-(trimethylsilyl)-1,3-cyclopentadiene: Physical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties and boiling point of 5-(trimethylsilyl)-1,3-cyclopentadiene. It includes detailed experimental protocols for the determination of these properties and for the characterization of the compound.
Physical and Chemical Properties
This compound is a versatile organosilicon compound with the chemical formula C₈H₁₄Si. It is a colorless to yellow liquid that is sensitive to moisture and oxygen. The presence of the trimethylsilyl (B98337) group enhances its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Boiling Point | 138-140 °C | [1] |
| Density | 0.833 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.471 | [1] |
| Molecular Weight | 138.28 g/mol | [2] |
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis and characterization of this compound, as well as the determination of its key physical properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of sodium cyclopentadienide (B1229720) with trimethylsilyl chloride.[1]
Materials:
-
Sodium cyclopentadienide (NaC₅H₅)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous pentane
-
Nitrogen or Argon gas supply
-
Schlenk line or glove box
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Condenser
-
Distillation apparatus
Procedure:
-
Under an inert atmosphere (nitrogen or argon), a solution of sodium cyclopentadienide in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
The flask is cooled in an ice bath.
-
Trimethylsilyl chloride is added dropwise to the stirred solution of sodium cyclopentadienide.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then filtered to remove the precipitated sodium chloride.
-
The solvent (THF) is removed from the filtrate under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Characterization and Property Determination
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.
Materials:
-
This compound
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube filled with mineral oil
-
Bunsen burner or heating mantle
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed in the small test tube.
-
The capillary tube is placed in the test tube with the open end down.
-
The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The thermometer and test tube assembly are placed in the Thiele tube, with the thermometer bulb and sample positioned below the side arm.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.
Density Measurement (Pycnometer Method)
Density is the mass per unit volume of a substance. A pycnometer is a flask with a specific, accurately known volume that is used to determine the density of a liquid.
Materials:
-
This compound
-
Pycnometer (e.g., 10 mL)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). The volume of the pycnometer is determined by weighing the water-filled pycnometer (m₂) and using the known density of water at that temperature.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The filled pycnometer is brought to the same constant temperature in the water bath.
-
The mass of the pycnometer filled with the sample is accurately measured (m₃).
-
The density of the sample is calculated using the formula: Density = (m₃ - m₁) / ((m₂ - m₁)/density of water).
Refractive Index Measurement (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance.
Materials:
-
This compound
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper
-
Lens paper
-
Ethanol (B145695) or acetone (B3395972) for cleaning
Procedure:
-
The Abbe refractometer is turned on, and the constant temperature water circulator is set to the desired temperature (e.g., 20 °C).
-
The prism of the refractometer is cleaned with a soft lens paper and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
-
A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.
-
The illuminating prism is closed and locked.
-
The eyepiece is adjusted to bring the crosshairs into focus.
-
The handwheel is turned until the boundary between the light and dark fields is visible in the eyepiece.
-
The compensator knob is adjusted to eliminate any color fringe at the boundary, making the boundary sharp and achromatic.
-
The handwheel is finely adjusted to center the sharp boundary line on the crosshairs.
-
The refractive index value is read from the scale.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the structure of the molecule by observing the chemical environment of the hydrogen atoms. Due to the fluxional nature of this compound, the trimethylsilyl group undergoes rapid migration around the cyclopentadienyl (B1206354) ring, which can be observed by NMR.[3]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation and Analysis:
-
A small amount of this compound is dissolved in a deuterated solvent in an NMR tube.
-
A small amount of TMS is added as an internal standard (0 ppm).
-
The NMR spectrum is acquired according to the instrument's standard operating procedures.
-
The resulting spectrum is processed (Fourier transform, phasing, and baseline correction) and analyzed to identify the chemical shifts, integration, and coupling patterns of the different protons.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Instrumentation:
-
FTIR Spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Sample holder
Sample Preparation and Analysis (Neat Liquid on Salt Plates):
-
A clean and dry salt plate is placed in the sample holder of the FTIR spectrometer.
-
A single drop of this compound is placed on the salt plate.
-
A second salt plate is carefully placed on top to create a thin liquid film.
-
The sample holder is placed in the FTIR spectrometer.
-
The infrared spectrum is recorded over the desired wavelength range (e.g., 4000-400 cm⁻¹).
-
The positions and intensities of the absorption bands are analyzed to identify the characteristic vibrations of the functional groups in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the components of a sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
GC column suitable for the analysis of organosilicon compounds (e.g., a non-polar or medium-polarity column)
-
Injector
-
Helium or another suitable carrier gas
-
Syringe for sample injection
Sample Preparation and Analysis:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
The GC-MS instrument is set up with appropriate parameters for the column, injector temperature, oven temperature program, and mass spectrometer settings (e.g., mass range, ionization mode).
-
A small volume of the sample solution (e.g., 1 µL) is injected into the GC.
-
The components of the sample are separated in the GC column based on their boiling points and interactions with the stationary phase.
-
As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrum of the parent ion and its fragments is recorded.
-
The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to confirm the identity and purity of the compound.
Visualizations
Synthesis Workflow```dot
Diels-Alder Reaction
References
The Dawn of Silylated Cyclopentadienes: A Technical Guide to their Discovery, Synthesis, and Properties
An in-depth exploration of the synthesis, characterization, and historical development of silylated cyclopentadienes, pivotal reagents in organometallic chemistry and catalysis.
Introduction
Silylated cyclopentadienes have emerged as indispensable precursors in the synthesis of a vast array of organometallic compounds, most notably metallocenes used in catalysis and materials science. The introduction of silyl (B83357) groups onto the cyclopentadienyl (B1206354) ring profoundly influences the ligand's electronic and steric properties, enhancing solubility, stability, and reactivity. This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of silylated cyclopentadienes, from the foundational monosubstituted derivatives to their polysilylated counterparts. Detailed experimental protocols, quantitative data, and graphical representations of key chemical processes are presented to serve as a valuable resource for researchers in organometallic synthesis, drug development, and materials science.
Historical Perspective and Discovery
The journey into silylated cyclopentadienes began with the synthesis of trimethylsilyl (B98337) cyclopentadiene (B3395910). The foundational method involves the reaction of a cyclopentadienyl metal salt, typically sodium cyclopentadienide (B1229720), with a trialkylsilyl halide, such as trimethylsilyl chloride. This straightforward salt metathesis reaction has remained a cornerstone of silylcyclopentadiene synthesis.
Following the initial synthesis of the monosilylated derivative, research efforts expanded to include the preparation of polysilylated cyclopentadienes. The progressive addition of bulky trimethylsilyl groups allows for fine-tuning of the steric and electronic environment around the metal center in subsequent organometallic complexes. The synthesis of bis-, tris-, and even tetrakis- and pentakis(trimethylsilyl)cyclopentadienes has been achieved, often through sequential deprotonation and silylation steps. These highly substituted ligands have proven crucial in stabilizing reactive metal centers and influencing the catalytic activity and selectivity of the resulting metallocenes.
Synthesis of Silylated Cyclopentadienes: Experimental Protocols
The synthesis of silylated cyclopentadienes generally follows a common pathway involving the deprotonation of a cyclopentadienyl ring followed by quenching with a silyl halide. The degree of silylation can be controlled by the stoichiometry of the base and the silylating agent.
Synthesis of Trimethylsilyl Cyclopentadiene
This procedure describes the preparation of trimethylsilyl cyclopentadiene from sodium cyclopentadienide and trimethylsilyl chloride.
Reagents:
-
Sodium cyclopentadienide (NaC₅H₅)
-
Trimethylsilyl chloride ((CH₃)₃SiCl)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium chloride (NaCl)
Procedure:
-
In a flame-dried flask under an inert atmosphere, a solution of sodium cyclopentadienide in anhydrous THF is prepared.
-
The solution is cooled to 0 °C.
-
Trimethylsilyl chloride is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting suspension is filtered to remove the sodium chloride byproduct.
-
The solvent is removed from the filtrate under reduced pressure to yield trimethylsilyl cyclopentadiene as a colorless liquid.
A workflow for the synthesis of trimethylsilyl cyclopentadiene.
Synthesis of Trimethylsilyl CyclopentadieneSynthesis of 1,3-Bis(trimethylsilyl)cyclopentadiene
The preparation of the disilylated cyclopentadiene involves the deprotonation of trimethylsilyl cyclopentadiene followed by a second silylation.
Reagents:
-
Trimethylsilyl cyclopentadiene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A solution of trimethylsilyl cyclopentadiene in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.
-
A solution of n-butyllithium in hexanes is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete deprotonation.
-
The solution is then cooled back to -78 °C, and trimethylsilyl chloride is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The solvent and volatile byproducts are removed under reduced pressure.
-
The residue is extracted with an appropriate solvent (e.g., pentane), and the extract is filtered to remove lithium chloride.
-
The solvent is removed from the filtrate to yield 1,3-bis(trimethylsilyl)cyclopentadiene.
Synthesis of 1,2,4-Tris(trimethylsilyl)cyclopentadiene
The tris-silylated derivative is synthesized by a similar sequence of deprotonation and silylation starting from the bis-silylated compound.[1]
Reagents:
-
1,3-Bis(trimethylsilyl)cyclopentadiene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
1,3-Bis(trimethylsilyl)cyclopentadiene is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C.
-
n-Butyllithium is added dropwise, and the mixture is allowed to react as it warms to room temperature.
-
After complete deprotonation, the reaction is cooled again to -78 °C.
-
Trimethylsilyl chloride is added, and the reaction is stirred overnight at room temperature.
-
Workup is similar to the bis-silylated procedure, involving removal of volatiles, extraction, filtration, and solvent evaporation to afford the desired product.
Quantitative Data and Physical Properties
The physical and spectroscopic properties of silylated cyclopentadienes are crucial for their characterization and application. The following tables summarize key data for mono-, bis-, and tris(trimethylsilyl)cyclopentadiene.
Table 1: Physical Properties of Silylated Cyclopentadienes
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25 °C) | Refractive Index (n²⁰/D) |
| Trimethylsilyl cyclopentadiene | C₈H₁₄Si | 138.28 | 138-140 | 0.833 | 1.471 |
| 1,3-Bis(trimethylsilyl)cyclopentadiene | C₁₁H₂₂Si₂ | 210.46 | 87-88 / 6 mmHg | ~0.925 | ~1.447 |
| Tris(trimethylsilyl)cyclopentadiene | C₁₄H₃₀Si₃ | 282.64 | - | - | - |
Note: Data for tris(trimethylsilyl)cyclopentadiene is less commonly reported in standard literature; boiling point and density are often determined under reduced pressure and may vary.
Table 2: NMR Spectroscopic Data of Silylated Cyclopentadienes (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) |
| Trimethylsilyl cyclopentadiene | ~6.5-6.8 (m, vinyl H), ~3.0 (m, allyl H), ~0.2 (s, Si(CH₃)₃) | ~135-145 (vinyl C), ~45 (allyl C), ~-1.0 (Si(CH₃)₃) | ~0-5 |
| 1,3-Bis(trimethylsilyl)cyclopentadiene | ~6.7-7.0 (m, vinyl H), ~3.1 (m, allyl H), ~0.2 (s, Si(CH₃)₃) | ~140-150 (vinyl C), ~50 (allyl C), ~-1.0 (Si(CH₃)₃) | ~0-5 |
| 1,2,4-Tris(trimethylsilyl)cyclopentadiene | Two resonances for inequivalent 1,2- and 4-substituted SiMe₃ groups in a 2:1 ratio.[2] Resonances for ring protons are also observed. | Resonances corresponding to the silyl-substituted and unsubstituted ring carbons. | Multiple resonances may be observed due to the different chemical environments of the silicon atoms. |
Note: NMR data can vary depending on the solvent and the specific isomer present. The fluxional nature of these molecules can also lead to averaged signals at higher temperatures.
Fluxional Behavior: Sigmatropic Rearrangements
A hallmark of silylated cyclopentadienes is their fluxionality, characterized by rapid[1][3]-sigmatropic rearrangements of the silyl group around the cyclopentadienyl ring. This process, also known as a metallotropic shift, renders the ring protons equivalent on the NMR timescale at room temperature, often resulting in a single, averaged peak for the vinyl and allylic protons.
The mechanism involves a concerted, thermally allowed migration of the silyl group from one carbon atom to an adjacent one. The transition state is thought to involve a transiently delocalized pi-system. This dynamic behavior is a key feature to consider when characterizing these compounds and their subsequent metal complexes.
Mechanism of Silyl Group MigrationApplications in Organometallic Synthesis
The primary application of silylated cyclopentadienes is in the synthesis of metallocenes. The silyl groups can be retained in the final complex or cleaved during the reaction.
Synthesis of Zirconocene (B1252598) Dichloride
This workflow illustrates the synthesis of a zirconocene dichloride complex from a silylated cyclopentadienyl precursor.
Metallocene Synthesis Workflow
Conclusion
Silylated cyclopentadienes are versatile and highly valuable reagents in modern chemistry. Their discovery and the subsequent development of synthetic routes to polysilylated derivatives have significantly expanded the toolbox of organometallic chemists. The ability to systematically modify the steric and electronic properties of the cyclopentadienyl ligand by varying the number of silyl substituents has enabled the synthesis of novel metallocenes with tailored catalytic activities. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in this dynamic field.
References
Methodological & Application
Application Notes and Protocols for the Use of 5-(Trimethylsilyl)-1,3-cyclopentadiene in Metallocene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trimethylsilyl)-1,3-cyclopentadiene is a versatile reagent in organometallic chemistry, primarily utilized as a precursor for the synthesis of substituted cyclopentadienyl (B1206354) ligands and their corresponding metallocene complexes. The presence of the trimethylsilyl (B98337) (TMS) group offers several advantages, including increased stability of the cyclopentadienyl anion and the potential for further functionalization. Metallocenes, sandwich compounds featuring a transition metal center bonded to two cyclopentadienyl ligands, are of significant interest in various fields, including catalysis, materials science, and, more recently, as potential therapeutic agents in drug development. This document provides detailed application notes and experimental protocols for the synthesis of metallocenes using this compound.
Applications
The primary application of this compound in the context of metallocene synthesis is as a protected and easily handled source of the cyclopentadienyl (Cp) ligand. The TMS group can be retained in the final metallocene, modifying its electronic and steric properties, or it can be removed under specific conditions.
-
Catalysis: Metallocenes derived from this precursor are widely used as catalysts or catalyst precursors for olefin polymerization. The substituents on the cyclopentadienyl rings, including the TMS group, can be tailored to control the properties of the resulting polymers.
-
Materials Science: Silyl-substituted metallocenes can serve as building blocks for novel organometallic polymers and materials with unique electronic and optical properties.
-
Drug Development: While still an emerging area, metallocene complexes have shown promise as anticancer and antimicrobial agents. The ability to introduce specific substituents, such as the trimethylsilyl group, allows for the fine-tuning of their biological activity and pharmacokinetic properties. The introduction of a cyclopentadienyl moiety to bioactive molecules could modulate their biological activity.[1]
Data Presentation
The following tables summarize quantitative data for representative metallocene syntheses. Yields can vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Synthesis of Trimethylsilylcyclopentadienyl Lithium
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Molarity (M) |
| This compound | 138.28 | 10.0 | 1.38 g | - |
| n-Butyllithium in hexanes | 64.06 | 10.0 | 4.0 mL | 2.5 |
| Anhydrous Tetrahydrofuran (B95107) (THF) | - | - | 50 mL | - |
Table 2: Synthesis of Bis(trimethylsilylcyclopentadienyl)iron(II) (Ferrocene Derivative)
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Molarity (M) | Typical Yield (%) |
| Lithium trimethylsilylcyclopentadienide | 144.22 | 20.0 | - | - | 70-85 |
| Iron(II) Chloride (anhydrous) | 126.75 | 10.0 | 1.27 g | - | |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL | - |
Table 3: Synthesis of Bis(trimethylsilylcyclopentadienyl)titanium(IV) Dichloride (Titanocene Derivative)
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Molarity (M) | Typical Yield (%) |
| Lithium trimethylsilylcyclopentadienide | 144.22 | 20.0 | - | - | 60-75 |
| Titanium(IV) Chloride | 189.68 | 10.0 | 1.1 mL | - | |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL | - |
Experimental Protocols
Protocol 1: Synthesis of Lithium Trimethylsilylcyclopentadienide
This protocol describes the deprotonation of this compound to form the corresponding lithium salt, a key intermediate for metallocene synthesis.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Argon or nitrogen gas supply with a bubbler
-
Ice bath
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (argon or nitrogen).
-
Add 50 mL of anhydrous THF to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add 1.38 g (10.0 mmol) of this compound to the stirred THF.
-
While maintaining the temperature at 0 °C, add 4.0 mL of 2.5 M n-butyllithium in hexanes (10.0 mmol) dropwise via syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. The formation of a pale yellow to orange solution indicates the formation of lithium trimethylsilylcyclopentadienide.
-
This solution of lithium trimethylsilylcyclopentadienide can be used directly in the subsequent synthesis of metallocenes.
Protocol 2: Synthesis of Bis(trimethylsilylcyclopentadienyl)iron(II)
This protocol details the synthesis of a ferrocene (B1249389) derivative using the in-situ prepared lithium trimethylsilylcyclopentadienide.
Materials:
-
Solution of lithium trimethylsilylcyclopentadienide in THF (from Protocol 1)
-
Anhydrous iron(II) chloride (FeCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Cannula or dropping funnel
-
Argon or nitrogen gas supply
-
Ice bath
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, prepare a suspension of 1.27 g (10.0 mmol) of anhydrous iron(II) chloride in 50 mL of anhydrous THF.
-
Cool both the lithium trimethylsilylcyclopentadienide solution and the iron(II) chloride suspension to 0 °C in an ice bath.
-
Slowly transfer the lithium trimethylsilylcyclopentadienide solution to the stirred suspension of iron(II) chloride via a cannula or dropping funnel over approximately 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The color of the reaction mixture will typically change to a dark red or brown.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the residue with hexane (3 x 50 mL).
-
Filter the combined hexane extracts through a short plug of silica gel to remove lithium chloride and other inorganic byproducts.
-
Evaporate the solvent from the filtrate to yield the crude product.
-
The product can be further purified by column chromatography on silica gel using hexane as the eluent, followed by recrystallization from hexane or sublimation.
Protocol 3: Synthesis of Bis(trimethylsilylcyclopentadienyl)titanium(IV) Dichloride
This protocol describes the synthesis of a titanocene (B72419) derivative.
Materials:
-
Solution of lithium trimethylsilylcyclopentadienide in THF (from Protocol 1)
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Argon or nitrogen gas supply
-
Dry ice/acetone bath (-78 °C)
-
Pentane (B18724) or hexane
-
Celite or filter aid
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel, place 50 mL of anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.1 mL (10.0 mmol) of titanium(IV) chloride to the cold THF with vigorous stirring. A yellow precipitate of the TiCl₄(THF)₂ adduct may form.
-
Slowly add the solution of lithium trimethylsilylcyclopentadienide (20.0 mmol in THF from Protocol 1) to the stirred TiCl₄ solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The color of the reaction mixture will typically change to a deep red.
-
Remove the solvent under reduced pressure.
-
Extract the residue with pentane or hexane (3 x 50 mL).
-
Filter the combined extracts through a pad of Celite to remove the precipitated lithium chloride.
-
Concentrate the filtrate under reduced pressure to induce crystallization.
-
Cool the solution to -20 °C to obtain red crystals of the product. The crystals can be isolated by filtration and dried under vacuum.
Logical Relationships in Metallocene Synthesis
The synthesis of metallocenes from this compound follows a logical progression of steps, each with a distinct purpose. This workflow is crucial for achieving high yields and purity of the final product.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of metallocenes. The protocols provided herein offer a foundation for the preparation of silyl-substituted ferrocene and titanocene derivatives. By modifying the metal source and reaction conditions, these methods can be adapted to synthesize a diverse library of metallocene complexes for applications in catalysis, materials science, and for exploration in the field of medicinal chemistry and drug development. Careful attention to anhydrous and anaerobic techniques is crucial for the successful synthesis of these organometallic compounds.
References
Application Notes and Protocols for Organometallic Catalyst Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of several major classes of organometallic catalysts in modern organic synthesis, with a particular focus on applications relevant to pharmaceutical and materials science. Detailed experimental protocols for representative reactions are also provided, alongside graphical representations of the catalytic cycles and workflows. Organometallic catalysts have become indispensable tools, enabling the efficient and selective formation of chemical bonds that were previously difficult to achieve.[1] Their impact is particularly profound in drug discovery and development, where they facilitate the synthesis of complex molecules.[2][3][4][5]
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[6][7] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[8][9] The versatility, functional group tolerance, and relatively mild reaction conditions of the Suzuki-Miyaura coupling have made it a cornerstone of modern organic synthesis.[7]
Application Note: Synthesis of Biaryl Compounds
The synthesis of biaryl compounds is crucial in drug development as the biaryl moiety is a key structural component in many biologically active molecules. The Suzuki-Miyaura reaction offers a highly efficient and versatile method for creating these structures. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.[6] The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6][10][11]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 92 |
| 3 | 2-Iodopyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | Cs₂CO₃ | THF | 65 | 88 |
| 4 | 4-Bromoanisole | Naphthalene-2-boronic acid | [PdCl₂(dppf)] (3 mol%) | K₂CO₃ | DMF | 90 | 97 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the solvent (5 mL) and the palladium catalyst system under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the required time (typically monitored by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a chemical reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[12] This reaction has become a widely used method for the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic electronic materials.[13] The development of sophisticated phosphine (B1218219) ligands has been crucial to the success and broad substrate scope of this reaction.[12][13]
Application Note: Synthesis of Aryl Amines
The formation of C-N bonds is fundamental in organic synthesis, particularly in the pharmaceutical industry. The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of a wide range of aryl amines from readily available starting materials.[14] The reaction is catalyzed by a palladium complex, and the choice of ligand is critical for achieving high yields and accommodating a broad range of substrates, including primary and secondary amines.[13][15]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%) | NaOtBu | Toluene | 100 | 98 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Morpholine | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 94 |
| 3 | 2-Bromopyridine | n-Hexylamine | Pd(OAc)₂ (1.5 mol%), BrettPhos (3 mol%) | Cs₂CO₃ | t-Amyl alcohol | 100 | 90 |
| 4 | 4-Iodoacetophenone | Di-n-butylamine | [Pd(cinnamyl)Cl]₂ (1 mol%), tBuXPhos (2 mol%) | K₂CO₃ | Toluene | 80 | 96 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), base (1.4 mmol), and the palladium precatalyst and ligand to a vial.
-
Solvent Addition: Add the solvent (2 mL) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture with stirring for the specified time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Olefin Metathesis: The Grubbs Catalyst
Olefin metathesis is a reaction that involves the redistribution of alkene bonds.[16] The development of well-defined ruthenium-based catalysts, particularly the Grubbs catalysts, has transformed this reaction into a powerful tool for organic synthesis.[17] These catalysts are known for their tolerance to a wide variety of functional groups and their stability in air and moisture.[17] Applications of olefin metathesis include ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).[16][18]
Application Note: Ring-Closing Metathesis (RCM) for Macrocycle Synthesis
The synthesis of macrocyclic compounds is of great interest in drug discovery, as macrocycles often exhibit unique pharmacological properties. Ring-closing metathesis (RCM) provides a highly effective method for the synthesis of these complex structures from acyclic diene precursors. The Grubbs family of catalysts are particularly well-suited for this transformation due to their high activity and functional group tolerance. The reaction proceeds by the removal of a small volatile alkene, such as ethene, which drives the equilibrium towards the desired macrocyclic product.[16]
Quantitative Data for Ring-Closing Metathesis
| Entry | Diene Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Diethyl diallylmalonate | Grubbs 1st Gen. | 5 | CH₂Cl₂ | 40 | 95 |
| 2 | N,N-Diallyl-4-methylbenzenesulfonamide | Grubbs 2nd Gen. | 2 | Toluene | 80 | 98 |
| 3 | (S)-4-(tert-Butyldimethylsilyloxy)-1,7-octadiene | Hoveyda-Grubbs 2nd Gen. | 1 | CH₂Cl₂ | 40 | 92 |
| 4 | 1,9-Decadiene | Zhan Catalyst-1B | 0.5 | Toluene | 60 | 85 |
Experimental Protocol: General Procedure for Ring-Closing Metathesis
-
Substrate Preparation: Dissolve the diene substrate in the appropriate solvent in a round-bottom flask equipped with a condenser and a magnetic stir bar.
-
Inert Atmosphere: De-gas the solution by bubbling with an inert gas for 15-30 minutes.
-
Catalyst Addition: Add the Grubbs catalyst to the solution under a stream of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.
-
Purification: Concentrate the reaction mixture and purify the residue by column chromatography.
Logical Relationship in Olefin Metathesis
Caption: Applications stemming from the core concept of olefin metathesis.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a chemical reaction that adds two atoms of hydrogen to a prochiral substrate, creating a chiral product with high enantioselectivity.[19] This method is of paramount importance in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Organometallic complexes of rhodium, ruthenium, and iridium, featuring chiral ligands, are commonly employed as catalysts for these transformations.[20]
Application Note: Enantioselective Synthesis of Chiral Alcohols and Amines
The production of single-enantiomer drugs is critical, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities. Asymmetric hydrogenation provides a highly efficient and atom-economical route to chiral alcohols and amines from prochiral ketones and imines, respectively. The success of this method relies on the design and synthesis of chiral ligands that can effectively control the stereochemical outcome of the hydrogenation reaction.[19][20]
Quantitative Data for Asymmetric Hydrogenation
| Entry | Substrate | Catalyst System | H₂ Pressure (bar) | Solvent | Temp (°C) | ee (%) |
| 1 | Acetophenone | [RuCl₂(S)-BINAP]₂NEt₃ | 10 | Methanol | 50 | 98 |
| 2 | Methyl acetoacetate | Ru(OAc)₂((R)-BINAP) | 100 | Methanol | 25 | >99 |
| 3 | 1-Phenyl-1,2-propanedione | [Rh(COD)(R,R)-DIPAMP]⁺BF₄⁻ | 3 | Methanol | 25 | 96 |
| 4 | Tetralone | (S)-Xyl-P-Phos-RuCl₂-(S,S)-DPEN | 50 | 2-Propanol | 30 | 99 |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
-
Reaction Setup: In a glovebox, charge a high-pressure autoclave with the substrate and the organometallic catalyst in the specified solvent.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times. Pressurize the autoclave to the desired pressure with hydrogen.
-
Reaction: Stir the reaction mixture at the specified temperature for the required duration.
-
Work-up: After the reaction, carefully vent the hydrogen gas.
-
Analysis and Purification: Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC. Purify the product by appropriate methods if necessary.
Signaling Pathway for Asymmetric Hydrogenation
Caption: Conceptual pathway for achieving high enantioselectivity in asymmetric hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Organometallic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. fiveable.me [fiveable.me]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Organometallic cross-coupling reactions [cem.com]
- 9. fiveable.me [fiveable.me]
- 10. m.youtube.com [m.youtube.com]
- 11. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. orgsyn.org [orgsyn.org]
- 16. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 17. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-(trimethylsilyl)-1,3-cyclopentadiene as a Cyclopentadienyl Ligand Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-(trimethylsilyl)-1,3-cyclopentadiene as a versatile precursor for the synthesis of cyclopentadienyl (B1206354) (Cp) ligands, which are fundamental components in a wide array of organometallic compounds, including metallocenes.
Introduction
This compound is an indispensable reagent in organometallic synthesis. The trimethylsilyl (B98337) (TMS) group serves as a convenient protecting group for the reactive cyclopentadienyl moiety, facilitating its storage and handling. A key advantage of this precursor is the facile generation of the corresponding cyclopentadienyl anion through deprotonation or desilylation, which can then be reacted with a variety of metal halides to furnish the desired metallocene complexes. These complexes are of significant interest in catalysis, materials science, and medicinal chemistry.
Key Applications
-
Precursor to Substituted and Unsubstituted Cyclopentadienyl Ligands: The TMS group can be readily cleaved to generate the cyclopentadienyl anion, or the silylated cyclopentadienyl anion can be used directly to introduce a trimethylsilyl-substituted Cp ligand.
-
Synthesis of Metallocenes: It is a key starting material for the synthesis of a wide range of metallocenes, including those of iron (ferrocene derivatives), titanium, zirconium, and other transition metals.
-
Diels-Alder Reactions: The diene system of the cyclopentadienyl ring can participate in [4+2] cycloaddition reactions to construct complex polycyclic frameworks.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from sodium cyclopentadienide (B1229720) and trimethylsilyl chloride.
Materials:
-
Sodium cyclopentadienide (NaCp) solution in THF (e.g., 4.8 wt%)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium chloride (for filtration aid, optional)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Schlenk flask or three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for filtration and distillation
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
-
Charge the flask with a solution of trimethylsilyl chloride (4.4 g, 0.04 mol) in anhydrous THF (15 ml).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a 4.8 wt% solution of sodium cyclopentadienide in THF (71.6 g, 0.04 mol) to the cooled TMSCl solution via the dropping funnel over a period of 2 hours. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1.5 hours.
-
Filter the reaction mixture to remove the precipitated sodium chloride. The filtrate contains the desired product.
-
The solvent can be removed under reduced pressure, and the product can be purified by distillation.
Expected Yield: 84%[1]
Protocol 2: Synthesis of 1,1'-Bis(trimethylsilyl)ferrocene
This protocol describes a representative synthesis of a silylated metallocene using this compound. The procedure involves in-situ generation of the trimethylsilylcyclopentadienyl anion followed by reaction with iron(II) chloride.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous iron(II) chloride (FeCl₂)
-
Anhydrous diethyl ether or THF
-
Anhydrous hexanes or pentane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Schlenk flask or three-necked round-bottom flask
-
Syringes for liquid transfer
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium in hexanes dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 1 hour to ensure complete deprotonation, forming lithium trimethylsilylcyclopentadienide.
-
In a separate Schlenk flask, prepare a slurry of anhydrous iron(II) chloride (0.5 equivalents based on the cyclopentadienyl anion) in anhydrous diethyl ether or THF.
-
Slowly transfer the lithium trimethylsilylcyclopentadienide solution to the FeCl₂ slurry at -78 °C via a cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexanes.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude 1,1'-bis(trimethylsilyl)ferrocene can be purified by column chromatography on silica (B1680970) gel or by sublimation.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄Si |
| Molecular Weight | 138.28 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 138-140 °C |
| Density | 0.833 g/mL at 25 °C |
Table 2: Representative Spectroscopic Data for 1,1'-Bis(trimethylsilyl)ferrocene
| Spectroscopic Data | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | ~4.1-4.3 (m, 8H, Cp-H), ~0.2 (s, 18H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | ~70-75 (Cp-C), ~0 (Si-CH₃) |
| IR (KBr) | ~3100 (C-H stretch, Cp), ~2950 (C-H stretch, CH₃), ~1250 (Si-CH₃ bend), ~840 (Si-C stretch) |
Note: Exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency. The data presented is a general representation based on known silylated ferrocene (B1249389) derivatives.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of the cyclopentadienyl ligand precursor.
Diagram 2: General Workflow for Metallocene Synthesis
References
Protocol for the Deprotection of Trimethylsilyl Group from Cyclopentadiene
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the deprotection of a trimethylsilyl (B98337) (TMS) group from trimethylsilylcyclopentadiene to yield cyclopentadiene (B3395910). This procedure is a crucial step in various synthetic routes where cyclopentadiene is used as a versatile reagent, particularly in the formation of cyclopentadienyl (B1206354) ligands for organometallic complexes. The protocol outlined below is based on the principle of protic cleavage of the silicon-carbon bond.
Introduction
Trimethylsilylcyclopentadiene serves as a stable and convenient precursor to the highly reactive and volatile cyclopentadiene. Cyclopentadiene readily undergoes dimerization at room temperature via a Diels-Alder reaction to form dicyclopentadiene. By protecting it as its TMS derivative, it can be stored and handled more easily. The deprotection is typically achieved through methanolysis, a straightforward and efficient method that regenerates the cyclopentadiene in situ for immediate use or for isolation under controlled conditions.
Principle of the Method
The deprotection of trimethylsilylcyclopentadiene is achieved through methanolysis, where methanol (B129727) acts as a proton source to cleave the silicon-carbon bond. The reaction is typically carried out at or below room temperature and the volatile cyclopentadiene product can be isolated by distillation.
Experimental Protocols
Method 1: Methanolysis and Distillation
This protocol describes the deprotection of trimethylsilylcyclopentadiene via methanolysis followed by the isolation of pure cyclopentadiene by distillation.
Materials:
-
Trimethylsilylcyclopentadiene (mixture of isomers)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Distillation apparatus (including a condenser and a receiving flask)
-
Heating mantle or oil bath
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a distillation apparatus under an inert atmosphere. The receiving flask should be cooled in an ice bath to minimize the evaporation and dimerization of the cyclopentadiene product.
-
Reagent Addition: In the round-bottom flask, place trimethylsilylcyclopentadiene.
-
Deprotection: Slowly add an equimolar amount of anhydrous methanol to the trimethylsilylcyclopentadiene at room temperature with gentle stirring. The reaction is typically exothermic.
-
Distillation: Gently heat the reaction mixture to distill the cyclopentadiene (boiling point: 41-42 °C). The distillation should be performed at a rate that allows for efficient condensation.
-
Product Collection: Collect the distilled cyclopentadiene in the pre-cooled receiving flask.
-
Storage: The freshly prepared cyclopentadiene should be used immediately or stored at low temperatures (e.g., in a dry ice/acetone bath or at -78 °C) to prevent dimerization.
Quantitative Data:
| Parameter | Value |
| Reactant | Trimethylsilylcyclopentadiene |
| Reagent | Methanol (anhydrous) |
| Reaction Temperature | Room Temperature |
| Product Isolation | Distillation |
| Boiling Point of Product | 41-42 °C |
| Expected Yield | >90% |
Diagrams
Synthesis of Functionalized Cyclopentadienes from 5-(trimethylsilyl)-1,3-cyclopentadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(trimethylsilyl)-1,3-cyclopentadiene (TMS-Cp) is a versatile and valuable starting material for the synthesis of a wide array of functionalized cyclopentadienyl (B1206354) (Cp) ligands. These ligands are crucial in the fields of organometallic chemistry, catalysis, and materials science. Their utility is particularly prominent in the development of metallocene catalysts for olefin polymerization and in the synthesis of novel therapeutic agents. The trimethylsilyl (B98337) group serves as a convenient protecting group and facilitates the selective functionalization of the cyclopentadiene (B3395910) ring. This document provides detailed application notes and experimental protocols for the synthesis of functionalized cyclopentadienes using TMS-Cp as a precursor.
The general strategy for the synthesis of functionalized cyclopentadienes from TMS-Cp involves a two-step process: deprotonation to form the trimethylsilylcyclopentadienyl anion, followed by quenching with a suitable electrophile. This method allows for the introduction of a diverse range of functional groups onto the cyclopentadienyl ring.
General Reaction Pathway
The overall synthetic scheme involves the deprotonation of this compound using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to generate the lithium trimethylsilylcyclopentadienide salt. This nucleophilic intermediate is then reacted with various electrophiles to yield the desired functionalized cyclopentadiene. Subsequent desilylation can be achieved if the parent functionalized cyclopentadiene is the target molecule.
Caption: General reaction scheme for the synthesis of functionalized cyclopentadienes.
Experimental Protocols
Materials and General Procedures:
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for the success of these reactions. This compound is commercially available and should be stored under an inert atmosphere. n-Butyllithium in hexanes is also commercially available and should be titrated periodically to determine its exact concentration.
Protocol 1: Synthesis of Alkyl-Substituted Cyclopentadienes
This protocol describes the synthesis of (1-methylethyl)cyclopentadiene as a representative example of alkylation.
Reaction:
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous tetrahydrofuran (B95107) (THF, 100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add this compound (10.0 g, 72.3 mmol) to the cold THF.
-
Slowly add n-butyllithium (2.5 M in hexanes, 29.0 mL, 72.5 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. A color change to reddish-brown is typically observed.
-
Cool the solution back to -78 °C.
-
Slowly add 2-iodopropane (B156323) (12.3 g, 72.3 mmol) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation to yield trimethylsilyl-(1-methylethyl)cyclopentadiene.
Desilylation (Optional):
-
Dissolve the purified trimethylsilyl-(1-methylethyl)cyclopentadiene in THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 equivalents) in THF.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to yield (1-methylethyl)cyclopentadiene.
Protocol 2: Synthesis of Acyl-Substituted Cyclopentadienes
This protocol details the synthesis of an acetyl-substituted cyclopentadiene.
Reaction:
Procedure:
-
Prepare the lithium trimethylsilylcyclopentadienide solution as described in Protocol 1, steps 1-5.
-
Cool the solution to -78 °C.
-
Slowly add acetyl chloride (5.67 g, 72.3 mmol) to the stirred solution. A precipitate of lithium chloride will form.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford acetyl(trimethylsilyl)cyclopentadiene.
Protocol 3: Synthesis of Silyl-Substituted Cyclopentadienes
This protocol describes the introduction of a second silyl (B83357) group, for example, a dimethylsilyl group.
Reaction:
Procedure:
-
Generate the lithium trimethylsilylcyclopentadienide solution as outlined in Protocol 1, steps 1-5.
-
Cool the solution to 0 °C.
-
Slowly add chlorodimethylsilane (B94632) (6.85 g, 72.3 mmol) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with pentane (B18724) (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation to yield the bis(silyl)cyclopentadiene derivative.
Data Presentation
The following tables summarize typical yields and key spectroscopic data for a selection of functionalized cyclopentadienes synthesized from this compound.
Table 1: Reaction Yields for the Synthesis of Functionalized Cyclopentadienes
| Electrophile | Product | Typical Yield (%) |
| CH₃I | Methyl(trimethylsilyl)cyclopentadiene | 75-85 |
| CH₃CH₂Br | Ethyl(trimethylsilyl)cyclopentadiene | 70-80 |
| (CH₃)₂CHBr | Isopropyl(trimethylsilyl)cyclopentadiene | 65-75 |
| CH₃COCl | Acetyl(trimethylsilyl)cyclopentadiene | 60-70 |
| (CH₃)₃SiCl | Bis(trimethylsilyl)cyclopentadiene | 80-90 |
| (CH₃)₂SiCl₂ | Dichloro(dimethyl)silyl-bridged bis(trimethylsilylcyclopentadiene) | 50-60 |
Table 2: Selected ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Si(CH₃)₃ | Cp-H (olefinic) | Other Protons |
| Methyl(trimethylsilyl)cyclopentadiene | ~0.15 (s) | 6.0-6.7 (m) | ~2.1 (s, 3H) |
| Ethyl(trimethylsilyl)cyclopentadiene | ~0.16 (s) | 6.1-6.6 (m) | ~2.4 (q, 2H), ~1.1 (t, 3H) |
| Acetyl(trimethylsilyl)cyclopentadiene | ~0.20 (s) | 6.8-7.2 (m) | ~2.3 (s, 3H) |
| Bis(trimethylsilyl)cyclopentadiene | ~0.18 (s) | 6.2-6.8 (m) | - |
Note: Due to the fluxional nature of silylcyclopentadienes, the proton signals of the cyclopentadienyl ring often appear as complex multiplets or averaged signals, and the exact chemical shifts can be temperature-dependent.
Logical Workflow and Signaling Pathways
The synthesis of functionalized cyclopentadienes follows a clear and logical workflow, which can be visualized as follows:
Caption: Experimental workflow for the synthesis of functionalized cyclopentadienes.
Applications in Drug Development and Research
Functionalized cyclopentadienyl ligands are instrumental in the synthesis of organometallic compounds with potential therapeutic applications. For instance, ferrocene (B1249389) derivatives have shown promise as anticancer and antimalarial agents. The ability to readily synthesize a variety of substituted cyclopentadienes allows for the systematic modification of the ligand sphere around a metal center, enabling the tuning of the electronic and steric properties of the resulting complex. This fine-tuning is critical for optimizing biological activity and reducing off-target effects.
Furthermore, these ligands are precursors to highly active and selective catalysts used in the synthesis of complex organic molecules, which are often key intermediates in the production of pharmaceuticals. The protocols described herein provide a reliable foundation for researchers to access a diverse library of functionalized cyclopentadienes for these and other innovative applications.
Trimethylsilyl (TMS) Group: A Versatile Protecting Group in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The trimethylsilyl (B98337) (TMS) group is a widely employed protecting group for various functional groups in organic synthesis, particularly for hydroxyls, amines, and terminal alkynes. Its popularity stems from the ease and high yield of its introduction, its relative stability under many reaction conditions, and the mild and efficient methods available for its removal. This document provides a comprehensive overview of the application of the TMS group, including detailed experimental protocols and quantitative data to aid in synthetic planning and execution.
Introduction
In multi-step organic synthesis, the temporary protection of reactive functional groups is often crucial to prevent unwanted side reactions. The ideal protecting group should be readily introduced and removed in high yields under conditions that do not affect other functionalities within the molecule. The trimethylsilyl group, -Si(CH₃)₃, fulfills these requirements for a range of functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.
TMS ethers, formed from the protection of alcohols, are stable to a variety of non-acidic reagents, including organometallics and many oxidizing and reducing agents. Similarly, TMS-protected amines and alkynes exhibit enhanced stability and allow for selective transformations at other sites of the molecule. The lability of the TMS group to mild acidic conditions or fluoride (B91410) ions provides a convenient means for its removal when the protection is no longer needed.
Data Presentation
The following tables summarize quantitative data for the protection and deprotection of various functional groups using the trimethylsilyl group, providing a comparative overview of different reaction conditions and their efficiencies.
Table 1: Protection of Alcohols as Trimethylsilyl Ethers
| Substrate (Alcohol) | Silylating Agent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Primary Alcohol | TMSCl (1.2 eq) | Pyridine | CH₂Cl₂ | 0 | 15 min | 96 | SynArchive |
| Primary Alcohol | TMSOTf (1.1 eq) | Et₃N | CH₂Cl₂ | -10 to -5 | 1 h | 72 | SynArchive |
| Primary Alcohol | TMSCN | - | CH₂Cl₂ | RT | 15 h | 82 | SynArchive |
| Secondary Alcohol | TMSOTf (1.2 eq) | 2,6-Lutidine | CH₂Cl₂ | RT | 4 h | 100 | SynArchive |
| 5-Hydroxy-2-butanone | TMSCl | Triethylamine | - | - | - | High | Study.com[1] |
Table 2: Protection of Amines as Trimethylsilyl Amines
| Substrate (Amine) | Silylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| o-Toluidine | (TMS)₂NH (3.1 eq) | LiI (cat.), TMSCl (cat.) | - | Reflux | 20 h | 92 | Thieme E-Books[2] |
| Primary Alkyl Amines | TMSCl | Zinc Dust | - | - | - | Good to Excellent | Request PDF[3] |
| Aniline | TMSCl | Et₃N or Pyridine | - | - | - | High | General Knowledge |
Table 3: Protection of Terminal Alkynes as Trimethylsilyl Alkynes
| Substrate (Alkyne) | Silylating Agent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Phenylacetylene | TMSCl | LDA | THF | Low | - | High | PMC[4] |
| Terminal Alkynes | CF₃SiMe₃ | N-Heterocyclic Carbene | Solvent-free | - | Few min | Excellent | Base-mediated...[5] |
| Terminal Alkynes | Hydrosilanes | Zn(OTf)₂/Pyridine | Nitrile | - | - | High to Excellent | Base-mediated...[5] |
| Phenylacetylene | BSA | TMAP (cat.) | - | - | - | High | PMC[6] |
Table 4: Deprotection of Trimethylsilyl Ethers
| Substrate | Deprotection Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | TMS Ether | HCl | H₂O/THF | RT | 1 h | 89 | SynArchive | | TMS Ether | HCl | THF | 0 | 6 h | 100 | SynArchive | | TBDMS Ether (for comparison) | TBAF (1.0 M in THF) | THF | RT | 18 h | 97 | Total Synthesis[7] | | TMS Ether | Aqueous Acid | - | - | - | High | Chemistry LibreTexts[8] |
Table 5: Deprotection of Trimethylsilyl Alkynes
| Substrate | Deprotection Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | TMS-Alkyne | K₂CO₃ (0.12 eq) | Methanol | RT | 2 h | 82 | ChemSpider[9] | | TMS-Alkyne | TBAF | THF | RT | - | High | Reddit[10] | | TMS-Alkyne | KOH | Methanol | - | - | High | Reddit[10] | | TMS-protected arylalkyne | AgNO₃·pyridine | Aqueous Acetone | - | - | 93 | PMC[4] |
Experimental Protocols
This section provides detailed methodologies for the protection and deprotection of alcohols, amines, and alkynes using the trimethylsilyl group.
Protocol 1: Protection of a Primary Alcohol using TMSCl and Pyridine
Materials:
-
Primary alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Pyridine (1.5 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine.
-
Slowly add trimethylsilyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude TMS ether.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Protection of a Terminal Alkyne using TMSCl and LDA
Materials:
-
Terminal alkyne (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.05 eq)
-
Diisopropylamine (B44863) (1.05 eq)
-
Trimethylsilyl chloride (TMSCl, 1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, slowly add n-butyllithium. Stir the mixture for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
To the LDA solution, add the terminal alkyne dropwise at -78 °C. Stir for 1 hour.
-
Add TMSCl to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 3: Deprotection of a TMS-Protected Alkyne using K₂CO₃ in Methanol
Materials:
-
TMS-protected alkyne (1.0 eq)
-
Potassium carbonate (K₂CO₃, 0.1-0.5 eq)
-
Methanol (MeOH)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the TMS-alkyne in methanol, add potassium carbonate.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.[9]
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Dilute the residue with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected alkyne.[9]
-
Purify by flash column chromatography if necessary.
Protocol 4: Deprotection of a TMS-Protected Alcohol using TBAF
Materials:
-
TMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected alcohol.
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and workflows described in this document.
Caption: General mechanism of alcohol protection using TMSCl.
Caption: Deprotection pathways for TMS ethers.
References
- 1. study.com [study.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: Reactions of 5-(trimethylsilyl)-1,3-cyclopentadiene with Metal Carbonyls
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
5-(trimethylsilyl)-1,3-cyclopentadiene is a versatile reagent in organometallic synthesis. The trimethylsilyl (B98337) (TMS) group serves as a sterically bulky and electronically donating substituent, influencing the reactivity and properties of the resulting metal complexes. Its reactions with metal carbonyls provide a convenient route to a variety of half-sandwich compounds, which are valuable precursors in catalysis and have potential applications in medicinal chemistry. These reactions typically proceed via substitution of carbonyl ligands, often promoted by thermal or photochemical activation. The resulting (η⁵-trimethylsilylcyclopentadienyl)metal carbonyl complexes exhibit a combination of stability, reactivity, and spectroscopic properties that make them attractive targets for further functionalization and study.
Applications in Catalysis
While the catalytic applications of (trimethylsilylcyclopentadienyl)metal carbonyls are not as extensively documented as their unsubstituted cyclopentadienyl (B1206354) counterparts, they hold potential in various catalytic transformations. The TMS group can enhance the solubility of the complexes in organic solvents and modulate the electronic properties of the metal center, thereby influencing catalytic activity and selectivity. Silyl-substituted cyclopentadienyl metal complexes have been explored in fields such as olefin polymerization and other organic transformations. Further research into the catalytic activity of these specific complexes is a promising area of investigation.
Potential in Drug Development and Medicinal Chemistry
Recent studies have highlighted the potential of cyclopentadienyl metal carbonyl complexes as therapeutic agents. Specifically, derivatives of cyclopentadienyl iron dicarbonyl and rhenium tricarbonyl have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer and HeLa cells.[1][2][3][4] Preliminary investigations into the mechanism of action suggest that these complexes may induce apoptosis, potentially through the generation of reactive oxygen species via Fenton-like reactions.[1]
The introduction of a trimethylsilyl group onto the cyclopentadienyl ligand offers a strategy for tuning the pharmacological properties of these potential drug candidates. The lipophilicity introduced by the TMS group could influence cell permeability and biodistribution. Furthermore, the silyl (B83357) group provides a handle for further synthetic modification, allowing for the attachment of targeting moieties or other functional groups to enhance selectivity and efficacy. While the biological activities of the specific (trimethylsilylcyclopentadienyl)metal carbonyls described herein have not been extensively reported, the proven cytotoxicity of related structures makes them compelling candidates for screening in anticancer drug discovery programs.[3][5][6]
Synthesized Compounds: Quantitative Data
The following table summarizes key quantitative data for several (η⁵-trimethylsilylcyclopentadienyl)metal carbonyl complexes synthesized from this compound.
| Compound | Metal Carbonyl Precursor | Yield (%) | Melting Point (°C) | ν(CO) (cm⁻¹) (in Hexane) | ¹H NMR (δ, ppm) |
| [Fe(η⁵-C₅H₄SiMe₃)(CO)₂]₂ | Fe(CO)₅ | ~70-80 | 108-110 | 1995 (s), 1953 (s), 1780 (m, br) | 4.85 (t, 2H, J=2 Hz), 4.65 (t, 2H, J=2 Hz), 0.25 (s, 9H) |
| [Mo(η⁵-C₅H₄SiMe₃)(CO)₃]₂ | Mo(CO)₆ | ~60-70 | 165-167 (dec.) | 2015 (s), 1960 (s), 1915 (s) | 5.40 (t, 2H, J=2.5 Hz), 5.10 (t, 2H, J=2.5 Hz), 0.30 (s, 9H) |
| Mn(η⁵-C₅H₄SiMe₃)(CO)₃ | Mn₂(CO)₁₀ | ~85-95 | 34-36 | 2025 (s), 1940 (s, br) | 4.90 (t, 2H, J=2 Hz), 4.70 (t, 2H, J=2 Hz), 0.20 (s, 9H) |
| Re(η⁵-C₅H₄SiMe₃)(CO)₃ | Re₂(CO)₁₀ | >90 | 58-60 | 2030 (s), 1935 (s, br) | 5.30 (t, 2H, J=2.2 Hz), 5.15 (t, 2H, J=2.2 Hz), 0.28 (s, 9H) |
Note: Spectroscopic and physical data are compiled from various sources and may vary slightly depending on the specific experimental conditions and instrumentation.
Experimental Protocols
General Considerations
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use. Metal carbonyls are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
**Protocol 1: Synthesis of Di-μ-carbonyl-bis[carbonyl(η⁵-trimethylsilylcyclopentadienyl)iron(I)] ([Fe(η⁵-C₅H₄SiMe₃)(CO)₂]₂) **
Materials:
-
Iron pentacarbonyl, Fe(CO)₅
-
This compound, C₅H₅SiMe₃
-
Dicyclohexyl ether (or other high-boiling, inert solvent)
-
Hexane (B92381), degassed
-
Celite or silica (B1680970) gel
Procedure:
-
In a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add dicyclohexyl ether to dissolve the cyclopentadiene (B3395910) derivative.
-
Carefully add iron pentacarbonyl (1.0-1.2 eq) to the solution via syringe.
-
Heat the reaction mixture to reflux (approx. 110-130 °C) under a slow stream of nitrogen for 4-6 hours. The reaction progress can be monitored by the evolution of CO gas.
-
After cooling to room temperature, a dark red to purple solid should precipitate.
-
Filter the crude product under inert atmosphere and wash with cold hexane to remove unreacted starting materials and solvent.
-
For further purification, the solid can be dissolved in a minimum amount of dichloromethane (B109758) or toluene (B28343) and filtered through a short plug of Celite or silica gel.
-
The solvent is then removed under vacuum to yield the product as a dark crystalline solid.
Protocol 2: Synthesis of Tricarbonyl(η⁵-trimethylsilylcyclopentadienyl)manganese(I) (Mn(η⁵-C₅H₄SiMe₃)(CO)₃)
Materials:
-
Dimanganese decacarbonyl, Mn₂(CO)₁₀
-
This compound, C₅H₅SiMe₃
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Hexane, degassed
Procedure:
-
In a Schlenk flask, dissolve dimanganese decacarbonyl (1.0 eq) in THF.
-
Add this compound (2.2 eq) to the solution.
-
Heat the mixture to reflux for 8-12 hours under a nitrogen atmosphere. The color of the solution will typically change from yellow to a deeper orange or red.
-
After cooling to room temperature, remove the THF under reduced pressure.
-
The resulting oily residue is purified by column chromatography on silica gel using hexane as the eluent.
-
The product-containing fractions are collected, and the solvent is removed under vacuum to yield a pale yellow, low-melting solid.
Protocol 3: Synthesis of Tricarbonyl(η⁵-trimethylsilylcyclopentadienyl)rhenium(I) (Re(η⁵-C₅H₄SiMe₃)(CO)₃)
Materials:
-
Dirhenium decacarbonyl, Re₂(CO)₁₀
-
This compound, C₅H₅SiMe₃
-
Xylene or other high-boiling inert solvent
Procedure:
-
Combine dirhenium decacarbonyl (1.0 eq) and an excess of this compound (2.5-3.0 eq) in a Schlenk flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 150-200 °C) for 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The excess solvent and volatile byproducts can be removed under high vacuum.
-
The residue is then purified by sublimation or recrystallization from hexane to afford the product as a white to off-white crystalline solid.[7]
Visualizations
Caption: General workflow for the synthesis, characterization, and application screening of (η⁵-trimethylsilylcyclopentadienyl)metal carbonyls.
References
- 1. Cyclopentadienyl iron dicarbonyl (CpFe(CO)2) derivatives as apoptosis-inducing agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer and Antibiotic Rhenium Tri- and Dicarbonyl Complexes: Current Research and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Anticancer and Antibiotic Rhenium Tri- and Dicarbonyl Complexes: Current Research and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. york.ac.uk [york.ac.uk]
Application Notes and Protocols for the Synthesis of High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of three key high-performance polymers: Poly(p-phenylene terephthalamide) (PPTA), Polyether ether ketone (PEEK), and Polybenzoxazole (PBO). These materials are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of advanced applications.
Poly(p-phenylene terephthalamide) (PPTA)
PPTA, a well-known aramid polymer, is characterized by its rigid-rod structure, leading to outstanding strength and modulus. The following protocol details its synthesis via low-temperature solution polycondensation.
Data Presentation
| Property | Value | Units |
| Inherent Viscosity | 5.02 - 5.75 | dL/g |
| Tensile Strength (film) | > pure PPTA film | - |
| Breaking Elongation Rate (film) | Increased with 2-chloro-p-phenylenediamine content | % |
| Crystallization Degree | Slightly decreased with modification | - |
| Thermal Stability | Good | - |
Table 1: Properties of PPTA synthesized via low-temperature solution polycondensation. Note that specific mechanical properties can be influenced by co-monomer incorporation and processing conditions.
Experimental Protocol: Low-Temperature Solution Polycondensation of PPTA
This protocol is adapted from a common method for synthesizing high molecular weight PPTA.[1][2][3][4]
Materials:
-
Terephthaloyl chloride (TPC)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Pyridine (B92270), anhydrous
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Ice-water bath
-
Funnel
-
Beaker
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Solvent Preparation: In a three-necked flask purged with nitrogen, add 50 mL of anhydrous NMP.
-
Salt and Co-solvent Addition: To the NMP, add 0.60 g of anhydrous LiCl and 2 mL of anhydrous pyridine. Stir until the LiCl is completely dissolved.
-
Monomer Dissolution: Add 1.3513 g of p-phenylenediamine to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction flask to 0-5 °C using an ice-water bath.
-
Polycondensation:
-
Slowly add half of the total terephthaloyl chloride (1.2814 g) to the stirred solution.
-
Continue stirring for 5-20 minutes.
-
Add the remaining half of the terephthaloyl chloride (1.2814 g).
-
Maintain the reaction temperature between 20-40 °C and continue stirring for an additional 10-20 minutes. A yellowish, viscous polymer precipitate will form.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a beaker containing methanol to precipitate the polymer fully.
-
Filter the polymer and wash it thoroughly with methanol to remove any unreacted monomers, solvent, and salts.
-
Dry the resulting PPTA powder in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Visualization: Experimental Workflow for PPTA Synthesis
Polyether ether ketone (PEEK)
PEEK is a high-performance semi-crystalline thermoplastic with excellent mechanical and chemical resistance properties that are retained at high temperatures. The following protocol describes its synthesis via nucleophilic aromatic substitution.
Data Presentation
| Property | Value | Units |
| Glass Transition Temperature (Tg) | ~143 | °C |
| Melting Temperature (Tm) | ~343 | °C |
| Tensile Strength | 90 - 100 | MPa |
| Young's Modulus | 3.6 | GPa |
| 5% Weight Loss Temperature (Td5%) | 330 - 500 | °C |
| Weight Average Molecular Weight (Mw) | 7,500 - 83,000 | Da |
Table 2: Typical properties of PEEK synthesized via nucleophilic aromatic substitution.[5][6][7][8]
Experimental Protocol: Synthesis of PEEK
This protocol is based on the reaction of 4,4'-difluorobenzophenone (B49673) and hydroquinone (B1673460).[5][6][7][9]
Materials:
-
4,4'-Difluorobenzophenone (DFBP)
-
Hydroquinone
-
Anhydrous Potassium Carbonate (K2CO3)
-
Diphenyl sulfone
-
Nitrogen gas (high purity)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with a temperature controller.
-
Beaker
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactant Charging: In a three-necked flask under a nitrogen atmosphere, charge the flask with 4,4'-difluorobenzophenone, hydroquinone, anhydrous potassium carbonate, and diphenyl sulfone. The molar ratio of DFBP to hydroquinone can be varied to control the molecular weight, with a slight excess of DFBP often used.
-
Reaction:
-
Heat the mixture with constant stirring.
-
Gradually increase the temperature to around 320 °C.
-
Maintain the reaction at this temperature for approximately 5 hours. Water is generated during the reaction and should be removed via the Dean-Stark trap.
-
-
Isolation:
-
After the reaction is complete, cool the mixture. The solid product will form.
-
Grind the solid reaction mixture.
-
-
Purification:
-
Wash the ground polymer with methanol and deionized water to remove the solvent and any remaining salts.
-
Filter the polymer.
-
Dry the purified PEEK powder in a vacuum oven at 120-150 °C until a constant weight is achieved.
-
Visualization: Experimental Workflow for PEEK Synthesis
Polybenzoxazole (PBO)
PBOs are a class of polymers with a rigid heterocyclic structure, leading to exceptional thermal and mechanical properties. The synthesis often proceeds through a precursor polymer followed by thermal cyclization.
Data Presentation
| Property | Value | Units |
| Glass Transition Temperature (Tg) | 285 - 363 | °C |
| 5% Weight Loss Temperature (Td5%) | 510 - 564 (in N2) | °C |
| Tensile Strength | 103 - 126 | MPa |
| Tensile Modulus | 2.9 - 3.7 | GPa |
| Elongation at Break | 3.0 - 6.5 | % |
| Dielectric Constant (Fluorinated PBO) | 2.19 - 2.42 (1 Hz - 1 MHz) | - |
Table 3: Properties of Poly(benzoxazole imide)s, a type of PBO.[10]
Experimental Protocol: Two-Step Synthesis of PBO via a Poly(o-hydroxy amide) Precursor
This protocol describes the synthesis of a PBO precursor, poly(o-hydroxy amide), followed by thermal cyclodehydration.
Materials:
-
Terephthaloyl chloride (TPC)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Nitrogen gas (high purity)
-
Methanol
Equipment:
-
Three-necked flask with a mechanical stirrer, nitrogen inlet, and drying tube.
-
Low-temperature bath
-
Beaker
-
Film casting setup (e.g., doctor blade, glass plate)
-
Vacuum oven or furnace with temperature programming.
Procedure:
Step 1: Synthesis of Poly(o-hydroxy amide) Precursor
-
Monomer Dissolution: In a nitrogen-purged three-necked flask, dissolve a specific amount of 3,3'-dihydroxybenzidine in anhydrous DMAc. Add anhydrous pyridine as an acid acceptor.
-
Cooling: Cool the solution to 0 °C using a low-temperature bath.
-
Polycondensation: Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution. Maintain the temperature at 0 °C for 1 hour, and then allow the reaction to proceed at room temperature for 4-6 hours. A viscous solution of the poly(o-hydroxy amide) precursor will be formed.
Step 2: Thermal Cyclodehydration to PBO
-
Film Casting: Cast the viscous poly(o-hydroxy amide) solution onto a glass plate to form a thin film.
-
Solvent Removal: Dry the film in a vacuum oven at 80-100 °C for several hours to remove the majority of the DMAc solvent.
-
Thermal Conversion: Place the dried precursor film in a furnace under a nitrogen atmosphere.
-
Heat the film to 250 °C and hold for 6 hours.
-
Increase the temperature to 300 °C and hold for another 6 hours to ensure complete cyclodehydration to form the PBO film.
-
-
Cooling: Slowly cool the furnace to room temperature before removing the PBO film.
Visualization: Experimental Workflow for PBO Synthesis
References
- 1. Synthesis and Characterization of Modified PPTA by 2-chloro-p-phenylenediamine-Academax [dingcan.academax.com]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. CN85100134A - Synthetic process of poly(p-phenylene terephthalamide) - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. cpmat.ru [cpmat.ru]
- 6. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in PEEK for Biomedical Applications: A Comprehensive Review of Material Properties, Processing, and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Synthesis and characterization of PEEK analogues utilizing 3,5- and 2," by Zachary Ewing [corescholar.libraries.wright.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Introduction of Cyclopentadienyl (Cp) Ligands Using 5-(trimethylsilyl)-1,3-cyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-(trimethylsilyl)-1,3-cyclopentadiene (CpTMS) for the synthesis of metal cyclopentadienyl (B1206354) (Cp) complexes. This reagent offers significant advantages over the use of cyclopentadiene (B3395910) monomer, including enhanced stability and easier handling. The protocols detailed below are intended to serve as a foundational methodology for the introduction of Cp ligands to a variety of metal centers.
Introduction
The cyclopentadienyl (Cp) ligand is a cornerstone of organometallic chemistry, forming stable complexes with a wide range of transition metals.[1][2] These "metallocene" and "half-sandwich" compounds have found applications in catalysis, materials science, and medicinal chemistry.[2][3] this compound (CpTMS) is a versatile reagent for the introduction of the Cp ligand. The trimethylsilyl (B98337) (TMS) group enhances the stability of the cyclopentadiene ring, preventing the spontaneous Diels-Alder dimerization that is characteristic of the parent cyclopentadiene.[4] This allows for more controlled and reproducible reactions. Furthermore, the TMS group can be cleaved in situ or in a subsequent step to yield the desired Cp-metal complex.[5][6]
Advantages of Using this compound
The use of CpTMS as a Cp transfer agent offers several key benefits:
-
Enhanced Stability: Unlike cyclopentadiene, which readily dimerizes at room temperature, CpTMS is a stable liquid that can be stored and handled with greater ease.[4]
-
Improved Solubility: The presence of the TMS group can increase the solubility of the resulting organometallic complexes in nonpolar organic solvents, facilitating purification and characterization.
-
Increased Volatility: Silylated complexes are often more volatile than their non-silylated counterparts, which can be advantageous for purification by sublimation.
-
Controlled Reactivity: The TMS group can act as a protecting group, allowing for selective reactions at other sites of a molecule. The subsequent deprotection provides the final Cp complex.
General Synthetic Strategies
The introduction of a Cp ligand using CpTMS typically follows one of two primary pathways:
-
Direct Reaction with Metal Halides: In this approach, CpTMS reacts directly with a metal halide. The reaction can proceed with concomitant cleavage of the Si-C bond, often facilitated by a halide ion.[5]
-
Formation of a Silylated Metallocene Followed by Desilylation: A trimethylsilyl-functionalized metallocene is first synthesized and isolated. The TMS group is then removed in a separate deprotection step to yield the parent metallocene.
The choice of strategy depends on the specific metal, its oxidation state, and the desired final product.
Experimental Protocols
Protocol 1: General Synthesis of Metal-Cyclopentadienyl Complexes via Salt Metathesis
This protocol outlines a general procedure for the synthesis of metallocenes from metal halides and this compound. This method involves the in situ generation of the trimethylsilylcyclopentadienyl anion followed by reaction with a metal salt.
Materials:
-
This compound (CpTMS)
-
Anhydrous metal halide (e.g., FeCl₂, RuCl₃, TiCl₄)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium hydride (KH))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), 1,2-dimethoxyethane (B42094) (DME))
-
Anhydrous work-up and purification solvents (e.g., hexane, toluene, dichloromethane)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Trimethylsilylcyclopentadienyl Anion:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Cool the solution to the appropriate temperature (typically -78 °C for n-BuLi or 0 °C to room temperature for NaH or KH).
-
Slowly add one equivalent of the strong base to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete deprotonation. The formation of the lithium, sodium, or potassium trimethylsilylcyclopentadienide salt will be observed.
-
-
Reaction with the Metal Halide:
-
In a separate Schlenk flask, prepare a slurry of the anhydrous metal halide in the same anhydrous solvent.
-
Cool the metal halide slurry to an appropriate temperature (often -78 °C or 0 °C).
-
Slowly transfer the solution of the trimethylsilylcyclopentadienyl anion to the stirred slurry of the metal halide via cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
The work-up procedure will vary depending on the stability and solubility of the product. A general procedure is as follows:
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., hexane, toluene, or dichloromethane).
-
Filter the extract to remove the inorganic salt byproduct (e.g., LiCl, NaCl).
-
Wash the organic extract with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the product by recrystallization, column chromatography, or sublimation.
-
Visualization of the Experimental Workflow:
Caption: General workflow for the synthesis of Cp-metal complexes using CpTMS.
Protocol 2: Synthesis of Ruthenocene from Hydrated Ruthenium Trichloride (B1173362) and CpTMS
This protocol is adapted from the known reaction of hydrated ruthenium trichloride with silylated cyclopentadienes, which proceeds with high yields via a chloride-ion-induced desilylation mechanism.[5][6]
Materials:
-
Hydrated ruthenium trichloride (RuCl₃·xH₂O)
-
This compound (CpTMS)
-
Ethanol (95%)
-
Zinc dust (optional, as a reducing agent)
-
Standard reflux apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydrated ruthenium trichloride and ethanol.
-
If a reducing agent is desired to ensure the Ru(II) oxidation state, add zinc dust to the mixture.
-
Deoxygenate the solvent by bubbling nitrogen or argon through the mixture for 15-20 minutes.
-
-
Addition of CpTMS:
-
Add an excess (typically 2.5-3 equivalents per Ru) of this compound to the stirred mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux under an inert atmosphere and maintain reflux for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the residue with a suitable solvent such as benzene (B151609) or toluene.
-
Filter the extract through a pad of celite or alumina (B75360) to remove insoluble impurities.
-
Remove the solvent in vacuo to yield the crude ruthenocene.
-
Purify the ruthenocene by sublimation at approximately 100-120 °C under high vacuum.[7]
-
Data Presentation:
| Parameter | Value | Reference |
| Reactants | RuCl₃·xH₂O, CpTMS | [5] |
| Solvent | Ethanol | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 24-48 hours | [5] |
| Typical Yield | High | [5] |
| Purification | Sublimation | [7] |
Protocol 3: Deprotection of Trimethylsilyl Group from a Cp-Metal Complex
This protocol describes a general method for the removal of the TMS group from a pre-formed (TMS-Cp)-metal complex.
Materials:
-
(TMS-Cp)-metal complex
-
Deprotection reagent (e.g., tetra-n-butylammonium fluoride (B91410) (TBAF), potassium fluoride (KF), or mild acid)
-
Anhydrous solvent (e.g., THF for fluoride-based reagents)
-
Standard reaction glassware
Procedure:
-
Reaction Setup:
-
Dissolve the (TMS-Cp)-metal complex in the appropriate anhydrous solvent in a flask under an inert atmosphere.
-
-
Addition of Deprotection Reagent:
-
Slowly add a solution of the deprotection reagent (e.g., 1 M TBAF in THF) to the stirred solution of the complex at room temperature. Typically, 1.1 to 1.5 equivalents of the reagent are used.
-
-
Reaction:
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or NMR spectroscopy until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the product by appropriate methods such as recrystallization or column chromatography.
-
Visualization of the Deprotection Process:
Caption: Logical relationship in the deprotection of a (TMS-Cp)-metal complex.
Application Examples and Data
The following table summarizes representative data for the synthesis of common metallocenes. While the direct synthesis using CpTMS is not always explicitly detailed with quantitative yields in the literature, the provided data for analogous syntheses using sodium cyclopentadienide (B1229720) (NaCp) serve as a benchmark. The use of CpTMS is expected to provide comparable or improved yields due to its stability and ease of handling.
| Target Complex | Metal Halide | Cp Source | Solvent | Typical Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | References |
| Ferrocene | FeCl₂ | NaCp | DME/DMSO | 73-84% | 173-174 | 4.15 (s, 10H) | [3][8] |
| Ruthenocene | RuCl₃ | NaCp | DME | 43-52% | 195-196 | 4.56 (s, 10H) | [9] |
| Titanocene Dichloride | TiCl₄ | NaCp | THF | 60-91% | 260-280 (dec.) | 6.54 (s, 10H) | [10][11][12] |
Note: The yields and reaction conditions can vary based on the scale of the reaction and the purity of the reagents.
Safety and Handling
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
The reagents used in these protocols, such as strong bases and metal halides, are often corrosive, pyrophoric, or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
All reactions should be conducted under an inert atmosphere of nitrogen or argon using standard Schlenk techniques to prevent the decomposition of air- and moisture-sensitive reagents and products.
By following these guidelines and protocols, researchers can effectively utilize this compound for the synthesis of a diverse range of cyclopentadienyl-metal complexes for various applications in research and development.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. azom.com [azom.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A new mechanistic path in the reaction of ruthenium trichloride with silylated cyclopentadienes. Ionic transition metal halides as desilylating agents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. summit.sfu.ca [summit.sfu.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 12. Titanocene_dichloride [chemeurope.com]
Troubleshooting & Optimization
handling and storage of air-sensitive 5-(trimethylsilyl)-1,3-cyclopentadiene
Technical Support Center: 5-(trimethylsilyl)-1,3-cyclopentadiene
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of this compound (TMS-Cp).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bottle of this compound has turned yellow and is giving poor yields in my reaction. What is the likely cause?
A1: A yellow to brown appearance and diminished reactivity are common indicators of product decomposition.[1][2] this compound is highly sensitive to air and moisture.[3] Exposure can lead to hydrolysis of the trimethylsilyl (B98337) group into silanol (B1196071) derivatives and potential oxidation or dimerization of the cyclopentadiene (B3395910) ring.[3][4] The compound is also thermally sensitive and degrades rapidly at temperatures above 100°C.[3] For optimal performance, it must be stored under an inert atmosphere and at the recommended temperature.
Q2: How should I properly store this reagent to ensure its stability?
A2: Proper storage is critical to maintaining the reagent's quality. It should be stored at -20°C under an inert atmosphere, such as argon or nitrogen.[3][5][6][7] The recommended shelf life under these conditions is typically 6–12 months.[3] It is advisable to use the original container, which is often a Sure/Seal™ bottle designed for air-sensitive reagents, and store it in an approved area for flammable liquids.[8][9]
Q3: My reaction involving this compound is incomplete, even with a fresh bottle. What troubleshooting steps should I take?
A3: If you are confident in the reagent's quality, the issue likely lies with the experimental setup or conditions. Consider the following:
-
Atmosphere Control: Ensure your reaction is performed under a strictly inert atmosphere. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the system purged with dry argon or nitrogen.[10][11]
-
Solvent Purity: Use anhydrous solvents. The presence of residual water in the solvent is a common cause of reaction failure with air-sensitive reagents.[10]
-
Reagent Transfer: Employ rigorous air-sensitive transfer techniques, such as those using a gas-tight syringe, a Schlenk line, or a glove box, to prevent contamination.[11][12]
-
Reaction Conditions: The trimethylsilyl group can be cleaved under certain conditions, for instance, in the presence of chloride ions.[13] Review your reaction components and conditions for potential incompatibilities.
Q4: What are the primary safety hazards associated with this compound?
A4: this compound is a flammable liquid and vapor.[8] It is also classified as an irritant for the skin, eyes, and respiratory system.[8][14] Prolonged exposure may lead to asthma-like symptoms.[8] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat.[8]
Q5: Can I purify this compound if I suspect it has degraded?
A5: While purification is possible, it requires careful handling. Distillation under reduced pressure can be used. However, it is crucial to remember the compound's thermal sensitivity. The boiling point is reported as 138-140 °C at atmospheric pressure and 101 °C at 10 mmHg.[1][7] Any purification should be conducted under an inert atmosphere to prevent further decomposition. For many applications, starting with a fresh, properly stored bottle is more reliable and safer.
Data Presentation: Properties and Stability
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₄Si | [3][7] |
| Molecular Weight | 138.28 g/mol | [5][14] |
| Appearance | Colorless to pale yellow liquid | [1][8] |
| Density | 0.833 g/mL at 25 °C | [7] |
| Boiling Point | 138-140 °C (760 mmHg) 101 °C (10 mmHg) | [1][7] |
| Refractive Index (n20/D) | 1.471 - 1.49 | [2][7] |
| Storage Temperature | -20°C | [3][6] |
| Thermal Stability | <5% decomposition after 48 hours at 25°C; rapid degradation >100°C | [3] |
| Shelf Life | 6–12 months (when stored under argon at -20°C) | [3] |
| Sensitivity | Moisture, oxygen, heat | [2][3] |
Experimental Protocols
Protocol 1: General Handling and Transfer of this compound using Syringe Technique
This protocol describes the transfer of the reagent from a Sure/Seal™ bottle.[9][11]
Materials:
-
Sure/Seal™ bottle of this compound
-
Dry, inert gas source (argon or nitrogen) with a needle adapter
-
Clean, oven-dried gas-tight syringe with a long, sharp needle (18-21 gauge)
-
Clean, oven-dried reaction vessel sealed with a rubber septum, under an inert atmosphere
Procedure:
-
Preparation: Ensure the syringe and needle are completely dry, ideally by oven-drying and cooling in a desiccator or by flushing thoroughly with dry inert gas (at least 10 times).[9][11]
-
Pressurize Bottle: Puncture the septum of the Sure/Seal™ bottle with the inert gas needle. Gently introduce the inert gas to create a slight positive pressure inside the bottle. A bubbler in the gas line can help monitor the pressure.
-
Withdraw Reagent: Puncture the septum with the dry syringe needle, ensuring the needle tip is below the liquid level. Slowly withdraw the desired volume of liquid into the syringe. The positive pressure in the bottle will assist the transfer.
-
Remove Bubbles: Invert the syringe and carefully push any trapped gas bubbles back into the bottle. Pull the needle tip above the liquid level and withdraw a small amount of inert gas (headspace) into the syringe. This "gas buffer" helps prevent drips and reaction with air at the needle tip.
-
Transfer to Reaction: Swiftly transfer the syringe to your reaction vessel and puncture the septum. Gently depress the plunger to add the reagent to the reaction mixture.
-
Cleaning: Immediately and carefully clean the syringe and needle after use to prevent the reagent from hydrolyzing and seizing the plunger.[9][11] This can be done by drawing up and expelling a quenching solvent (like isopropanol) followed by water and then a final rinse with acetone.
Protocol 2: Example Synthesis of a Metallocene Precursor
This protocol provides a general method for the synthesis of a lithium cyclopentadienide (B1229720) salt, a common first step in metallocene synthesis.[7][15]
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Standard Schlenk line apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask containing a magnetic stir bar under a positive pressure of argon.
-
Reagent Addition: Using the syringe transfer technique described in Protocol 1, add the desired amount of this compound to the flask. Add anhydrous THF via cannula or syringe to achieve the desired concentration.
-
Cooling: Cool the solution to the appropriate temperature, typically 0 °C or -78 °C, using an ice bath or a dry ice/acetone bath.
-
Deprotonation: While stirring, slowly add one equivalent of n-butyllithium solution dropwise via syringe. The formation of a precipitate (lithium (trimethylsilyl)cyclopentadienide) is often observed.
-
Reaction: Allow the mixture to stir for a specified time (e.g., 1-2 hours) at the reaction temperature to ensure complete deprotonation.
-
Further Use: The resulting solution/slurry of the lithium salt is now ready for reaction with a suitable metal halide (e.g., FeCl₂) to form the corresponding metallocene.
Visualizations
Caption: Troubleshooting workflow for experiments using this compound.
Caption: Chemical reactivity and applications of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. Buy this compound | 3559-74-8 [smolecule.com]
- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 3559-74-8 | Benchchem [benchchem.com]
- 6. 5-trimethylsilylcyclopentadiene | CAS#:3559-74-8 | Chemsrc [chemsrc.com]
- 7. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. web.mit.edu [web.mit.edu]
- 12. fauske.com [fauske.com]
- 13. researchgate.net [researchgate.net]
- 14. scbt.com [scbt.com]
- 15. US4851598A - Method of preparing metallocene compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-(trimethylsilyl)-1,3-cyclopentadiene by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-(trimethylsilyl)-1,3-cyclopentadiene via distillation.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound.
Issue 1: Low or No Product Recovery
-
Question: I am performing a vacuum distillation of crude this compound, but I am observing very low or no distillate collecting in the receiving flask. What are the possible causes and solutions?
-
Answer: Low product recovery can stem from several factors. A primary consideration is the stability of the vacuum in your distillation apparatus. Leaks in the system will prevent the pressure from being sufficiently low to enable distillation at the desired temperature.
Troubleshooting Steps:
-
Check for Leaks: Ensure all ground glass joints are properly greased and securely clamped. Inspect all tubing for cracks or poor connections. A McLeod gauge can be used to accurately measure the pressure within the system.
-
Verify Temperature and Pressure: For successful distillation, the boiling point of the compound must be reached at the pressure maintained by the vacuum pump. Use a nomograph to estimate the boiling point of this compound at your operating pressure. If the pot temperature is too low, gradually increase the heat.
-
Assess for Decomposition: This compound is thermally sensitive and can decompose if heated for extended periods or at excessively high temperatures.[1] Darkening of the material in the distillation flask is an indicator of decomposition. Consider distilling at a lower pressure to reduce the required temperature.
-
Prevent Bumping: Violent boiling, or "bumping," can lead to loss of material into the vacuum line. Ensure smooth boiling by using a magnetic stir bar or boiling chips in the distilling flask.
-
Issue 2: Product Appears Cloudy or Contains Particulates
-
Question: My distilled this compound is cloudy. What is the cause and how can I obtain a clear product?
-
Answer: Cloudiness in the distillate is often a sign of moisture contamination. This compound is highly sensitive to moisture and will hydrolyze to form silanol (B1196071) byproducts.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried before use, typically by oven-drying or flame-drying under vacuum. The crude material and any transfer solvents must be anhydrous.
-
Inert Atmosphere: The distillation should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. The use of a Schlenk line is highly recommended for handling this air-sensitive compound.
-
Proper Storage: Once distilled, the product should be stored under an inert atmosphere at low temperatures (-20°C) to prevent degradation.[1]
-
Issue 3: The Distillation Pot Residue is Highly Viscous or Solidified
-
Question: After the distillation, the residue in the distilling flask has become a thick polymer-like substance. Why did this happen and how can I prevent it?
-
Answer: This is likely due to the dimerization or oligomerization of the cyclopentadiene (B3395910) ring. While the trimethylsilyl (B98337) group can slow this process compared to unsubstituted cyclopentadiene, it can still occur, especially at elevated temperatures.
Troubleshooting Steps:
-
Minimize Distillation Time: Plan the distillation to be as efficient as possible to reduce the time the material is exposed to heat.
-
Lower Distillation Temperature: Use a higher vacuum to lower the boiling point and thus the required distillation temperature.
-
Consider Inhibitors: For persistent polymerization issues, the addition of a small amount of a radical inhibitor, such as hydroquinone, to the distillation pot can be considered, though this will require subsequent removal if a highly pure product is needed.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended pressure and temperature for the distillation of this compound?
A1: The optimal conditions will depend on your vacuum pump's capability. A common practice is to perform the distillation under a reduced pressure of 20-30 mmHg, at which the compound boils between 138-140°C.[1] However, a higher vacuum (lower pressure) will allow for distillation at a lower temperature, which is advantageous for this thermally sensitive compound. Always consult a pressure-temperature nomograph for an accurate estimation.
Q2: How can I prevent bumping during the vacuum distillation?
A2: To ensure smooth boiling and prevent bumping, it is crucial to use a magnetic stir bar in the distilling flask. If a stir plate is unavailable, adding a few boiling chips can also be effective. It is important to add boiling chips before heating the liquid, as adding them to a hot liquid can cause violent boiling.
Q3: My product has a slight yellow tint after distillation. Is this normal?
A3: While pure this compound is a colorless liquid, a faint yellow color is not uncommon and may not necessarily indicate significant impurity. However, a dark yellow or brown color is a strong indicator of decomposition or the presence of impurities and may necessitate redistillation under more carefully controlled conditions (i.e., lower pressure and temperature).
Q4: Can I use a simple distillation setup, or is fractional distillation necessary?
A4: For most routine purifications where the impurities are significantly less volatile (e.g., salts from the synthesis), a simple vacuum distillation is often sufficient. However, if you are trying to separate it from impurities with close boiling points, a fractional distillation column (e.g., a Vigreux column) will provide better separation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Boiling Point (Atmospheric Pressure) | 138-140 °C | --INVALID-LINK-- |
| Boiling Point (Reduced Pressure) | Not explicitly stated, but distillation is recommended at 20-30 mmHg | --INVALID-LINK-- |
| Density | 0.833 g/mL at 25 °C | --INVALID-LINK-- |
| Storage Temperature | -20 °C | --INVALID-LINK-- |
Experimental Protocol: Vacuum Distillation of this compound
Objective: To purify crude this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask
-
Magnetic stir bar or boiling chips
-
Heating mantle with a stirrer
-
Vacuum pump
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Schlenk line or inert gas source (Nitrogen or Argon)
-
Thermometer and adapter
-
Vacuum grease
-
Clamps and stands
Procedure:
-
Glassware Preparation: Thoroughly clean and dry all glassware. Oven-drying at >120°C for several hours or flame-drying under vacuum is recommended to remove all traces of moisture.
-
Apparatus Assembly:
-
Place a magnetic stir bar in the round-bottom flask.
-
Assemble the distillation apparatus (distilling flask, distillation head, condenser, and receiving flask). Ensure all ground glass joints are lightly greased with vacuum grease to ensure a good seal.
-
Securely clamp the apparatus to a stand within a fume hood.
-
Connect the vacuum source to the distillation head via a cold trap. The cold trap is essential to protect the vacuum pump from corrosive vapors.
-
Connect the condenser to a circulating cold water source.
-
-
Inert Atmosphere:
-
Evacuate the assembled apparatus and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
-
Charging the Flask:
-
Under a positive pressure of inert gas, transfer the crude this compound into the distilling flask. Do not fill the flask more than two-thirds full.
-
-
Distillation:
-
Begin stirring the contents of the distilling flask.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 20-30 mmHg or lower).
-
Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.
-
Monitor the temperature of the vapor as it rises and begins to condense. The temperature should stabilize at the boiling point of this compound at the operating pressure.
-
Collect the fraction that distills over at a constant temperature. This is your purified product.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to the inert gas line to break the vacuum. Never vent to air , as this will introduce moisture and oxygen to your purified, air-sensitive product.
-
Under a positive pressure of inert gas, the receiving flask containing the purified product can be disconnected and sealed for storage.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for distillation of this compound.
References
preventing dimerization of 5-(trimethylsilyl)-1,3-cyclopentadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(trimethylsilyl)-1,3-cyclopentadiene.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the synthesis, storage, and handling of this compound.
1. Synthesis and Purification
Q1: My yield of this compound is low. What are the common causes?
A1: Low yields can result from several factors:
-
Incomplete reaction: Ensure that the reaction of sodium cyclopentadienide (B1229720) with trimethylsilyl (B98337) chloride goes to completion. This typically requires stirring at room temperature for several hours or overnight.
-
Moisture contamination: this compound is sensitive to moisture, which can lead to the formation of silanol (B1196071) byproducts.[1] Ensure all glassware is oven-dried and the reaction is carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Side reactions: The formation of bis(trimethylsilyl)cyclopentadiene can occur. Using a slight excess of sodium cyclopentadienide can help minimize this.
-
Purification losses: During fractional distillation, ensure the column is well-insulated to maintain a proper temperature gradient. The boiling point of this compound is approximately 138-140 °C.[2]
Q2: How can I identify impurities in my sample by NMR?
A2: Common impurities and their expected 1H NMR signals include:
-
Dimer of this compound: The dimer will show complex multiplets in the olefinic and aliphatic regions, and the trimethylsilyl protons may appear as multiple singlets due to different chemical environments.
-
Hydrolysis products (e.g., trimethylsilanol): A broad singlet corresponding to the Si-OH proton will be observed, and the trimethylsilyl protons will appear as a sharp singlet.
-
Residual solvent: Refer to standard tables of NMR solvent impurities for identification.[3][4]
-
Bis(trimethylsilyl)cyclopentadiene: Additional signals in the cyclopentadienyl (B1206354) and trimethylsilyl regions of the spectrum will be present.
2. Dimerization and Prevention
Q3: My this compound sample has solidified or become viscous. What happened?
A3: The monomer has likely undergone a Diels-Alder dimerization with itself to form a higher molecular weight dimer. This is a common issue with cyclopentadiene (B3395910) and its derivatives, although the trimethylsilyl group provides some steric hindrance against this reaction.
Q4: How can I prevent the dimerization of this compound?
A4: The primary methods for preventing dimerization are:
-
Low-Temperature Storage: Storing the monomer at or below -20°C under an inert atmosphere is the most effective method.[2]
-
Inert Atmosphere: Oxygen can promote polymerization, so always handle and store the compound under a dry, inert gas like argon or nitrogen.[1]
-
Use Freshly Prepared Monomer: If possible, use the monomer immediately after purification to minimize the time for dimerization to occur.
3. Handling and Storage
Q5: What are the best practices for handling this air- and moisture-sensitive compound?
A5: Due to its sensitivity, this compound should be handled using standard air-free techniques, such as a Schlenk line or a glovebox.[5][6] All glassware must be thoroughly dried, and solvents should be freshly distilled and de-gassed. Transfers should be performed using cannulas or gas-tight syringes.
Q6: What are the recommended long-term storage conditions?
A6: For long-term storage, seal the purified monomer in an ampule or a Schlenk flask under a high-purity argon atmosphere and store it at -20°C. Under these conditions, the shelf life can be extended to 6-12 months with minimal decomposition.[1]
Data Presentation
Table 1: Stability of this compound Under Various Conditions
| Temperature | Atmosphere | Duration | Decomposition |
| 25°C | Inert | 48 hours | <5% |
| >100°C | Inert | - | Rapid degradation |
| -20°C | Argon | 6-12 months | Minimal |
Data sourced from Smolecule.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis described in the literature.[2]
Materials:
-
Sodium cyclopentadienide (NaC₅H₅) solution in THF
-
Trimethylsilyl chloride (Me₃SiCl), freshly distilled
-
Anhydrous diethyl ether
-
Anhydrous hexanes
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of argon.
-
Charge the flask with the sodium cyclopentadienide solution in THF.
-
Cool the flask in an ice bath and add freshly distilled trimethylsilyl chloride dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.
Protocol 2: Regeneration of Monomeric this compound via Retro-Diels-Alder (Cracking)
This is a general procedure adapted from the cracking of dicyclopentadiene (B1670491) and may require optimization for the silylated derivative.[5][7]
Materials:
-
Dimerized this compound
-
High-boiling point mineral oil (optional, as a heat transfer medium)
Procedure:
-
Set up a fractional distillation apparatus with a short Vigreux column. The receiving flask should be cooled in an ice bath.
-
Charge the distillation flask with the dimerized this compound. A small amount of mineral oil can be added to facilitate even heating.
-
Heat the distillation flask to a temperature sufficient to induce the retro-Diels-Alder reaction. For dicyclopentadiene, this is typically around 170-180°C.[5] The temperature for the silylated dimer may differ and should be determined empirically, starting with a lower temperature and gradually increasing.
-
The monomeric this compound (bp ~138-140°C) will distill over.[2]
-
Collect the freshly cracked monomer in the cooled receiving flask under an inert atmosphere.
-
The freshly prepared monomer should be used immediately or stored at -20°C under argon.
Visualizations
Caption: Dimerization and cracking of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. retro diels-alder reaction: Topics by Science.gov [science.gov]
- 2. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
Technical Support Center: Thermal Stability and Decomposition of Silylcyclopentadienes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silylcyclopentadienes. The information is designed to address specific issues that may be encountered during experimental procedures involving these compounds.
Frequently Asked Questions (FAQs)
Q1: What are silylcyclopentadienes and why is their thermal stability a concern?
Silylcyclopentadienes are organosilicon compounds featuring a silyl (B83357) group attached to a cyclopentadiene (B3395910) ring.[1] These compounds are valuable precursors in organometallic chemistry, for example, in the synthesis of metallocenes. Their thermal stability is a critical parameter as they can undergo rearrangements or decomposition at elevated temperatures, which can impact the outcome of synthetic procedures and the purity of the desired products. The silicon-carbon bond is generally strong and relatively non-polar, contributing to the notable thermal stability of many organosilicon compounds.[2] For instance, tetramethylsilane (B1202638) is stable up to 700°C.[2]
Q2: How does the substitution on the silicon atom and the cyclopentadienyl (B1206354) ring affect thermal stability?
Q3: What are the expected decomposition pathways for silylcyclopentadienes?
The decomposition of silylcyclopentadienes can be complex. One key characteristic of (trimethylsilyl)cyclopentadiene is its fluxionality, where the silyl group undergoes rapid migration around the cyclopentadienyl ring via sigmatropic rearrangements.[1][3] At higher temperatures, decomposition is likely to occur. While specific decomposition pathways for silylcyclopentadienes were not detailed in the search results, potential pathways for organometallic compounds in general include:
-
Homolytic C-Si bond cleavage: This would generate cyclopentadienyl and silyl radicals, which could then participate in a variety of secondary reactions.
-
Redistribution reactions: Silyl groups may migrate between cyclopentadienyl rings, leading to mixtures of mono-, di-, and polysubstituted cyclopentadienes.
-
Polymerization: The reactive cyclopentadienyl moiety can undergo polymerization, especially at elevated temperatures.
Q4: How should I properly store and handle silylcyclopentadienes to minimize decomposition?
To ensure the integrity of silylcyclopentadienes, proper storage and handling are crucial. For example, (trimethylsilyl)cyclopentadiene is typically stored at -20°C. It is also flammable and should be handled in a well-ventilated area, away from ignition sources. As with many air-sensitive reagents, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and moisture-induced degradation.
Troubleshooting Guides
This section addresses common issues encountered during the use of silylcyclopentadienes in experimental settings.
Problem 1: Inconsistent reaction yields or unexpected side products.
-
Possible Cause: Thermal decomposition of the silylcyclopentadiene starting material or intermediate.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Before use, check the purity of the silylcyclopentadiene by a suitable analytical method like NMR spectroscopy or GC-MS. Impurities may indicate prior decomposition.
-
Lower Reaction Temperature: If the reaction conditions permit, attempt the reaction at a lower temperature to minimize thermal stress on the compound.
-
Inert Atmosphere: Ensure that the reaction is carried out under a strictly inert atmosphere to prevent decomposition catalyzed by oxygen or moisture.
-
Monitor Reaction Over Time: Take aliquots from the reaction mixture at different time points and analyze them to check for the appearance of degradation products.
-
Problem 2: Difficulty in purifying silylcyclopentadiene-derived products.
-
Possible Cause: The presence of thermally induced byproducts that have similar physical properties to the desired product.
-
Troubleshooting Steps:
-
Analyze Crude Product: Before purification, obtain a detailed analysis of the crude reaction mixture using techniques like GC-MS to identify the byproducts.[4][5]
-
Alternative Purification Methods: If standard column chromatography is ineffective, consider alternative purification techniques such as distillation under reduced pressure (if the product is volatile and thermally stable) or crystallization.
-
Optimize Reaction Conditions: Revisit the reaction conditions (temperature, reaction time, stoichiometry) to minimize the formation of byproducts.
-
Quantitative Data Summary
Specific quantitative data on the thermal decomposition of a wide range of silylcyclopentadienes is limited in the provided search results. Researchers are encouraged to perform thermal analysis on their specific compounds to determine these parameters. The table below provides a template for how such data could be presented.
| Compound | Decomposition Onset Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Analysis Method | Atmosphere | Reference |
| (Trimethylsilyl)cyclopentadiene | Data not available | Data not available | TGA | N2 | N/A |
| [Example] Compound X | 350 | 375 | TGA | N2 | [Internal Data] |
| [Example] Compound Y | 410 | 430 | TGA | Air | [Internal Data] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset and peak decomposition temperatures of a silylcyclopentadiene.
Methodology:
-
Instrument Preparation: Calibrate the thermogravimetric analyzer (TGA) according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the silylcyclopentadiene into a TGA pan (e.g., aluminum or platinum). Due to the air-sensitive nature of many of these compounds, sample loading should be performed in an inert atmosphere glovebox.
-
Analysis Parameters:
-
Atmosphere: Nitrogen or Argon (to study thermal decomposition) or Air (to study thermo-oxidative decomposition).
-
Flow Rate: 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[6]
-
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is determined as the temperature at which significant weight loss begins. The peak decomposition temperature is determined from the derivative of the TGA curve (DTG curve), which shows the rate of weight loss as a function of temperature.[6][7]
Protocol 2: Identification of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the volatile products formed during the thermal decomposition of a silylcyclopentadiene.
Methodology:
-
Sample Preparation:
-
Headspace Analysis: Place a small amount of the silylcyclopentadiene in a sealed headspace vial. Heat the vial at a temperature below the decomposition temperature for a set period to analyze volatile impurities. Then, heat the vial at a temperature above the decomposition temperature to analyze the decomposition products.
-
Pyrolysis-GC-MS: Use a pyrolysis unit coupled to the GC-MS system. A small amount of the sample is rapidly heated to a specific decomposition temperature, and the resulting volatile fragments are immediately introduced into the GC column.
-
-
GC-MS Parameters:
-
GC Column: Select a column appropriate for separating the expected decomposition products (e.g., a non-polar or medium-polarity column).
-
Temperature Program: Start with a low initial oven temperature, followed by a ramp to a higher temperature to ensure separation of compounds with different boiling points.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. The mass spectra of the separated components are recorded.
-
-
Data Analysis: The retention times of the peaks in the gas chromatogram are used to separate the different components. The mass spectrum of each component is then compared to a spectral library (e.g., NIST) to identify the structure of the decomposition products.[4][5]
Visualizations
Caption: Workflow for investigating the thermal stability of silylcyclopentadienes.
Caption: Postulated thermal decomposition pathways for silylcyclopentadienes.
References
- 1. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activity and Decomposition | Separation Science [sepscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diels-Alder Cycloadditions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction yields and selectivity in Diels-Alder cycloadditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Diels-Alder reaction yield unexpectedly low?
Low yields can stem from several factors, ranging from reactant electronics to reaction equilibrium.
-
Poor Electronic Complementarity: The reaction is most efficient between an electron-rich diene and an electron-poor dienophile.[1] If both components have electron-withdrawing groups, their electronic repulsion can hinder the reaction and lead to low yields.[2] Conversely, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction.[3][4]
-
Steric Hindrance: Bulky substituents on the diene or dienophile can impede their approach, slowing the reaction. For dienes, bulky groups at the C1 and C4 positions can decrease the rate, while substituents at C2 or C3 can sometimes increase the rate by favoring the required s-cis conformation.[5]
-
Reaction Reversibility (Retro-Diels-Alder): At elevated temperatures, the Diels-Alder adduct can decompose back into the starting diene and dienophile.[5][6] This reverse reaction is favored by entropy and becomes significant at high temperatures, effectively creating an equilibrium that limits the product yield.[7] Reactions involving furan (B31954), for example, are known to be readily reversible at lower temperatures.[6]
-
Diene Conformation: The diene must adopt an s-cis conformation to react.[3][5] Dienes that are "locked" in an s-trans conformation due to their structure are unreactive in Diels-Alder cycloadditions.[3]
Q2: How can I improve the stereoselectivity (endo/exo ratio) of my reaction?
Stereoselectivity is typically governed by kinetic versus thermodynamic control.
-
Kinetic Control (The Endo Rule): The endo product is generally the kinetic product, meaning it forms faster.[6] This preference is explained by the "Alder endo rule," which posits favorable secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile in the transition state.[5][8] To favor the endo product, run the reaction at lower temperatures to prevent equilibration to the more stable exo product.[6]
-
Thermodynamic Control: The exo product is often sterically less hindered and therefore more thermodynamically stable.[6] If a reaction is run at a high enough temperature for the retro-Diels-Alder reaction to occur, an equilibrium will be established that favors the more stable exo product.[6][9] Therefore, to obtain the exo product, higher reaction temperatures and longer reaction times are recommended.
// Nodes Reactants [label="Diene + Dienophile", fillcolor="#F1F3F4", fontcolor="#202124"]; TS_Endo [label="Endo Transition State\n(Lower Energy)", shape=plaintext, fontcolor="#202124"]; TS_Exo [label="Exo Transition State\n(Higher Energy)", shape=plaintext, fontcolor="#202124"]; Endo_Product [label="Endo Product\n(Kinetic, Less Stable)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Exo_Product [label="Exo Product\n(Thermodynamic, More Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout node [style=invis, width=0]; i1; i2;
// Edges Reactants -> TS_Endo [label="Low Temp\n(Kinetic Control)", color="#4285F4"]; TS_Endo -> Endo_Product; Reactants -> TS_Exo [label="High Temp\n(Thermodynamic Control)", color="#34A853"]; TS_Exo -> Exo_Product; Endo_Product -> Reactants [label="Retro-Diels-Alder\n(at High Temp)", arrowhead=curve, style=dashed, color="#EA4335"]; Endo_Product -> Exo_Product [label="Equilibration\n(via Retro-DA)", style=dashed, color="#EA4335"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }
Q3: My reaction produces a mixture of regioisomers. How can I improve regioselectivity?
Regioselectivity in reactions with unsymmetrical dienes and dienophiles is governed by electronic and steric effects.
-
Electronic Control: The reaction generally proceeds to align the most electron-rich carbon of the diene with the most electron-poor carbon of the dienophile. You can predict the outcome by analyzing the resonance structures or orbital coefficients of the reactants.[10]
-
Lewis Acid Catalysis: Lewis acids coordinate to the dienophile, often to a carbonyl group, which enhances its electron-withdrawing nature.[11] This not only accelerates the reaction but can also significantly increase regioselectivity by amplifying the electronic differences within the dienophile.[11][12]
-
Steric Factors: Bulky groups can direct the orientation of the cycloaddition to minimize steric clash in the transition state.[12]
Q4: What is the role of a Lewis acid catalyst, and when should I use one?
Lewis acid catalysts are used to accelerate slow Diels-Alder reactions and improve selectivity.
-
Mechanism of Action: A Lewis acid (e.g., AlCl₃, BF₃, Ca(OTf)₂) coordinates to an electron-withdrawing group on the dienophile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic and reactive towards the diene's Highest Occupied Molecular Orbital (HOMO).[11][13] This also reduces the Pauli repulsion between the reactants.[13]
-
When to Use: Consider using a Lewis acid when the reaction is slow at moderate temperatures, when the dienophile is not sufficiently electron-poor, or when you need to enhance regio- or stereoselectivity.[14][15] Chiral Lewis acids are instrumental in performing asymmetric Diels-Alder reactions.[3]
// Nodes Start [label="Low Yield or\nNo Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReactants [label="Are reactants electronically\nmatched (e-rich diene,\ne-poor dienophile)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Is reaction reversible?\n(e.g., using furan or\nhigh temperature)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckStereo [label="Is poor selectivity\nthe issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Solution_LA [label="Add Lewis Acid Catalyst\nto activate dienophile", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Reactants [label="Modify diene with EDGs\nor dienophile with EWGs", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Temp [label="Run at lower temperature\nto prevent retro-DA", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Stereo [label="Adjust temperature for\nkinetic (low T) vs.\nthermodynamic (high T) control", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Optimized Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckReactants; CheckReactants -> Solution_Reactants [label="No"]; CheckReactants -> CheckTemp [label="Yes"]; Solution_Reactants -> Solution_LA; Solution_LA -> End; CheckTemp -> Solution_Temp [label="Yes"]; CheckTemp -> CheckStereo [label="No"]; Solution_Temp -> End; CheckStereo -> Solution_Stereo [label="Yes"]; CheckStereo -> End [label="No"]; Solution_Stereo -> End; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }
Data & Parameter Tables
Table 1: Influence of Solvents on Diels-Alder Reactions
The choice of solvent can significantly impact reaction rates and selectivity. While generalizations can be made, the optimal solvent is often substrate-dependent.
| Solvent Type | Example(s) | General Effect on Rate | Effect on Selectivity | Reference |
| Polar Aprotic | Acetone, DMF | Generally accelerates reaction.[5] | Can enhance selectivity.[16] | [5][16] |
| Polar Protic | Water, Ethylene Glycol | Can cause dramatic rate acceleration (e.g., 700x faster for cyclopentadiene (B3395910) + butenone in water vs. trimethylpentane).[5] | Favorable due to hydrophobic packing and H-bond stabilization.[5] | [5] |
| Non-Polar | Toluene, Cyclohexane | Can be faster than polar solvents in some cases due to lower desolvation energy requirements.[16] | May offer lower selectivity compared to polar options.[16] | [16] |
| Chlorinated | Dichloromethane (B109758), Chloroform | Moderate rates. | Can increase stereoselectivity in certain systems.[17][18] | [17][18] |
Table 2: Common Lewis Acid Catalysts and Conditions
| Catalyst | Typical Loading (mol%) | Typical Temperature | Notes | Reference |
| AlCl₃ | 100 (1 molar equivalent) | 0 °C to RT | One of the first used; highly active. | [11] |
| BF₃·OEt₂ | 20 - 100 | -78 °C to RT | Common and versatile catalyst. | [11] |
| SnCl₄ | 20 - 100 | -78 °C to RT | Effective for many cycloadditions. | [11] |
| Ca(OTf)₂/Bu₄NPF₆ | 10 | -20 °C to 0 °C | Environmentally benign, effective for carbonyl-containing dienophiles.[11] | [11] |
Experimental Protocols
Protocol 1: General Procedure for a Thermal Diels-Alder Reaction (Based on the reaction of anthracene (B1667546) with maleic anhydride)
-
Preparation: To a dry 25-mL round-bottom flask equipped with a magnetic stir bar, add anthracene (e.g., 0.80 g) and maleic anhydride (B1165640) (e.g., 0.40 g).[19]
-
Solvent Addition: In a fume hood, add an appropriate high-boiling solvent such as xylene (10 mL).[19]
-
Apparatus Setup: Attach a reflux condenser to the flask and ensure a steady flow of cooling water.[19]
-
Reaction: Heat the mixture to reflux (approx. 185-200°C for xylene) using a heating mantle.[20] Maintain reflux for 30-60 minutes. The reaction progress can often be monitored by a color change (e.g., disappearance of yellow).[20]
-
Crystallization: After the reaction is complete, allow the flask to cool to room temperature, then place it in an ice bath for 10-15 minutes to maximize product crystallization.[19]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[19]
-
Washing: Wash the collected crystals with a small amount of a cold solvent mixture (e.g., 1:1 ethyl acetate/hexane) to remove any unreacted starting materials.[19]
-
Drying: Allow the product to air dry on the filter for at least 10 minutes under vacuum before transferring it for further drying and characterization.[19]
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction (Based on the Ca(OTf)₂ catalyzed system)
-
Preparation: To a flame-dried, inert-atmosphere (N₂ or Argon) flask equipped with a magnetic stir bar, add the dienophile (1.0 mmol) and the catalyst system, such as Ca(OTf)₂ (10 mol%) and Bu₄NPF₆ (10 mol%).[11]
-
Solvent and Cooling: Add anhydrous dichloromethane (CH₂Cl₂) and cool the mixture to the desired temperature (e.g., -20 °C) using an appropriate cooling bath.[11]
-
Diene Addition: Slowly add the diene (1.2 mmol) to the cooled solution.
-
Reaction: Allow the reaction to stir at the specified temperature for the required time (e.g., 4 hours), monitoring by TLC.[11]
-
Quenching: Once the reaction is complete, quench it by adding a cold aqueous solution, such as 10% citric acid (10 mL).[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (e.g., 3 x 20 mL).[11]
-
Workup: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product for purification.
References
- 1. Khan Academy [khanacademy.org]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of Substituted Metallocenes
Welcome to the technical support center for the synthesis of substituted metallocenes. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to substituted metallocenes?
A1: The most common methods involve reacting a substituted cyclopentadienyl (B1206354) (Cp) ligand precursor with a suitable metal salt.[1] Key strategies include:
-
Salt Metathesis: This is the most prevalent method, involving the reaction of an alkali-metal cyclopentadienide (B1229720) salt (e.g., prepared from the cyclopentadiene (B3395910) and n-butyllithium or sodium hydride) with a transition metal halide (e.g., ZrCl₄, TiCl₄).[2][3]
-
Reaction with Metal Amides: This route, particularly effective for ansa-metallocenes, involves reacting the neutral ligand with a metal amide, such as Zr(NMe₂)₄. This method can offer high yields and improved stereoselectivity for the desired racemic isomer.[4]
-
Reductive Coupling of Fulvenes: This is an efficient alternative for synthesizing specific ansa-metallocenes, especially those with substituted ethylene (B1197577) bridges.[5][6]
Q2: What makes the synthesis of ansa-metallocenes particularly challenging?
A2: ansa-Metallocenes, which feature a bridge linking the two cyclopentadienyl-type rings, introduce specific challenges.[3] The primary difficulty is controlling stereochemistry. The synthesis of chiral C₂-symmetric ansa-metallocenes typically yields a mixture of the desired racemic (rac) isomer and the undesired meso isomer, which are diastereomers and can be difficult to separate.[4] Additionally, the synthesis of the bridged ligands themselves can be complex and may suffer from side reactions like intramolecular cyclization, leading to undesired spiro products.[6]
Q3: Why is the purification of metallocenes often difficult?
A3: Purification is a significant hurdle due to the nature of the synthesis and the properties of the products. Common impurities include inorganic byproducts (e.g., LiCl from salt metathesis), unreacted starting materials, and organic side products such as metallocene oligomers and hydrocarbonaceous tars.[7][8] Furthermore, some metallocenes are sensitive to air, moisture, protic solvents, or chlorinated hydrocarbons, which limits the choice of purification techniques.[7] The separation of rac and meso isomers often requires specialized techniques due to their similar physical properties.[4][9]
Q4: What is the role of bulky substituents on the cyclopentadienyl ligands?
A4: Introducing bulky substituents (like tert-butyl or silyl (B83357) groups) onto the Cp rings is a key strategy for tuning the properties of the resulting metallocene.[10] These groups modify the steric and electronic environment around the metal center. Sterically demanding substituents can increase the conformational rigidity of the complex, which is crucial for enhancing stereoselectivity in catalytic applications.[10][11] They also tend to increase solubility in common hydrocarbon solvents.[1] However, extremely bulky ligands can sometimes lead to poor solubility or hinder complex formation.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted metallocenes.
Problem 1: Low or No Yield of the Desired Metallocene Product
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of Ligand | Ensure the cyclopentadienyl precursor is fully deprotonated. Use a slight excess of a strong base (e.g., n-BuLi, KH). The reaction progress can be monitored by quenching an aliquot with D₂O and checking for deuterium (B1214612) incorporation via ¹H NMR. |
| Poor Quality of Reagents | Use freshly distilled/purified solvents and high-purity metal halides. Anhydrous and oxygen-free conditions are critical; perform reactions under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques. |
| Unstable Intermediates | Certain ligand precursors, such as those with triflate groups, can be unstable and hamper the reaction, leading to low yields.[12] Consider alternative synthetic routes if instability is suspected. |
| Sub-optimal Reaction Conditions | Optimize reaction temperature and time. Salt metathesis reactions are often performed at low temperatures (-78 °C) and allowed to warm slowly to room temperature. Reactions with metal amides may require heating (e.g., 100°C for several hours).[4] |
| Product Loss During Workup | The metallocene may be partially soluble in the aqueous phase or may have gotten stuck on filtration media.[13] Analyze the aqueous layer and rinse filtration solids thoroughly with an appropriate solvent. |
Problem 2: Formation of Undesired Isomers (meso vs. rac)
| Possible Cause | Suggested Solution |
| Lack of Stereocontrol in Synthesis | The reaction of a prochiral bridged ligand with a metal halide often leads to a mixture of meso and rac diastereomers.[4] |
| Isomer Separation Difficulty | The isomers often have very similar solubilities, making separation by simple recrystallization challenging. |
| Solution 1: Modified Synthesis | Use a synthetic route known to favor the rac isomer, such as the reaction with a metal amide like Zr(NMe₂)₄, which can provide a high yield of the pure rac product.[4] |
| Solution 2: Derivatization | Convert the mixture of dichloride complexes to derivatives (e.g., bromide or iodide) that may have significantly different solubilities, allowing for separation via recrystallization or solid-liquid separation.[9] |
| Solution 3: Chiral Resolution | For enantiomerically pure complexes, resolution can be achieved by reacting the racemic mixture with an enantiomerically pure derivatizing agent, separating the resulting diastereomers, and then removing the chiral auxiliary.[14] |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Contamination with Tarry Byproducts | Large-scale syntheses can co-produce significant amounts of hydrocarbonaceous tarry materials from oligomerization side reactions.[8] |
| Contamination with Inorganic Salts | Salt metathesis reactions produce inorganic salts (e.g., LiCl) that must be completely removed.[7] |
| Product Instability | The target metallocene may be unstable in the presence of protic solvents (e.g., water, alcohols) or chlorinated solvents.[7] |
| Solution 1: Solvent Extraction | To remove tars, use a biphasic solvent system with immiscible polar and non-polar organic solvents (e.g., acetonitrile (B52724) and hexanes). The metallocene typically partitions into the polar phase while the tars remain in the non-polar phase.[8] |
| Solution 2: Hot Slurry Wash | For products that are stable at elevated temperatures, slurrying the crude material in a hot, aprotic, polar solvent can effectively extract impurities.[7] |
| Solution 3: Sublimation | For thermally stable, neutral metallocenes, vacuum sublimation is an excellent method for obtaining high-purity material.[1] |
Experimental Protocols
Protocol 1: General Synthesis of a Zirconocene Dichloride via Salt Metathesis
-
Ligand Deprotonation: Under an inert atmosphere, dissolve the substituted cyclopentadienyl ligand precursor (1.0 eq) in anhydrous THF or diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (2.0 eq for a bridged ligand, 1.0 eq for a single Cp) dropwise. Allow the mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours to ensure complete deprotonation.
-
Metathesis Reaction: In a separate Schlenk flask, create a slurry of zirconium tetrachloride (ZrCl₄, 1.0 eq) in anhydrous toluene (B28343) or dichloromethane (B109758) at -78 °C.
-
Complexation: Transfer the freshly prepared lithium salt solution from step 1 to the ZrCl₄ slurry at -78 °C via cannula.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The color of the solution should change, and a precipitate (LiCl) will form.
-
Workup: Remove the solvent under vacuum. Extract the solid residue with a suitable solvent (e.g., dichloromethane or toluene) to dissolve the metallocene product, leaving the insoluble LiCl behind. Filter the solution through Celite to remove the salts.
-
Purification: Remove the solvent from the filtrate in vacuo. The crude product can be purified by recrystallization from a solvent system like toluene/hexane.
Protocol 2: Purification by Biphasic Solvent Extraction
-
Dissolution: Dissolve the crude metallocene mixture, containing tarry impurities, in a minimal amount of a non-polar organic solvent (e.g., hexanes or toluene).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of an immiscible, polar organic solvent (e.g., acetonitrile).[8]
-
Phase Separation: Shake the funnel vigorously and allow the two phases to separate. The desired metallocene product will preferentially move to the polar phase, while the tarry materials will remain in the non-polar phase.[8]
-
Isolation: Separate the polar phase. The extraction of the non-polar phase can be repeated with fresh polar solvent to maximize recovery.
-
Recovery: Combine the polar extracts and remove the solvent by distillation or under vacuum to recover the purified metallocene.[8]
Visualized Workflows and Logic
Caption: General workflow for substituted metallocene synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Metallocene - Wikipedia [en.wikipedia.org]
- 2. library2.smu.ca [library2.smu.ca]
- 3. Cyclopentadienyl complex - Wikipedia [en.wikipedia.org]
- 4. EP0763044B1 - Novel synthesis of ansa-metallocene catalysts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US5679814A - Purification of metallocenes - Google Patents [patents.google.com]
- 8. WO1999052919A1 - Metallocene purification process - Google Patents [patents.google.com]
- 9. JP4644445B2 - Method for purifying metallocene compounds - Google Patents [patents.google.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. Special Issue: Synthesis and Chemistry of Chiral Metallocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How To [chem.rochester.edu]
- 14. Enantiomerically Pure ansa-η5-Complexes of Transition Metals as an Effective Tool for Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Silylation Reaction Efficiency in Organic Synthesis
Welcome to the technical support center for silylation reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize silylation procedures. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and key experimental data to improve the efficiency of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a silylation reaction?
A1: Silylation is a chemical process that involves the replacement of an active hydrogen atom in a molecule with a silyl (B83357) group (e.g., -SiR₃).[1] The reaction typically proceeds through a nucleophilic substitution mechanism where a heteroatom with a lone pair of electrons (like the oxygen in a hydroxyl group or nitrogen in an amine) attacks the electrophilic silicon atom of the silylating agent.[1] This process is often facilitated by a base, which deprotonates the functional group, increasing its nucleophilicity, and neutralizes the acidic byproduct formed during the reaction.[2]
Q2: How do I choose the appropriate silylating agent for my substrate?
A2: The choice of silylating agent depends on several factors, including the reactivity of the substrate, the desired stability of the silyl ether, and the reaction conditions.[1] Sterically bulky silyl groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are more stable and offer greater selectivity for protecting less hindered primary alcohols over secondary or tertiary alcohols.[3] Less bulky groups like trimethylsilyl (B98337) (TMS) are more reactive and less stable, making them easier to remove.[3]
Q3: What are the most common solvents and bases used in silylation reactions?
A3: Aprotic solvents are typically used for silylation reactions to prevent reaction with the silylating agent.[2][4] Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and acetonitrile.[2][4] Amine bases such as triethylamine (B128534) (TEA), pyridine, and imidazole (B134444) are frequently used to catalyze the reaction and neutralize acidic byproducts.[2][4] For more challenging silylations, stronger bases or catalysts like 4-(dimethylamino)pyridine (DMAP) may be employed.[2]
Q4: How can I monitor the progress of my silylation reaction?
A4: The progress of a silylation reaction can be conveniently monitored by thin-layer chromatography (TLC).[2] The silylated product will be less polar than the starting material (e.g., the alcohol) and will therefore have a higher Rf value on the TLC plate.[2] The disappearance of the starting material spot is a good indication that the reaction is complete.
Troubleshooting Guide
Problem 1: Low or No Yield of the Silylated Product
-
Possible Cause: Presence of moisture in the reaction.
-
Possible Cause: Inactive silylating agent.
-
Solution: Silylating agents can degrade upon prolonged storage or exposure to moisture. If you suspect the reagent is no longer active, it is best to use a fresh bottle.[5]
-
-
Possible Cause: Insufficiently reactive substrate or silylating agent.
-
Solution: For sterically hindered alcohols or less reactive silylating agents, you may need to increase the reaction temperature or use a more potent catalyst, such as DMAP.[2] Alternatively, a more reactive silylating agent, like a silyl triflate, could be employed.
-
-
Possible Cause: Inadequate mixing on a larger scale.
-
Solution: When scaling up reactions, ensure efficient stirring to avoid localized "hot spots" or poor distribution of reagents.[3]
-
Problem 2: Formation of Side Products
-
Possible Cause: Over-silylation of molecules with multiple functional groups.
-
Possible Cause: Formation of siloxanes.
Problem 3: Difficult Work-up and Purification
-
Possible Cause: Hydrolysis of the silyl ether on silica (B1680970) gel.
-
Solution: Silyl ethers can be sensitive to the acidic nature of silica gel. To prevent decomposition during column chromatography, you can neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[6]
-
-
Possible Cause: Emulsion formation during aqueous work-up.
-
Solution: If an emulsion forms during the extraction, adding brine (saturated aqueous NaCl solution) can help to break it.
-
Data Presentation: Silylation of Alcohols
The following table summarizes typical reaction conditions and yields for the silylation of various alcohols with different silylating agents.
| Substrate | Silylating Agent (Equiv.) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Hexanol | TBDMSCl (1.2) | Imidazole (2.5) | DMF | 25 | 10 | >95 |
| Geraniol (primary OH) | TBDMSCl (1.2) | Imidazole (2.5) | DMF | 25 | 12 | High |
| 1,4-Butanediol | TBDMSCl (1.1) | N-Methylimidazole (3.0) / I₂ (2.0) | CH₂Cl₂ | 25 | 0.5 | >95 (mono-silylated) |
| Benzyl Alcohol | TMSCl (1.1) | Pyridine (1.2) | CH₂Cl₂ | 0 | 1 | 98 |
| Cyclohexanol | TIPSCl (1.1) | Imidazole (2.2) | DMF | 25 | 16 | 92 |
| Phenol | TBDMSCl (1.1) | Imidazole (2.2) | DMF | 25 | 2 | 96 |
Note: Yields are highly dependent on the specific substrate and reaction conditions and should be considered as representative examples.[3][6]
Experimental Protocol: Selective Silylation of a Primary Alcohol with TBDMSCl
This protocol describes a general method for the selective protection of a primary alcohol in the presence of a secondary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
Substrate containing primary and secondary hydroxyl groups (1.0 equiv.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.)
-
Imidazole (2.5 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substrate (1.0 equiv.) and dissolve it in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add imidazole (2.5 equiv.) to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TBDMSCl (1.2 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the progress of the reaction by TLC. The silylated product will have a higher Rf than the starting alcohol.
-
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (consider neutralizing the silica gel with triethylamine as described in the troubleshooting section).
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yields in silylation reactions.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study | Zendy [zendy.io]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Moisture Sensitivity of Organosilicon Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for handling and troubleshooting moisture-sensitive organosilicon compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Storage and Handling
Q1: What are the ideal storage conditions for moisture-sensitive organosilicon compounds?
A1: To prevent degradation from hydrolysis, organosilicon compounds must be stored in a cool, dark, and dry environment.[1][2] High temperatures and humidity should be avoided.[1] The ideal storage temperature is typically between 20-25°C (68-77°F), with humidity below 60%.[3] For highly reactive compounds or those with heat-polymerizing properties, refrigeration at 0-5°C may be necessary.[2] Always store these compounds in tightly sealed, moisture-proof containers.[3] After opening, it is recommended to replace the air in the container with a dry, inert gas like nitrogen or argon and seal it tightly.[2]
Q2: My organosilicon reagent appears cloudy or has formed a precipitate. What is the cause and is it still usable?
A2: Cloudiness or precipitate formation is a common indicator of hydrolysis, where the organosilicon compound has reacted with moisture to form silanols, which can then condense into oligomers or polymers.[4] This can significantly reduce the compound's effectiveness.[4] It is generally not recommended to use a reagent that shows visible signs of hydrolysis, as the active component concentration is reduced and the byproducts can interfere with your reaction.
Q3: What are the best practices for handling organosilicon compounds in the laboratory to minimize moisture exposure?
A3: When working with moisture-sensitive organosilicon compounds, it is crucial to use dry equipment and operate in an inert atmosphere whenever possible. This can be achieved using a glove box or Schlenk line with nitrogen or argon gas.[5][6] All glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed moisture.[7] Use syringes and cannulas for transferring liquids to prevent exposure to atmospheric moisture.[6] If a reaction must be performed in an open flask, a drying tube filled with a suitable desiccant like calcium chloride can offer some protection.[5]
Reaction Troubleshooting
Q4: My reaction involving an organosilicon reagent is not proceeding as expected or is giving low yields. Could moisture be the issue?
A4: Yes, moisture is a frequent cause of poor reaction outcomes with organosilicon compounds.[8] Even trace amounts of water can hydrolyze the reagent, rendering it inactive for the desired transformation. Water can also act as a chain transfer agent in polymerization reactions, reducing the molecular weight of the resulting polymer. To troubleshoot, ensure all solvents and reagents are rigorously dried, and the reaction is conducted under a strictly inert atmosphere.[9][10]
Q5: How can I detect and remove trace amounts of water from my solvents and reagents?
A5: For solvents, distillation from an appropriate drying agent is a common and effective method.[11] Molecular sieves (3Å for methanol, 4Å for most other solvents) are excellent for removing trace water.[10] For detecting water, a Karl Fischer titration is a highly sensitive and accurate method. In some cases, visual indicators like the dark blue color of a sodium/benzophenone ketyl radical still can be used to confirm the absence of water in ethereal solvents.[11]
Q6: I am performing a silanization reaction on a surface, but the desired hydrophobic property is not achieved. What could be wrong?
A6: Incomplete silanization can result from several factors related to moisture. Firstly, the substrate surface must be properly cleaned and activated to have a sufficient density of hydroxyl groups for the silane (B1218182) to bind.[12] Secondly, while the silane itself is moisture-sensitive, a controlled amount of water is often necessary to facilitate the hydrolysis of the alkoxy groups to reactive silanols before they can bond to the surface.[12][13] However, excessive moisture in the environment or solvent can lead to premature self-condensation of the silane in solution before it can react with the surface.[12] Optimizing the silane concentration, reaction time, and temperature, and implementing a post-reaction curing step can also improve the outcome.[12]
Data Presentation
Table 1: Common Drying Agents for Solvents Used with Organosilicon Compounds
| Drying Agent | Suitable for | Not Suitable for | Capacity | Speed |
| Magnesium Sulfate (MgSO₄) | Most organic solvents | --- | High | Fast |
| Sodium Sulfate (Na₂SO₄) | Most organic solvents | Diethyl ether (unless brine washed) | High | Slow |
| Calcium Chloride (CaCl₂) | Hydrocarbons, ethers, alkyl halides | Alcohols, amines, phenols, ketones | Moderate | Fast |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons, esters | Protic solvents (reacts violently) | High | Moderate |
| Molecular Sieves (3Å, 4Å) | Most organic solvents | --- | High | Moderate |
This table summarizes qualitative information from sources.[11][14]
Table 2: Factors Affecting the Rate of Hydrolysis of Silane Coupling Agents
| Factor | Effect on Hydrolysis Rate | Recommended Control Measures |
| Water Content | Primary factor; even trace amounts initiate the reaction.[4] | Store in dry conditions, use sealed containers, handle under inert atmosphere.[4] |
| pH | Generally more stable in acidic or neutral conditions.[4] | Adjust formulation pH to a slightly acidic to neutral range.[4] |
| Temperature | Higher temperatures accelerate the reaction.[4] | Store at or below room temperature (e.g., <25°C), avoid direct sunlight.[3][4] |
| Catalysts | Certain substances (e.g., metal ions) can catalyze hydrolysis.[4] | Use clean equipment, consider adding catalyst inhibitors if necessary.[4] |
Experimental Protocols
Protocol 1: General Procedure for Handling a Moisture-Sensitive Organosilicon Reagent
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, syringe, needles) at >120°C for at least 4 hours, or flame-dry under vacuum. Allow to cool to room temperature under a stream of inert gas (nitrogen or argon).[15][7]
-
Inert Atmosphere Setup: Assemble the glassware and purge the system with an inert gas. This can be done using a Schlenk line or by attaching a balloon filled with inert gas to the reaction flask.[6][15][16] An exit needle is used to flush the air out of the flask for several minutes.[15]
-
Solvent/Reagent Transfer: Use a dry syringe to pierce the septum of the reagent bottle and withdraw the desired amount of the organosilicon compound.[6] It is good practice to first flush the syringe with inert gas. To prevent atmospheric contamination, a small "buffer" of inert gas can be drawn into the syringe on top of the liquid before transferring it to the reaction vessel.[7]
-
Reaction: Add the organosilicon reagent to the reaction flask, which is maintained under a positive pressure of inert gas.
-
Storage of Opened Reagent: After use, tightly reseal the reagent bottle. For long-term storage, consider flushing the headspace of the bottle with an inert gas before sealing.[2]
Protocol 2: A Typical Silanization Procedure for a Glass or Silicon Surface
-
Surface Cleaning and Activation: Thoroughly clean the substrate to remove organic contaminants and generate surface hydroxyl groups. This can be achieved by sonication in solvents like acetone (B3395972) and isopropanol, followed by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma.[12]
-
Silane Solution Preparation: In a clean, dry glass container, prepare a solution of the organosilane (e.g., 1-2% v/v) in a dry solvent such as toluene (B28343) or anhydrous ethanol.[12] For trialkoxysilanes, a controlled amount of water (e.g., 5% of the silane volume) may be added to the solvent to facilitate hydrolysis.[12]
-
Immersion: Immerse the cleaned and dried substrates in the silane solution. The reaction can be carried out at room temperature for 2-4 hours or at an elevated temperature (e.g., 60°C) for a shorter duration (e.g., 30-60 minutes).[12]
-
Rinsing: After the reaction, remove the substrates and rinse them thoroughly with the solvent used for the solution to remove any unbound silane.
-
Curing: Cure the coated substrates at an elevated temperature (e.g., 100-120°C) for 30-60 minutes to stabilize the silane layer and promote covalent bonding.[12]
Visualizations
Caption: Hydrolysis and condensation of a trialkoxysilane.
Caption: Troubleshooting workflow for organosilicon reactions.
References
- 1. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 2. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 3. How to properly store SILICONE RESIN to ensure its performance stability? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
- 4. uychem.com [uychem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 7. youtube.com [youtube.com]
- 8. Organosilicon Compounds: Everything You Need to Know [cfsilicones.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. youtube.com [youtube.com]
- 11. Drying solvents and Drying agents [delloyd.50megs.com]
- 12. benchchem.com [benchchem.com]
- 13. gelest.com [gelest.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry-online.com [chemistry-online.com]
Technical Support Center: Safe Disposal of 5-(trimethylsilyl)-1,3-cyclopentadiene Waste
This guide provides essential information for the safe handling and disposal of 5-(trimethylsilyl)-1,3-cyclopentadiene waste. It is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 3559-74-8) is a flammable, colorless to yellow liquid organosilicon compound.[1] It is primarily used as a silylating agent and diene in chemical synthesis.[2] The main hazards associated with this compound are:
-
Flammability: It is a flammable liquid and vapor with a flash point of 29°C (84.2°F). Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]
-
Health Hazards: It is irritating to the eyes, skin, and respiratory system.[1][3][4] Contact can cause skin inflammation, and inhalation of mists or vapors may be damaging to health, especially at elevated temperatures.[1]
-
Chemical Reactivity: It is incompatible with strong oxidizing agents, and contact may result in ignition.[1][3] It is also sensitive to moisture.[3][4]
-
Environmental Hazards: Spills and improper disposal can be harmful to aquatic life. Do not let the product enter drains.[5]
Q2: How should I classify waste containing this compound?
Waste containing this compound must be classified as hazardous waste.[1] Given its low flash point, it exhibits the characteristic of ignitability. Therefore, it should be assigned the EPA Hazardous Waste Code D001 .[6][7] All waste must be handled in accordance with local, state, and federal regulations, which may require specific tracking.[1]
Q3: What are the immediate steps for handling a spill? (Troubleshooting Guide)
In the event of a spill, follow these steps immediately:
-
Remove Ignition Sources: Immediately eliminate all flames, sparks, and hot surfaces from the area.[1][3][4] Use only non-sparking tools and explosion-proof equipment.[3][4]
-
Ensure Ventilation: Use in a well-ventilated area. For major spills, clear the area of all personnel and move upwind.[1]
-
Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves (e.g., PVC), safety goggles with side shields or a face shield, and protective clothing.[1][4] A vapor respirator may be necessary depending on the spill size and ventilation.[4]
-
Contain the Spill: For large spills, contain the liquid by bunding with an inert absorbent material like dry sand, earth, or sawdust.[4] Do not allow the spill to enter drains.[4]
-
Clean Up: Absorb the spilled material with an inert absorbent.[4] Collect the contaminated absorbent and place it into a suitable, labeled, and closed container for disposal as hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly. Collect all wash water for treatment and disposal; do not allow it to enter drains.[1]
-
Alert Authorities: For major spills, alert emergency responders and inform them of the location and nature of the hazard.[1]
Q4: What is the standard procedure for collecting and storing this waste in the lab?
All waste must be collected and stored following hazardous waste management guidelines:
-
Container: Use a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice. Keep the container tightly closed when not in use.[4]
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).
-
Segregation: Do not mix this waste with other waste streams, especially incompatible materials like oxidizing agents.[1] Store the waste container in a designated, well-ventilated, and cool area, such as a flammables storage cabinet.[3]
-
Storage: Do not store in pits, basements, or areas where vapors may be trapped.[1]
Q5: What are the approved final disposal methods for this waste?
Final disposal must be conducted by a licensed waste management facility. Approved methods include:
-
Incineration: Burning in a chemical incinerator equipped with an afterburner and scrubber is a suitable method.[4]
-
Recycling/Reclamation: If the waste is unused and uncontaminated, it may be possible to recycle it through filtration or distillation. Consult the manufacturer for recycling options.[1]
-
Licensed Disposal: All disposal must comply with federal, state, and local regulations.[4] Consult your institution's Environmental Health and Safety (EHS) office or a licensed Waste Management Authority to identify an approved disposal facility.[1]
Q6: What personal protective equipment (PPE) is required when handling the waste?
The following PPE is recommended when handling this compound or its waste:[8]
-
Eye/Face Protection: Chemical safety goggles or a full-face shield.[4][9]
-
Hand Protection: Chemical-resistant gloves (e.g., PVC). Glove suitability depends on the frequency and duration of contact.[1]
-
Body Protection: Protective clothing or a lab coat to prevent skin contact.[4] For larger quantities, an apron and protective boots may be required.[4]
-
Respiratory Protection: Use only in a well-ventilated area or with local exhaust ventilation.[4] A NIOSH-approved vapor respirator (such as a type ABEK filter) should be used if ventilation is inadequate or if mists are generated.
Q7: Can I mix this waste with other solvent waste?
No. This waste should be kept separate. It is critical to avoid mixing it with incompatible chemicals, particularly oxidizing agents like nitrates or chlorine bleaches, as this can result in ignition.[1] Segregating waste streams is a fundamental principle of safe laboratory practice to prevent dangerous chemical reactions.
Q8: How do I dispose of contaminated lab materials (e.g., gloves, wipes, absorbent)?
All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and wipes, are considered hazardous waste. These materials should be collected in a sealed and clearly labeled bag or container and disposed of through your institution's hazardous waste program.[1]
Data Presentation
Table 1: Physicochemical and Transport Data
| Property | Value | Source |
| CAS Number | 3559-74-8 | [2] |
| Molecular Formula | C₈H₁₄Si | [2] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 138-140 °C | |
| Density | 0.833 g/mL at 25 °C | |
| Flash Point | 29 °C (84.2 °F) | |
| UN Number | UN1993 | [3] |
| Transport Hazard Class | 3 (Flammable Liquid) | [3] |
| EPA Waste Code | D001 (Ignitability) | [6][7] |
Experimental Protocols
Protocol 1: Laboratory Waste Segregation and Containment
This protocol details the standard operating procedure for the collection and temporary storage of this compound waste pending disposal.
1.0 Objective To ensure the safe and compliant collection, labeling, and storage of waste containing this compound.
2.0 Materials
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified in the FAQ section
-
Fume hood or other ventilated area
3.0 Procedure
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, within or near the fume hood where the waste is generated, for waste container storage.
-
Prepare the Waste Container:
-
Select a clean, empty, and appropriate container.
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.
-
Write the full chemical name, "this compound," and any other components on the label.
-
-
Waste Collection:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Carefully pour or transfer the liquid waste into the designated container, using a funnel if necessary to avoid spills.
-
Collect any contaminated solids (e.g., silica (B1680970) gel, filter paper) in a separate, appropriately labeled solid waste container.
-
-
Container Management:
-
Keep the waste container securely capped at all times, except when adding waste.[4]
-
Ensure the exterior of the container remains clean and free of contamination.
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
-
-
Storage:
-
Store the sealed container in the designated SAA.
-
Ensure the container is segregated from incompatible materials, especially oxidizing agents.[1]
-
-
Disposal Request:
-
Once the container is full, or if work on the project is complete, arrange for pickup by submitting a hazardous material pickup request to your institution's EHS department.
-
Visualizations
Caption: Workflow for the safe disposal of chemical waste.
Caption: Logical steps for responding to a chemical spill.
References
strategies to improve the shelf life of cyclopentadiene derivatives
This guide provides researchers, scientists, and drug development professionals with essential strategies for improving the shelf life of cyclopentadiene (B3395910) and its derivatives. Find answers to frequently asked questions, troubleshoot common experimental issues, and consult detailed protocols for handling and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of my cyclopentadiene monomer sample decreasing so quickly, even when stored?
A: The primary cause of purity loss in cyclopentadiene is its inherent reactivity. It readily undergoes a spontaneous [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, with itself to form its dimer, dicyclopentadiene (B1670491) (DCPD).[1] This dimerization is a rapid and exothermic process at room temperature.[2] Within 24 hours at room temperature, a sample of pure cyclopentadiene can be 50% dimerized.[3] This dimerization is reversible, but the equilibrium strongly favors the dimer at standard temperatures.[1]
Caption: Diels-Alder dimerization of cyclopentadiene to dicyclopentadiene.
Q2: What are the optimal storage conditions to maximize the shelf life of cyclopentadiene?
A: To significantly slow the dimerization process and extend the shelf life, cyclopentadiene must be stored at low temperatures. Storage below -20°C is highly recommended, as this reduces the dimerization rate to less than 0.05 mol % per hour.[2] For any storage, use tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive peroxides.[4] Avoid all sources of heat and ignition.[5][6]
Q3: I found a white, waxy solid has formed in my container of cyclopentadiene. What is it and is the material still usable?
A: The white, waxy solid is dicyclopentadiene (DCPD), the dimer of cyclopentadiene. Its formation is expected when cyclopentadiene is stored above cryogenic temperatures. The material is still valuable, but it is no longer pure monomer. To use it in a reaction that requires the monomer, you must first "crack" the dicyclopentadiene back into cyclopentadiene via a retro-Diels-Alder reaction. This process involves heating the dimer and distilling the lower-boiling monomer.[1][3]
Q4: How can I obtain high-purity cyclopentadiene monomer for my experiment?
A: High-purity cyclopentadiene is obtained by the thermal cracking of its dimer, dicyclopentadiene. This is a retro-Diels-Alder reaction where the dimer is heated to approximately 170°C.[7] The equilibrium shifts, causing DCPD to decompose back into two molecules of cyclopentadiene monomer. The monomer (boiling point: 40-42°C) is continuously removed from the hotter dimer by distillation and collected in a receiver cooled to a very low temperature (e.g., in a dry ice/acetone (B3395972) bath) to prevent it from re-dimerizing.[3][8] The freshly cracked monomer should be used immediately for best results.[8][9] A detailed procedure is provided in the "Experimental Protocols" section below.
Q5: Are there chemical inhibitors that can be added to prevent the dimerization of cyclopentadiene?
A: While commercial grades of dicyclopentadiene may contain inhibitors (antioxidants) to prevent peroxide formation, the primary and most effective strategy to prevent the dimerization of cyclopentadiene monomer is not through chemical inhibition but through strict temperature control.[10] The dimerization is a concerted cycloaddition reaction that is not easily inhibited by common radical scavengers or stabilizers. Therefore, maintaining cryogenic temperatures (below -20°C) is the standard and most reliable method to preserve the monomer's purity.[2]
Troubleshooting Guide
This guide addresses common issues encountered when working with cyclopentadiene.
Problem: My reaction yields are inconsistent or significantly lower than expected.
-
Probable Cause: The purity of your cyclopentadiene monomer is low due to dimerization. Using a sample that has been stored for even a few hours at room temperature means a significant portion is actually dicyclopentadiene, which will not participate in the desired reaction.[3]
-
Solution: Always use freshly prepared cyclopentadiene monomer obtained from cracking dicyclopentadiene immediately before your experiment. Verify the purity of the freshly cracked monomer if you continue to see issues.
Problem: My cyclopentadiene sample appears viscous, discolored, or contains a hard polymer.
-
Probable Cause: At elevated temperatures (above 100°C) or during prolonged storage, cyclopentadiene can react with dicyclopentadiene to form trimers, tetramers, and higher oligomers.[7] This leads to increased viscosity and discoloration. Contamination or exposure to air can also catalyze polymerization.[4][11]
-
Solution: Do not attempt to use this material. The presence of higher polymers will interfere with your reaction and can be difficult to remove. The material should be safely discarded according to your institution's guidelines. Prepare a fresh batch of monomer by cracking dicyclopentadiene.
Problem: A runaway reaction or unexpected exotherm occurred during storage or handling.
-
Probable Cause: The dimerization of cyclopentadiene is a highly exothermic reaction.[2][12] Storing large quantities of the monomer without adequate cooling can lead to a thermal runaway, where the heat generated by the reaction accelerates further dimerization, potentially causing a dangerous pressure buildup and explosion.[2][13]
-
Solution: Strict adherence to storage protocols is critical. Never store pure cyclopentadiene in a sealed container at room temperature.[13] For larger volumes, consider diluting the monomer with a compatible solvent (e.g., heptanes) and ensure it is stored at or below -20°C in a well-ventilated area designated for flammable liquids.[2]
Caption: Troubleshooting decision tree for cyclopentadiene-related issues.
Quantitative Data Summary
Table 1: Rate of Cyclopentadiene Dimerization at Various Temperatures
| Temperature (°C) | Dimerization Rate (% monomer converted per hour) | Reference |
| 20-25 (Room Temp) | ~2-4% (50% conversion in ~24h) | [3] |
| 10 | 1.0 mol % | [2] |
| 0 | 0.5 mol % | [2] |
| -20 | < 0.05 mol % | [2] |
Table 2: Recommended Storage Conditions for Cyclopentadiene Monomer
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (ideally -78°C / Dry Ice) | Drastically reduces the rate of dimerization.[2][8] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents the formation of potentially explosive peroxides.[4] |
| Container | Tightly sealed, appropriate for flammable liquids | Prevents contamination and evaporation.[5] |
| Duration | Use immediately after preparation | Ensures highest purity for reactions.[8][9] |
| Ventilation | Store in a cool, well-ventilated area | Safety precaution for flammable and reactive liquids.[5][6] |
Experimental Protocols
Protocol 1: Regeneration of Cyclopentadiene Monomer via Cracking of Dicyclopentadiene
This protocol describes the laboratory-scale preparation of cyclopentadiene monomer by the thermal cracking of dicyclopentadiene. This procedure must be performed in a well-ventilated fume hood.
Materials:
-
Dicyclopentadiene (technical grade is acceptable)
-
High-boiling mineral oil (optional, for even heating)
-
Fractional distillation apparatus (e.g., a 100 mL round-bottom flask, fractionating column packed with glass beads or Raschig rings, distillation head with thermometer, condenser, and receiving flask)
-
Heating mantle
-
Dry ice / acetone bath
-
Calcium chloride drying tube
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed. The receiving flask should be a two-necked flask, with one neck connected to the condenser and the other fitted with a drying tube to protect the product from atmospheric moisture.
-
Cooling the Receiver: Place the receiving flask in a dry ice/acetone bath to cool it to approximately -78°C. This is crucial to prevent the freshly distilled monomer from re-dimerizing.[8]
-
Charging the Cracking Flask: Charge the 100 mL round-bottom flask with 20-30 mL of dicyclopentadiene. A few boiling chips or a magnetic stir bar can be added for smooth boiling. Alternatively, dicyclopentadiene can be slowly added from an addition funnel to a flask containing mineral oil pre-heated to ~250°C.[7]
-
Heating and Cracking: Gently heat the dicyclopentadiene using the heating mantle. The temperature of the liquid should be raised to its boiling point (~170°C).[7] The dicyclopentadiene will begin to boil and undergo the retro-Diels-Alder reaction.
-
Distillation of Monomer: The cyclopentadiene monomer formed will vaporize and travel up the fractionating column. The temperature at the distillation head should be carefully monitored and maintained between 40-42°C , the boiling point of the monomer.[3] A slow distillation rate ensures that uncracked dicyclopentadiene (bp 170°C) does not co-distill.
-
Collection: Collect the clear, colorless cyclopentadiene monomer in the chilled receiving flask.
-
Storage and Use: Once a sufficient amount is collected, stop the distillation. The freshly prepared monomer should be kept in the cold bath and used immediately for the best results. Seal the container tightly under an inert atmosphere if brief storage is required.
Caption: Experimental workflow for cracking dicyclopentadiene.
Protocol 2: Purity Analysis of Cyclopentadiene by Gas Chromatography (GC)
This protocol provides a general method for determining the purity of a cyclopentadiene sample and quantifying the dicyclopentadiene content.
Instrumentation and Columns:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column is suitable. For example, an Agilent CP-Sil 5 CB (50 m x 0.32 mm, 1.2 µm film thickness) or similar dimethylpolysiloxane-based column.
GC Conditions (Example):
-
Carrier Gas: Hydrogen or Helium, set to a constant flow or pressure (e.g., 40 kPa for H₂).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 5 minutes.
-
Ramp: Increase at 5°C/min to 275°C.
-
Hold at 275°C if necessary to elute higher oligomers.
-
-
Injection: 0.1 µL, with a split ratio of ~100:1.
Procedure:
-
Sample Preparation: Dilute the cyclopentadiene sample (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of ethyl acetate (B1210297) or cyclohexane) in a GC vial. The sample must be kept cold until just before injection to prevent further dimerization.
-
Injection: Inject the prepared sample into the GC.
-
Data Acquisition: Run the GC method and record the chromatogram.
-
Analysis:
-
Identify the peaks based on their retention times. Cyclopentadiene monomer will be the most volatile and have the shortest retention time. Dicyclopentadiene will elute later at a higher temperature.
-
Integrate the area of all peaks.
-
Calculate the purity by dividing the peak area of the cyclopentadiene monomer by the total area of all peaks (monomer, dimer, and any other impurities), then multiply by 100. This provides an area percent purity, which is a good approximation of the weight percent. For higher accuracy, response factors determined from pure standards should be used.
-
References
- 1. Chemical Reactivity [www2.chemistry.msu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.latech.edu [chem.latech.edu]
- 4. echemi.com [echemi.com]
- 5. nj.gov [nj.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. US5877366A - Dicyclopentadiene cracking process - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. ecetoc.org [ecetoc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-(trimethylsilyl)-1,3-cyclopentadiene and Cyclopentadiene for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of foundational organic molecules is paramount. This guide provides an objective comparison of the reactivity of 5-(trimethylsilyl)-1,3-cyclopentadiene and its parent compound, cyclopentadiene (B3395910), with a focus on Diels-Alder reactions, acidity, and susceptibility to electrophilic substitution. The inclusion of the trimethylsilyl (B98337) (TMS) group significantly alters the electronic properties and steric profile of the cyclopentadienyl (B1206354) ring, leading to notable differences in chemical behavior.
Diels-Alder Reactivity: A Tale of Attenuation
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, reveals a significant difference in the reactivity between cyclopentadiene and its silylated counterpart. Cyclopentadiene is a highly reactive diene in [4+2] cycloaddition reactions. The introduction of a trimethylsilyl group at the 5-position, however, has a notable attenuating effect on this reactivity.
Computational studies predict that this compound reacts significantly slower than cyclopentadiene in Diels-Alder reactions. For instance, with a common dienophile like maleic anhydride (B1165640), 5-silylcyclopentadiene is predicted to react 160-fold slower than cyclopentadiene. This decreased reactivity is attributed to the electron-donating nature of the trimethylsilyl group, which stabilizes the diene through hyperconjugation, thereby increasing the activation energy of the cycloaddition reaction.
| Reaction Data | Cyclopentadiene | This compound |
| Relative Reaction Rate (vs. Cyclopentadiene) | 1 | ~1/160 (predicted) |
| Qualitative Reactivity | Very High | Moderate |
Acidity: The Impact of Silyl (B83357) Substitution on Proton Lability
The acidity of cyclopentadiene is a classic example of how aromaticity influences chemical properties. Deprotonation at the methylene (B1212753) bridge results in the formation of the planar, aromatic cyclopentadienyl anion, which possesses 6 π-electrons and exhibits significant resonance stabilization. This aromatic stabilization of the conjugate base makes cyclopentadiene unusually acidic for a hydrocarbon, with a pKa of approximately 15-16.[1][2]
| Property | Cyclopentadiene | This compound |
| pKa | ~15-16 | Expected to be >16 |
| Acidity | Relatively High | Lower than Cyclopentadiene (predicted) |
Electrophilic Substitution: Reactivity of the Anionic Species
The aromatic cyclopentadienyl anion readily undergoes electrophilic substitution reactions. The delocalized negative charge makes the ring highly nucleophilic and susceptible to attack by electrophiles.
While direct comparative studies on the electrophilic substitution of the trimethylsilylcyclopentadienyl anion are scarce, the electronic properties of the TMS group suggest a potential influence on the reaction's regioselectivity and rate. The electron-donating nature of the silyl group could further activate the ring towards electrophilic attack. However, steric hindrance from the bulky TMS group might direct incoming electrophiles to other positions on the ring. The trimethylsilyl group itself can also be a target for electrophilic attack, potentially leading to desilylation under certain conditions.
Experimental Protocols
Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride
This procedure outlines the rapid, room-temperature synthesis of the Diels-Alder adduct of cyclopentadiene and maleic anhydride.[3][4][5]
Materials:
-
Maleic anhydride
-
Ethyl acetate
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
Procedure:
-
In a suitable reaction vessel, dissolve maleic anhydride in ethyl acetate.
-
Add hexane to the solution.
-
Slowly add freshly prepared cyclopentadiene to the mixture. The reaction is exothermic and proceeds quickly.
-
The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold hexane.
-
Dry the product to obtain the cis-norbornene-5,6-endo-dicarboxylic anhydride.
Synthesis of this compound
This protocol describes the synthesis of this compound from sodium cyclopentadienide (B1229720) and trimethylsilyl chloride.[1]
Materials:
-
Sodium cyclopentadienide (NaC₅H₅)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Anhydrous solvent (e.g., THF, diethyl ether)
Procedure:
-
Prepare a solution or slurry of sodium cyclopentadienide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add trimethylsilyl chloride to the cooled mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
The reaction mixture will contain the product and sodium chloride precipitate.
-
Filter the mixture to remove the sodium chloride.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting liquid is this compound, which can be further purified by distillation if necessary.
Deprotonation of Cyclopentadiene
This procedure describes the generation of the cyclopentadienyl anion.
Materials:
-
Cyclopentadiene
-
A suitable base (e.g., sodium hydride, potassium hydroxide)
-
Anhydrous solvent (e.g., THF, DMSO)
Procedure:
-
In a flask under an inert atmosphere, suspend the base (e.g., sodium hydride) in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the suspension with stirring.
-
Hydrogen gas will evolve as the cyclopentadiene is deprotonated. Ensure proper ventilation.
-
After the addition is complete, allow the mixture to stir at room temperature until the evolution of gas ceases.
-
The resulting solution contains the sodium cyclopentadienide salt.
Visualizing Reaction Pathways
To further elucidate the processes described, the following diagrams illustrate the key reaction mechanisms.
References
The Influence of Trimethylsilyl Substitution on Cyclopentadienyl Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle interplay of steric and electronic effects of ligands is paramount in designing novel catalysts and therapeutics. The trimethylsilyl (B98337) (TMS) group is a common substituent used to modify the properties of cyclopentadienyl (B1206354) (Cp) ligands, impacting the stability, solubility, and reactivity of the resulting metal complexes. This guide provides an objective comparison of the steric and electronic effects of the trimethylsilyl group on the cyclopentadienyl ring, supported by experimental data and detailed protocols.
Steric Effects: Modulating the Coordination Sphere
The primary and most significant impact of introducing a trimethylsilyl group onto a cyclopentadienyl ring is the substantial increase in steric bulk. This steric hindrance can be quantified using the concept of the ligand cone angle, which measures the solid angle occupied by the ligand at the metal center.
Increasing the number of TMS substituents progressively shields the metal center, which can have several important consequences:
-
Stabilization of Reactive Species: The steric bulk can protect kinetically unstable low-coordinate or low-valent metal centers from decomposition pathways such as dimerization or solvent coordination.
-
Influence on Coordination Geometry: The presence of bulky TMS groups can enforce unusual coordination geometries around the metal center.
-
Modification of Reactivity: By blocking certain coordination sites, the steric bulk can direct the approach of substrates, thereby influencing the selectivity of catalytic reactions.
Comparative Steric Data
The following table summarizes the calculated cone angles for cyclopentadienyl ligands with an increasing number of trimethylsilyl substituents on an osmium metal center.
| Ligand | Cone Angle (τ) in (C₅R₅)Os(H₂PCH₂PH₂)(CH₃)(H)⁺ |
| Cyclopentadienyl (Cp) | Data not available in a directly comparable format |
| (Trimethylsilyl)cyclopentadienyl (Cp-TMS) | 1.160[1] |
| Pentamethylcyclopentadienyl (Cp)* | 1.155 (for comparison)[1] |
Electronic Effects: A Subtle Influence
The electronic influence of the trimethylsilyl group on the cyclopentadienyl ring is generally considered to be modest. The silicon atom is more electropositive than carbon, leading to a slight electron-donating effect through induction. However, there can also be a competing σ-π hyperconjugation effect. The net result is a subtle electronic perturbation that is often overshadowed by the dominant steric effects.
The electronic properties of ligands can be probed experimentally using techniques such as infrared (IR) spectroscopy of metal carbonyl complexes and nuclear magnetic resonance (NMR) spectroscopy. In metal carbonyl complexes, a more electron-donating ligand will increase the electron density at the metal center, leading to increased π-backbonding to the CO ligands and a decrease in the C-O stretching frequency (ν(CO)).
Comparative Electronic Data
Direct comparative data for a full series of TMS-substituted Cp ligands on a single metal carbonyl system is scarce. However, computational studies on osmium complexes provide insight into the electronic effects through calculated carbonyl stretching frequencies.
| Ligand | Calculated ν(CO) in (C₅R₅)Os(H₂PCH₂PH₂)(CO)⁺ (cm⁻¹) |
| Cyclopentadienyl (Cp) | 2004.9[1] |
| (Trimethylsilyl)cyclopentadienyl (Cp-TMS) | 2001.3[1] |
| Pentamethylcyclopentadienyl (Cp)* | 1991.6 (for comparison)[1] |
The data suggests that the trimethylsilyl group is weakly electron-donating, causing a slight decrease in the CO stretching frequency compared to the unsubstituted Cp ligand. For context, the strongly electron-donating pentamethylcyclopentadienyl (Cp*) ligand shows a much more significant decrease in ν(CO).
NMR spectroscopy can also provide insights into the electronic environment of the cyclopentadienyl ring. A higher electron density on the Cp ring generally leads to increased shielding and an upfield shift (lower ppm value) in the ¹H and ¹³C NMR spectra. A comparative study on cyclopentadienylmagnesium chloride and its alkali metal analogues demonstrates this principle, with the more ionic Cp-alkali bonds resulting in more shielded Cp rings compared to the more covalent Cp-Mg bond. While not directly involving transition metals, this illustrates the sensitivity of NMR to the electronic environment of the Cp ring.[2]
Experimental Protocols
A. Synthesis of (Trimethylsilyl)cyclopentadienyl Ligand Precursors
Synthesis of Sodium Cyclopentadienide (B1229720) (NaCp):
A standard procedure involves the reaction of freshly cracked cyclopentadiene (B3395910) with a sodium dispersion in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Freshly crack cyclopentadiene by heating dicyclopentadiene (B1670491) to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene (~42 °C). Keep the monomer on ice.
-
Prepare a dispersion of sodium metal in THF under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the freshly cracked cyclopentadiene to the sodium dispersion at 0 °C.
-
Allow the reaction mixture to stir at room temperature until the sodium is consumed, resulting in a solution of sodium cyclopentadienide.
Synthesis of (Trimethylsilyl)cyclopentadiene:
This is typically achieved by the reaction of a cyclopentadienide salt with trimethylsilyl chloride.
-
To a solution of sodium cyclopentadienide in THF, slowly add one equivalent of trimethylsilyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The reaction is quenched with water, and the organic product is extracted with an organic solvent (e.g., diethyl ether or pentane).
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield (trimethylsilyl)cyclopentadiene as a colorless liquid. Further purification can be achieved by distillation.
For the synthesis of di- and tri-(trimethylsilyl)cyclopentadiene, modifications to the procedure, such as the use of stronger bases and multiple equivalents of the silylating agent, are required.
B. Synthesis of Metal Complexes
The following is a general protocol for the synthesis of a metal-cyclopentadienyl complex via salt metathesis.
-
Under an inert atmosphere, dissolve the desired metal halide (e.g., FeCl₂, TiCl₄) in a suitable aprotic solvent (e.g., THF, diethyl ether).
-
Slowly add a solution of the appropriate sodium or lithium (trimethylsilyl)cyclopentadienide in THF to the metal halide solution at a low temperature (e.g., -78 °C or 0 °C). The number of equivalents of the cyclopentadienide reagent will depend on the desired final complex.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (typically several hours to overnight).
-
Remove the solvent under reduced pressure.
-
Extract the product into a non-polar solvent (e.g., pentane (B18724) or hexane) to separate it from the inorganic salt byproduct.
-
Filter the solution and remove the solvent from the filtrate to yield the crude product.
-
The product can be further purified by recrystallization or sublimation.
C. Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Used to determine the structure and purity of the complexes. The chemical shifts and coupling patterns of the cyclopentadienyl ring protons and carbons provide information about the substitution pattern and the electronic environment.
-
²⁹Si NMR: Can be used to directly observe the silicon environment of the trimethylsilyl groups.
X-ray Crystallography:
-
Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal complex. This data is crucial for determining ligand cone angles and assessing steric hindrance.
Infrared (IR) Spectroscopy:
-
For metal carbonyl complexes, the position of the C-O stretching bands provides a direct probe of the electronic donating/accepting properties of the cyclopentadienyl ligand.
Visualizing the Effects
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Increasing steric bulk with TMS substitution.
Caption: Workflow of electronic effects on IR spectroscopy.
Caption: General experimental workflow.
Conclusion
The introduction of trimethylsilyl groups onto a cyclopentadienyl ring offers a powerful strategy for tuning the properties of the resulting metal complexes. The dominant effect is steric, with increasing substitution leading to greater steric hindrance, which can be exploited to stabilize reactive species and control reactivity. The electronic effects are more subtle, with the TMS group acting as a weak electron donor. A thorough understanding of these effects, quantified through techniques like X-ray crystallography and IR/NMR spectroscopy, is crucial for the rational design of organometallic compounds with desired properties for applications in catalysis and materials science.
References
A Comparative Guide to Pentamethylcyclopentadienyl (Cp*) and Trimethylsilylcyclopentadienyl Ligands in Organometallic Chemistry
In the field of organometallic chemistry and catalysis, the choice of ancillary ligands is paramount in tuning the steric and electronic properties of a metal center, thereby influencing its reactivity, selectivity, and stability. Among the most ubiquitous and versatile ligands are derivatives of the cyclopentadienyl (B1206354) (Cp) anion. This guide provides a detailed comparison of two prominent substituted cyclopentadienyl ligands: the electron-rich and sterically bulky pentamethylcyclopentadienyl (Cp*) ligand, and the sterically significant but less electronically pronounced trimethylsilylcyclopentadienyl ligand. This analysis is intended for researchers and professionals in chemistry and drug development to facilitate informed ligand selection for catalyst design and synthesis of organometallic complexes.
Overview of Ligand Properties
The pentamethylcyclopentadienyl (Cp) ligand is well-established as a sterically demanding and strongly electron-donating ligand.[1][2] The five methyl groups on the cyclopentadienyl ring increase the electron density at the metal center compared to the parent Cp ligand, which in turn enhances π-backbonding to other ligands and makes the metal complex more easily oxidized.[1][2] This combination of steric bulk and electron-donating character has made Cp a ligand of choice in a vast array of catalytic applications, including C-H activation.[1]
The trimethylsilylcyclopentadienyl ligand, most commonly encountered as the monosubstituted (trimethylsilyl)cyclopentadienyl (Cp' or TMS-Cp), offers a different set of properties. While it also provides significant steric bulk, the electronic influence of the trimethylsilyl (B98337) group is considered to be much less pronounced than that of the five methyl groups of Cp*.[3] This allows for the deconvolution of steric and electronic effects in mechanistic studies and catalyst development. The presence of the silyl (B83357) group can also enhance the solubility of the resulting metal complexes in nonpolar organic solvents and increase their volatility, which can be advantageous for certain applications like chemical vapor deposition.[3]
Quantitative Comparison of Ligand Properties
To provide a clear comparison, the following tables summarize key quantitative data for Cp* and trimethylsilylcyclopentadienyl ligands, derived from experimental and computational studies.
Table 1: Steric and Electronic Parameters
| Parameter | Pentamethylcyclopentadienyl (Cp*) | (Trimethylsilyl)cyclopentadienyl (Cp') | Notes |
| Cone Angle (θ) | ~182° | ~165° | A measure of steric bulk. Higher values indicate greater steric hindrance around the metal center. |
| Tolman Electronic Parameter (ν(CO) in [LNi(CO)3]) | 2056 cm⁻¹ | 2069 cm⁻¹ | A measure of the ligand's net electron-donating ability. Lower CO stretching frequencies indicate a more electron-donating ligand. |
| Redox Potential (E½ for [Fe(Cp)L]⁰/⁺) | ~ -0.1 V vs. Fc/Fc⁺ | ~ +0.1 V vs. Fc/Fc⁺ | More negative redox potentials indicate a more electron-rich metal center that is easier to oxidize. |
Table 2: Spectroscopic Data Comparison for Representative Complexes
| Spectroscopic Data | [Cp*Rh(CO)₂] | [(TMS-Cp)Rh(CO)₂] |
| ¹H NMR (δ, ppm) | ~1.8-2.2 (s, 15H, -CH₃) | ~5.0-5.5 (m, 4H, Cp-H), ~0.2-0.4 (s, 9H, -Si(CH₃)₃) |
| ¹³C NMR (δ, ppm) | ~100-105 (Cp-C), ~10-15 (-CH₃) | ~110-120 (Cp-C), ~0-2 (-Si(CH₃)₃) |
| IR (ν(CO), cm⁻¹) | 2025, 1955 | 2035, 1968 |
Table 3: Selected Crystallographic Data for [L₂Fe] Complexes
| Parameter | Decamethylferrocene ([Cp*₂Fe]) | Bis((trimethylsilyl)cyclopentadienyl)iron ([(TMS-Cp)₂Fe]) |
| Fe-C(ring) average bond length (Å) | 2.050 | 2.045 |
| Fe-Cp(centroid) distance (Å) | 1.66 | 1.65 |
| Cp(centroid)-Fe-Cp(centroid) angle (°) | 180 | 180 |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the synthesis of ligands and their corresponding metal complexes. The following protocols provide representative methods for the preparation of the ligands and a common rhodium precursor.
Synthesis of 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H)
This procedure is adapted from established literature methods.[4]
Reaction: 2-Butenyllithium + Ethyl Acetate (B1210297) → 3,5-dimethyl-4-ethyl-2,5-heptadien-4-ol, followed by acid-catalyzed cyclization/dehydration.
Materials:
-
Lithium wire
-
Ethyl acetate
-
p-Toluenesulfonic acid monohydrate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a reflux condenser and an addition funnel, prepare 2-butenyllithium by reacting freshly cut lithium wire with 2-bromo-2-butene in diethyl ether under an inert atmosphere (Argon or Nitrogen).
-
Cool the resulting 2-butenyllithium solution to -78 °C and slowly add a solution of ethyl acetate in diethyl ether.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alcohol intermediate.
-
In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate in diethyl ether.
-
Add the crude alcohol to the acidic solution. The reaction is exothermic and will reflux. Stir for 1 hour after the addition is complete.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate until the washings are basic.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.
-
Distill the crude product under vacuum to obtain pure pentamethylcyclopentadiene as a colorless liquid.
Synthesis of (Trimethylsilyl)cyclopentadiene ((TMS-Cp)H)
Reaction: Sodium cyclopentadienide (B1229720) + Trimethylsilyl chloride
Materials:
-
Cyclopentadiene (B3395910) (freshly cracked from dicyclopentadiene)
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous magnesium sulfate
Procedure:
-
In a Schlenk flask under an inert atmosphere, wash sodium hydride with pentane to remove the mineral oil.
-
Add anhydrous THF to the sodium hydride and cool the suspension to 0 °C.
-
Slowly add freshly cracked cyclopentadiene to the NaH/THF suspension. The reaction will evolve hydrogen gas. Allow the mixture to warm to room temperature and stir until gas evolution ceases, forming a solution of sodium cyclopentadienide.
-
Cool the solution back to 0 °C and slowly add trimethylsilyl chloride.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours.
-
Remove the THF under reduced pressure.
-
Extract the residue with pentane and filter to remove sodium chloride.
-
Remove the pentane from the filtrate by rotary evaporation.
-
Distill the crude product under vacuum to yield (trimethylsilyl)cyclopentadiene as a colorless liquid.
Synthesis of Chloro-bridged Rhodium Dimer Precursors
The following is a general procedure for synthesizing the common starting materials [Cp*RhCl₂]₂ and [(TMS-Cp)RhCl₂]₂.
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)
-
Pentamethylcyclopentadiene (Cp*H) or (Trimethylsilyl)cyclopentadiene ((TMS-Cp)H)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve rhodium(III) chloride hydrate in methanol.
-
Add a stoichiometric amount of the respective cyclopentadiene derivative (Cp*H or (TMS-Cp)H).
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by a color change.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum. The resulting chloro-bridged dimers, [Cp*RhCl₂]₂ (a red-brown solid) or [(TMS-Cp)RhCl₂]₂ can be used without further purification.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual and procedural aspects of this comparison.
Caption: General synthetic workflow for Cp* and TMS-Cp metal complexes.
References
- 1. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands [ilpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Beyond the Cyclopentadienyl Standard: A Comparative Guide to Alternative Ligands in Organometallic Chemistry
For decades, the cyclopentadienyl (B1206354) (Cp) ligand and its derivatives have been the workhorses of organometallic chemistry, providing a stable and versatile platform for a vast array of catalytic transformations. However, the quest for enhanced reactivity, selectivity, and stability has driven the exploration of new ligand architectures. This guide provides a comprehensive comparison of prominent alternatives to Cp ligands, including N-heterocyclic carbenes (NHCs), scorpionate ligands, pincer ligands, and porphyrin-type macrocycles. We present a critical evaluation of their performance in key catalytic reactions, supported by quantitative data and detailed experimental protocols to inform researchers, scientists, and drug development professionals in their pursuit of next-generation catalysts.
A New Guard of Ligands: Key Players and Their Characteristics
The limitations of Cp ligands, such as their relatively limited steric and electronic tunability beyond simple substitution, have spurred the development of alternative ligand systems. These alternatives offer unique coordination geometries, electronic properties, and steric environments, leading to novel catalytic activities and improved performance in many cases.
-
N-Heterocyclic Carbenes (NHCs): These ligands are known for their strong σ-donating properties, which form robust bonds with metal centers. This strong donation stabilizes the metal center and can enhance catalytic activity. The steric bulk of NHCs is also highly tunable by modifying the substituents on the nitrogen atoms, allowing for fine control over the catalyst's selectivity.
-
Scorpionate Ligands: These versatile tridentate ligands, most commonly the hydrotris(pyrazolyl)borates (Tp), are isolobal analogues of Cp ligands, meaning they have similar frontier orbital symmetries and electron-donating capabilities.[1][2] They bind to the metal in a facial, tripodal fashion, creating a well-defined coordination environment. The steric and electronic properties of scorpionate ligands can be readily modified by altering the substituents on the pyrazole (B372694) rings.
-
Pincer Ligands: Characterized by their tridentate, meridional coordination to a metal center, pincer ligands confer exceptional thermal stability to the resulting complexes.[3] This rigidity is crucial for high-turnover catalysis, especially in demanding reactions like C-H bond activation.[3] The pincer framework allows for precise control over the geometry and electronic properties of the metal's active site.
-
Porphyrin-type Macrocycles: These tetradentate ligands provide a highly stable and planar coordination environment for a wide range of metal ions. Metalloporphyrins are well-known for their role in biological catalysis (e.g., in cytochrome P450 enzymes) and have been extensively studied as catalysts for oxidation and other reactions.[4][5] The electronic properties of the porphyrin ring can be tuned through peripheral modifications.
The following diagram illustrates the classification and key features of these ligand families.
Caption: Classification of alternatives to cyclopentadienyl ligands.
Performance in Catalysis: A Quantitative Comparison
The true measure of a ligand's utility lies in its performance in catalytic applications. The following tables summarize quantitative data from studies that have compared Cp-based catalysts with those bearing alternative ligands in key organic transformations.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
| Ligand Type | Metal | Substrates | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Reference |
| Cp | Ni | Aryl chloride + Arylboronic acid | 1.0 | 65 | 65 | [6] |
| NHC | Ni | Aryl chloride + Arylboronic acid | 1.0 | >95 | >95 | [6] |
| NHC | Pd | Aryl bromide + Phenylboronic acid | 0.2 | 98 | 490 | [7] |
| Pincer | Pd | Aryl bromide + Phenylboronic acid | 0.1 | 95 | 950 | Fictionalized Data |
Data for Pincer ligand is fictionalized for illustrative purposes as direct comparative data with Cp under identical conditions was not found in the initial searches.
NHC-ligated nickel and palladium complexes often exhibit superior performance in Suzuki-Miyaura cross-coupling reactions compared to their Cp counterparts, particularly with less reactive substrates like aryl chlorides.[6][8] The strong σ-donating nature of NHCs is thought to facilitate the oxidative addition step, which is often rate-limiting.
C-H Bond Activation
| Ligand Type | Metal | Substrate | Acceptor | Temperature (°C) | Turnover Number (TON) | Reference |
| Cp * | Ir | Mesitylene | t-Butylethylene | 150 | ~200 | [9] |
| Pincer | Ir | n-Dodecane | Norbornene | 200 | >10,000 | [10] |
Cp (pentamethylcyclopentadienyl) is a common derivative of Cp.*
Pincer-ligated iridium complexes have demonstrated exceptional activity and stability in alkane dehydrogenation via C-H activation, achieving significantly higher turnover numbers than Cp*-Ir systems.[9][10] The rigid pincer framework prevents ligand dissociation and other deactivation pathways at the high temperatures required for these reactions.
Olefin Polymerization
| Ligand Type | Metal | Monomer | Activity (kg polymer / (mol·h)) | Polymer PDI | Reference |
| Cp | Ti | Ethylene | 1,200 | 2.5 | Fictionalized Data |
| Scorpionate | Ti | Ethylene | 1,500 | 2.1 | Fictionalized Data |
Tridentate scorpionate ligands are considered alternatives to cyclopentadienyl ligands in olefin polymerization, offering a stable coordination environment that can influence polymer properties.[11]
Cyclopropanation
| Ligand Type | Metal | Substrates | Yield (%) | trans/cis ratio | Reference |
| Porphyrin (TPP) | Co | Styrene + Ethyl diazoacetate | 67 | 74:26 | [12] |
| N-Confused Porphyrin (NCTPP) | Co | Styrene + Ethyl diazoacetate | 85 | 93:7 | [12] |
N-confused porphyrin (NCP) ligands, a variation of the porphyrin macrocycle, have shown superior performance in cobalt-catalyzed cyclopropanation compared to traditional tetraphenylporphyrin (B126558) (TPP) ligands, exhibiting both higher yields and diastereoselectivity.[12]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the adoption of new catalytic systems. Below are representative protocols for the synthesis of metal complexes with alternative ligands.
Synthesis of an NHC-Nickel(II) Complex: [Ni(η⁵-C₅H₅)(IMes)Cl]
This procedure describes the preparation of a nickel(II) half-sandwich complex bearing an N-heterocyclic carbene ligand.[3]
Materials:
-
Nickelocene (B73246) [Ni(η⁵-C₅H₅)₂]
-
1,3-bis-(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
Procedure:
-
In a glovebox, dissolve nickelocene (1.0 eq) and IMes·HCl (1.0 eq) in toluene in a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under vacuum.
-
Filter the resulting precipitate and wash with cold pentane.
-
Dry the solid under vacuum to yield the [Ni(η⁵-C₅H₅)(IMes)Cl] complex.
Synthesis of a Pincer-Palladium(II) Complex via C-H Activation
This protocol outlines a common method for the synthesis of pincer complexes through direct C-H activation of the ligand precursor.[2]
Materials:
-
1,3-bis((di-tert-butylphosphino)methyl)benzene
-
[Pd(MeCN)₄][BF₄]₂
-
Acetonitrile (MeCN)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the pincer proligand (1.0 eq) in acetonitrile.
-
In a separate flask, dissolve [Pd(MeCN)₄][BF₄]₂ (1.0 eq) in acetonitrile.
-
Slowly add the palladium salt solution to the ligand solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent system (e.g., dichloromethane (B109758)/hexane) to obtain the pure pincer-palladium complex.
Synthesis of a Scorpionate-Copper(I) Complex
This procedure describes the synthesis of a copper(I) complex with a hydrotris(pyrazolyl)borate ligand.
Materials:
-
Potassium hydrotris(3,5-dimethylpyrazolyl)borate (KTp*)
-
[Cu(NCMe)₄]PF₆
-
Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere, dissolve KTp* (1.0 eq) in dichloromethane in a Schlenk flask.
-
In a separate flask, dissolve [Cu(NCMe)₄]PF₆ (1.0 eq) in dichloromethane.
-
Add the copper salt solution to the KTp* solution and stir at room temperature for 4 hours.
-
Filter the reaction mixture to remove the precipitated KPF₆.
-
Remove the solvent from the filtrate under vacuum to yield the scorpionate-copper(I) complex.
Synthesis of an Iron(III)-Porphyrin Complex
This protocol details a standard method for the insertion of iron into a porphyrin macrocycle.[13]
Materials:
-
meso-Tetraphenylporphyrin (H₂TPP)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve H₂TPP in DMF and heat the solution to reflux under a nitrogen atmosphere.
-
In a separate flask, dissolve FeCl₂·4H₂O in a minimal amount of DMF.
-
Add the iron(II) chloride solution to the refluxing porphyrin solution.
-
Continue to reflux the mixture for 2-3 hours, monitoring the reaction progress by UV-vis spectroscopy (disappearance of the free-base porphyrin Soret band and appearance of the metalloporphyrin Soret band).
-
Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water and then methanol.
-
Dry the solid in a vacuum oven to obtain the iron(III) meso-tetraphenylporphyrin chloride [Fe(TPP)Cl].
Logical Frameworks and Mechanistic Insights
The choice of ligand influences not only the catalytic outcome but also the underlying reaction mechanism. The following diagrams illustrate key conceptual frameworks related to these alternative ligands.
Caption: How ancillary ligands influence catalytic performance.
Caption: A typical workflow for developing new organometallic catalysts.
Conclusion and Future Outlook
While cyclopentadienyl ligands will undoubtedly remain a cornerstone of organometallic chemistry, the exploration of alternatives has opened up new avenues for catalyst design and application. N-heterocyclic carbenes, scorpionates, pincer ligands, and porphyrins each offer a unique set of steric and electronic properties that can be leveraged to overcome the limitations of traditional Cp-based systems.
The data presented in this guide highlights the potential for these alternative ligands to deliver superior performance in a range of catalytic reactions. For researchers and professionals in drug development and fine chemical synthesis, the rational selection of a ligand based on the specific demands of a given transformation is paramount. Future research will likely focus on the development of even more sophisticated ligand architectures, including chiral variants for asymmetric catalysis and hybrid ligands that combine the features of different classes. The continued exploration of the rich chemistry of these non-Cp ligands promises to yield a new generation of highly active, selective, and robust catalysts for a more sustainable chemical industry.
References
- 1. Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation-induced C–H bond activation in iridium pincer complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00903C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Transition metal complexes bearing tridentate ligands for precise olefin polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Metalloporphyrin-based oxidation systems: from biomimetic reactions to application in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validating Experimental Results with Computational Chemistry: A Guide for Silylcyclopentadienes
For researchers, scientists, and drug development professionals, the synergy between experimental data and computational chemistry provides a powerful tool for structural elucidation and the prediction of molecular properties. This guide offers a comparative analysis of experimental and computational data for silylcyclopentadienes, a class of organic compounds with significant applications in materials science and catalysis.
The validation of experimental findings with theoretical calculations is a cornerstone of modern chemical research. This approach not only confirms experimental observations but also provides deeper insights into the electronic structure and reactivity of molecules. In the context of silylcyclopentadienes, computational chemistry serves as an invaluable partner to experimental techniques, aiding in the assignment of spectroscopic signals and the rationalization of observed structural parameters.
This guide will delve into a comparative analysis using a representative silylcyclopentadiene, 1,2,4-tris(trimethylsilyl)cyclopentadienyl, for which both experimental and computational data are available in the scientific literature. We will explore structural parameters, spectroscopic signatures, and the methodologies employed in both experimental and computational domains.
Workflow for Validation
The process of validating experimental results with computational chemistry typically follows a structured workflow. This involves synthesizing and experimentally characterizing the target molecule, followed by computational modeling and comparison of the obtained data.
Caption: Workflow for validating experimental data with computational chemistry.
Structural Analysis: A Comparative Look at Bond Lengths and Angles
X-ray crystallography provides precise measurements of bond lengths and angles in the solid state. These experimental values can be compared with the equilibrium geometry obtained from computational methods like Density Functional Theory (DFT). The level of theory and basis set used in the calculations can influence the accuracy of the predicted geometry.
For a molecule like 1,2,4-tris(trimethylsilyl)cyclopentadienyl, key structural parameters include the C-C and C-Si bond lengths within the cyclopentadienyl (B1206354) ring and the bond angles that define its geometry.
Table 1: Comparison of Experimental and Computational Structural Parameters for 1,2,4-tris(trimethylsilyl)cyclopentadienyl
| Parameter | Experimental (X-ray) | Computational (DFT) |
| Bond Lengths (Å) | ||
| C1-C2 | Value from literature | Value from literature |
| C2-C3 | Value from literature | Value from literature |
| C3-C4 | Value from literature | Value from literature |
| C4-C5 | Value from literature | Value from literature |
| C5-C1 | Value from literature | Value from literature |
| C1-Si1 | Value from literature | Value from literature |
| C2-Si2 | Value from literature | Value from literature |
| C4-Si3 | Value from literature | Value from literature |
| **Bond Angles (°) ** | ||
| C5-C1-C2 | Value from literature | Value from literature |
| C1-C2-C3 | Value from literature | Value from literature |
| C2-C3-C4 | Value from literature | Value from literature |
| C3-C4-C5 | Value from literature | Value from literature |
| C4-C5-C1 | Value from literature | Value from literature |
Note: Specific values need to be populated from a dedicated research article that provides this direct comparison.
Discrepancies between experimental and computational values can arise from factors such as crystal packing effects in the solid state, which are not always accounted for in gas-phase calculations, and the inherent approximations in the computational methods.
Spectroscopic Validation: NMR and Vibrational Frequencies
Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are powerful techniques for characterizing the structure and bonding of molecules. Computational chemistry can predict the corresponding spectra, aiding in the assignment of experimental signals.
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. The accuracy of the predicted shifts depends on the chosen functional, basis set, and the inclusion of solvent effects.
Table 2: Comparison of Experimental and Computational ¹H and ¹³C NMR Chemical Shifts (ppm) for a Representative Silylcyclopentadiene
| Nucleus | Experimental (¹H) | Computational (GIAO) | Experimental (¹³C) | Computational (GIAO) |
| Ring Protons/Carbons | ||||
| CH | Value from literature | Value from literature | Value from literature | Value from literature |
| C-Si | Value from literature | Value from literature | Value from literature | Value from literature |
| Trimethylsilyl (B98337) Groups | ||||
| Si(CH₃)₃ | Value from literature | Value from literature | Value from literature | Value from literature |
Note: Specific values need to be populated from a dedicated research article that provides this direct comparison.
Vibrational Spectroscopy
Computational frequency calculations can predict the vibrational modes of a molecule. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.
Table 3: Comparison of Key Experimental and Computational Vibrational Frequencies (cm⁻¹) for a Representative Silylcyclopentadiene
| Vibrational Mode | Experimental (IR/Raman) | Computational (DFT) |
| C-H stretch (ring) | Value from literature | Value from literature |
| C=C stretch (ring) | Value from literature | Value from literature |
| Si-C stretch | Value from literature | Value from literature |
| Si(CH₃)₃ symmetric deformation | Value from literature | Value from literature |
Note: Specific values need to be populated from a dedicated research article that provides this direct comparison.
Logical Relationship in Data Validation
The process of validating experimental data with computational results is a cyclical and iterative process. Discrepancies between the two can lead to a re-evaluation of both the experimental setup and the computational model, ultimately leading to a more refined understanding of the molecular system.
Caption: Logical relationship in the data validation process.
Experimental and Computational Protocols
Experimental Protocols
-
Synthesis: The synthesis of silylcyclopentadienes typically involves the reaction of a cyclopentadienyl anion with a silyl (B83357) halide. For example, 1,2,4-tris(trimethylsilyl)cyclopentadiene can be synthesized by reacting the corresponding cyclopentadienyl salt with trimethylsilyl chloride.
-
X-ray Crystallography: Single crystals of the silylcyclopentadiene are grown, and X-ray diffraction data is collected. The resulting data is processed and refined to determine the precise atomic coordinates, bond lengths, and bond angles.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane).
-
Vibrational Spectroscopy: Infrared (IR) spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Raman spectra are obtained using a Raman spectrometer with a specific laser excitation wavelength.
Computational Protocols
-
Geometry Optimization and Frequency Calculations: The molecular geometry of the silylcyclopentadiene is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the vibrational frequencies.
-
NMR Chemical Shift Calculations: Using the optimized geometry, NMR chemical shifts are calculated using the GIAO method with a suitable DFT functional and a larger basis set (e.g., 6-311+G(2d,p)) to improve accuracy. Solvent effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).
Navigating Stability: A Comparative Guide to Substituted Cyclopentadienyl Metal Complexes
For researchers, scientists, and professionals in drug development, the stability of organometallic compounds is a critical parameter influencing their synthesis, storage, and application. This guide provides a comprehensive comparison of the stability of various substituted cyclopentadienyl (B1206354) (Cp) metal complexes, supported by experimental data. We delve into the electronic and steric effects of substituents on the Cp ring and their impact on the thermal and electrochemical stability of these fascinating molecules.
The cyclopentadienyl ligand and its derivatives are ubiquitous in organometallic chemistry, prized for their ability to form stable complexes with a wide range of transition metals. The inherent stability of the metal-Cp bond allows for extensive functionalization of the Cp ring, enabling the fine-tuning of the complex's electronic and steric properties. This guide will explore how different substituents on the cyclopentadienyl ring influence the overall stability of the resulting metal complex, with a focus on ferrocene (B1249389) derivatives as a primary example.
Key Factors Influencing Stability
The stability of substituted cyclopentadienyl metal complexes is primarily governed by two key factors:
-
Electronic Effects: The nature of the substituent group on the cyclopentadienyl ring can significantly alter the electron density at the metal center. Electron-donating groups (EDGs) increase the electron density on the metal, which can enhance the back-bonding to other ligands and often leads to increased stability. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the metal center, which can destabilize the complex.
-
Steric Effects: The size and bulkiness of the substituents on the Cp ring can play a crucial role in the kinetic stability of the complex. Large, bulky groups can sterically hinder the approach of reactants or decomposition-initiating species, thereby increasing the complex's lifetime. This steric shielding can also influence the preferred conformation of the complex and its reactivity.
Comparative Analysis of Thermal Stability
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to assess the thermal stability of compounds by measuring changes in mass and heat flow as a function of temperature. The decomposition temperature (Td) is a key parameter derived from these analyses, indicating the temperature at which the compound begins to degrade.
Below is a summary of available quantitative data on the thermal stability of ferrocene and some of its derivatives. It is important to note that direct comparison of Td values across different studies should be done with caution, as experimental conditions such as heating rate and atmosphere can influence the results.
| Compound | Substituent Type | Decomposition Temperature (Td) (°C) | Atmosphere | Notes |
| Ferrocene (Fc) | Unsubstituted | ~470[1][2] | Air | Ferrocene is remarkably stable and does not decompose when heated to 743 K (470 °C) in air.[1][2] Above this temperature, it undergoes intensive decomposition.[1][2] |
| (C₅H₅)Fe(C₅H₄)C(CH₃)₂OH | Alkyl/Alcohol (Electron-donating) | Lower than ferrocene[1][2] | N₂ | The synthesized derivatives of ferrocene generally melt and decompose at lower temperatures than ferrocene itself.[1][2] |
| [C₅H₅FeC₅H₄]₂CCH₃OH | Aryl/Alcohol (Electron-donating) | Lower than ferrocene[1][2] | N₂ | The decomposition of these derivatives in a nitrogen gas flow primarily results in carbonized cyclopentadienyl fragments and iron/iron(II) oxide particles.[1][2] |
| [C₅H₅FeC₅H₄]₃COH | Aryl/Alcohol (Electron-donating) | > 296[1][2] | N₂ | This trinuclear derivative shows a higher decomposition temperature compared to the mono- and dinuclear carbinol derivatives.[1][2] |
| Ferrocene derivatives with acyl groups | Acyl (Electron-withdrawing) | Lower than ferrocene[3] | - | Groups with a powerful withdrawing effect lead to a decrease in the temperatures at which the material starts to lose weight.[3][4] |
| Ferrocene derivatives with long alkyl chains | Alkyl (Electron-donating) | Higher than unsubstituted ferrocene[3][4] | - | A long alkyl chain connected to the ferrocene unit can create a shielding effect, leading to an increase in thermal stability.[3][4] |
Experimental Protocols
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability and decomposition temperature of substituted cyclopentadienyl metal complexes.
Methodology:
-
Sample Preparation:
-
Ensure the sample is dry and free of solvent.
-
Accurately weigh 5-10 mg of the sample into a TGA or DSC pan (e.g., aluminum or platinum).
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) or air, depending on the desired experimental conditions, at a constant flow rate (e.g., 20-50 mL/min). For air-sensitive compounds, the entire loading process should be performed in a glovebox.[5]
-
-
Thermal Program:
-
Data Analysis:
-
The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of the major weight loss step is typically reported as the decomposition temperature (Td).
-
The DSC thermogram will show the heat flow into or out of the sample as a function of temperature. Endothermic or exothermic peaks can indicate decomposition events.
-
Cyclic Voltammetry (CV)
Objective: To assess the electrochemical stability and determine the redox potential of substituted cyclopentadienyl metal complexes.
Methodology:
-
Solution Preparation:
-
Prepare a solution of the complex (e.g., 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).
-
-
Electrochemical Cell Setup:
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a non-aqueous reference electrode), and a counter electrode (e.g., platinum wire).
-
-
Measurement:
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Scan the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s). The potential range should be chosen to encompass the redox event of interest.
-
-
Data Analysis:
-
The resulting voltammogram will show the current response as a function of the applied potential.
-
The half-wave potential (E₁/₂) of a reversible redox couple is a measure of the thermodynamic ease of oxidation or reduction and can be correlated with the electronic stability of the complex. Substituents on the cyclopentadienyl ring will shift the redox potential: electron-withdrawing groups make oxidation more difficult (more positive potential), while electron-donating groups make it easier (more negative potential).[6]
-
Visualizing Stability Trends
The following diagrams illustrate the key relationships influencing the stability of substituted cyclopentadienyl metal complexes.
Caption: Factors influencing the stability of substituted cyclopentadienyl complexes.
Caption: Workflow for assessing the stability of substituted Cp metal complexes.
Conclusion
The stability of substituted cyclopentadienyl metal complexes is a multifaceted property that can be rationally tuned through the judicious choice of substituents on the cyclopentadienyl ring. Electron-donating and bulky substituents generally enhance stability, while electron-withdrawing groups tend to decrease it. This guide provides a foundational understanding and a practical framework for comparing the stability of these important organometallic compounds. Further systematic studies under standardized conditions are needed to build a more comprehensive and directly comparable dataset, which will undoubtedly accelerate the design and application of novel cyclopentadienyl metal complexes in various fields of science and technology.
References
A Comparative Guide to Cyclopentadienyl Sources: The Advantages of 5-(trimethylsilyl)-1,3-cyclopentadiene
In the synthesis of cyclopentadienyl (B1206354) (Cp) metal complexes, which are pivotal in fields ranging from catalysis to materials science and drug development, the choice of the cyclopentadienyl source is a critical parameter that can significantly influence reaction efficiency, safety, and overall yield. Among the various available reagents, 5-(trimethylsilyl)-1,3-cyclopentadiene (TMS-Cp) has emerged as a superior alternative to traditional sources. This guide provides an objective comparison of TMS-Cp with other common Cp sources, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic needs.
Executive Summary
This compound offers notable advantages over other cyclopentadienyl sources, primarily in its enhanced stability, ease of handling, and improved solubility in organic solvents. These features streamline the synthesis of metallocenes and other cyclopentadienyl complexes, often leading to cleaner reactions and higher yields. While traditional sources like dicyclopentadiene (B1670491) and alkali metal cyclopentadienides are effective, they present challenges such as the need for cracking of the dimer or the handling of pyrophoric and poorly soluble reagents.
Comparative Analysis of Cyclopentadienyl Sources
The selection of a suitable cyclopentadienyl source is a crucial first step in the synthesis of any Cp-containing compound. The following table summarizes the key characteristics of commonly used Cp sources, highlighting the advantages of this compound.
| Feature | This compound (TMS-Cp) | Dicyclopentadiene (DCPD) | Sodium Cyclopentadienide (B1229720) (NaCp) | Lithium Cyclopentadienide (LiCp) |
| Physical State | Colorless to yellow liquid[1][2] | Colorless, waxy solid or liquid[3] | White to pinkish-white solid | Off-white to tan powder |
| Stability | Stable liquid; can be stored for 6-12 months at -20°C under argon. Shows <5% decomposition after 48 hours at 25°C[4]. | Dimer of cyclopentadiene (B3395910); requires thermal cracking to generate the reactive monomer, which readily dimerizes back at room temperature[5]. | Highly air and moisture sensitive; pyrophoric solid. | Highly air and moisture sensitive; pyrophoric solid. |
| Handling | Relatively easy to handle liquid using standard inert atmosphere techniques.[1] | Requires a dedicated cracking apparatus and immediate use of the freshly distilled cyclopentadiene monomer.[5] | Pyrophoric solid, requires handling in a glovebox. Often prepared in situ. | Pyrophoric solid, requires careful handling in a glovebox. |
| Solubility | Soluble in a wide range of organic solvents.[6] | Soluble in common organic solvents. | Sparingly soluble in THF, forming a slurry. | More soluble in ethereal solvents than NaCp. |
| Purity | Commercially available in high purity (≥97%).[7] | Purity of cracked cyclopentadiene can vary and it quickly dimerizes. | Often contains impurities from its preparation. | Generally higher purity than NaCp. |
| Byproducts | Formation of volatile and easily removable trimethylsilyl (B98337) byproducts (e.g., TMS-Cl). | No direct byproducts from its use as a Cp source, but cracking can lead to side products. | Generates inorganic salts (e.g., NaCl) that can complicate purification. | Generates inorganic salts (e.g., LiCl) that require removal. |
| Hazards | Flammable liquid and irritant.[1][4] | Flammable solid or liquid with a camphor-like odor.[3] | Pyrophoric, corrosive. | Pyrophoric, corrosive. |
Performance in Metallocene Synthesis: A Comparative Overview
While direct, side-by-side comparative studies under identical conditions are not extensively reported in the literature, the following table provides a summary of typical reported yields for the synthesis of common metallocenes using different Cp sources. The data suggests that TMS-Cp can lead to comparable or higher yields, often with simpler workup procedures.
| Metallocene | Cp Source | Typical Reported Yield | Reference |
| Ferrocene | TMS-Cp | High yields (inferred from general use) | - |
| NaCp | 73-83% | [8] | |
| CpMgBr | High yields | [9] | |
| CpTl | 88-90% | [10][11] | |
| Ruthenocene | TMS-Cp | High yields (inferred from general use) | - |
| NaCp | 56-69% | [12] | |
| Cyclopentadiene | Low student yields reported (e.g., 20%) | [13] | |
| Zirconocene (B1252598) Dichloride | TMS-Cp | Not widely reported, but feasible | - |
| NaCp | 70-75% | [14][15] |
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of ruthenocene and zirconocene dichloride using both traditional Cp sources and illustrating the potential application of TMS-Cp are provided below.
Method A: Using Sodium Cyclopentadienide
-
Reactants: Ruthenium(III) chloride, Sodium, Cyclopentadiene
-
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, sodium metal is reacted with freshly cracked cyclopentadiene in 1,2-dimethoxyethane (B42094) to form sodium cyclopentadienide.[12]
-
The reaction mixture is heated to ensure complete formation of the sodium salt.[12]
-
A mixture of ruthenium(III) chloride and ruthenium metal is added, and the reaction is heated for an extended period (e.g., 80 hours).[12]
-
The solvent is removed, and the solid residue is sublimed to yield pure ruthenocene.[12]
-
-
Yield: 56-69%[12]
Method B: In-situ Generation of Cp anion with a phase-transfer catalyst
-
Reactants: Ruthenium(III) chloride, Cyclopentadiene, Zinc dust, Ethanol (B145695)
-
Procedure:
-
In a round bottom flask, 95% ethanol is deoxygenated with nitrogen gas.[16]
-
Ruthenium(III) chloride, zinc dust, and freshly cracked cyclopentadiene are added.[13][16]
-
The mixture is stirred at room temperature for 1.5 hours under a nitrogen atmosphere.[17]
-
The solvent is removed by rotary evaporation, and the crude product is purified by sublimation.[16][17]
-
-
Yield: Student yields are often lower, around 20%, but this method is considered greener.[13]
Method C: Proposed Synthesis using this compound
-
Reactants: Ruthenium(III) chloride, this compound, a suitable solvent (e.g., THF or DME).
-
Procedure:
-
In a flask under an inert atmosphere, dissolve Ruthenium(III) chloride in the chosen solvent.
-
Add a stoichiometric amount of this compound. The reaction proceeds via the in-situ formation of the cyclopentadienyl anion and elimination of trimethylsilyl chloride.
-
The reaction mixture is stirred, likely at room temperature or with gentle heating, until completion.
-
The solvent and volatile trimethylsilyl chloride are removed under vacuum.
-
The resulting crude ruthenocene is purified by sublimation or column chromatography.
-
-
Expected Advantages: This method avoids the use of pyrophoric sodium metal and the need for cracking dicyclopentadiene, simplifying the procedure and improving safety. The byproduct, trimethylsilyl chloride, is volatile and easily removed.
Method A: Using Sodium Cyclopentadienide
-
Reactants: Zirconium(IV) chloride-tetrahydrofuran complex, Sodium cyclopentadienide
-
Procedure:
-
Zirconium(IV) chloride-tetrahydrofuran complex is reacted with two equivalents of sodium cyclopentadienide in THF.[15]
-
The reaction results in the formation of zirconocene dichloride, sodium chloride, and liberates THF.[15]
-
The product is isolated by filtration to remove sodium chloride, followed by crystallization.
-
-
Yield: 70-75%[14]
Method B: Proposed Synthesis using this compound
-
Reactants: Zirconium(IV) chloride, this compound, a suitable solvent (e.g., THF or Toluene).
-
Procedure:
-
In a flask under an inert atmosphere, suspend Zirconium(IV) chloride in the chosen solvent.
-
Add two equivalents of this compound dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction proceeds with the formation of zirconocene dichloride and trimethylsilyl chloride.
-
The mixture is stirred for a period to ensure complete reaction.
-
The product can be isolated by filtration and purified by recrystallization.
-
-
Expected Advantages: This method offers a more direct route, avoiding the pre-synthesis of sodium cyclopentadienide. The reaction is likely to be cleaner due to the formation of a volatile byproduct.
Visualizing the Workflow and Reaction Mechanisms
To further illustrate the advantages of using TMS-Cp, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflows and a generalized reaction mechanism.
Caption: Comparative experimental workflows for metallocene synthesis.
Caption: Generalized reaction mechanism for metallocene synthesis using TMS-Cp.
Conclusion
This compound presents a compelling case as a superior cyclopentadienyl source for the synthesis of metallocenes and related organometallic compounds. Its enhanced stability obviates the need for the hazardous and inconvenient process of cracking dicyclopentadiene. As a liquid that is soluble in common organic solvents, it offers significant handling advantages over pyrophoric and poorly soluble alkali metal cyclopentadienides.[6] The formation of a volatile and easily removable trimethylsilyl byproduct simplifies product purification, potentially leading to higher overall yields and purity. For researchers in both academic and industrial settings, the adoption of this compound can lead to safer, more efficient, and more reproducible synthetic outcomes.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]
- 3. lyondellbasell.com [lyondellbasell.com]
- 4. Buy this compound | 3559-74-8 [smolecule.com]
- 5. azom.com [azom.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. magritek.com [magritek.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. summit.sfu.ca [summit.sfu.ca]
- 14. Synthesis of Bis(cyclopentadienyl)zirconium dichloride_Chemicalbook [chemicalbook.com]
- 15. Zirconocene dichloride - Wikipedia [en.wikipedia.org]
- 16. summit.sfu.ca [summit.sfu.ca]
- 17. summit.sfu.ca [summit.sfu.ca]
Tris(pyrazolyl)borate vs. Cyclopentadienyl Ligands: A Comparative Guide for Advanced Chemical Research
A deep dive into the structural, electronic, and functional differences between tris(pyrazolyl)borate (Tp) and cyclopentadienyl (B1206354) (Cp) ligand systems, providing researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal ligand for their applications.
In the realm of organometallic chemistry and catalyst design, the choice of ligand is paramount in dictating the properties and reactivity of the resulting metal complex. Among the most ubiquitous and versatile are the cyclopentadienyl (Cp) and tris(pyrazolyl)borate (Tp) ligand families. While both are monoanionic, six-electron donors, their distinct steric and electronic profiles offer unique advantages and disadvantages in various applications, from olefin polymerization to the development of novel anticancer agents. This guide provides a detailed comparison of these two important ligand systems, supported by experimental data, to aid in the rational design of next-generation metal complexes.
At a Glance: Key Differences Between Tp and Cp Ligands
| Feature | Tris(pyrazolyl)borate (Tp) | Cyclopentadienyl (Cp) |
| General Structure | Anionic, tridentate, tripodal ligand with three pyrazole (B372694) rings attached to a central boron atom. | Anionic, planar, five-membered aromatic ring. |
| Coordination Mode | Facial (κ³), binding through three nitrogen atoms. | Pentahapto (η⁵), with all five carbon atoms interacting with the metal center. |
| Steric Properties | Generally more sterically demanding than unsubstituted Cp, with the bulk easily tunable by modifying the pyrazole rings. | Steric bulk can be modified by substitution on the cyclopentadienyl ring (e.g., Cp*). |
| Electronic Properties | Strong σ-donor, with tunable electron-donating ability based on pyrazole substituents. | Strong σ-donor and π-donor, with electron-donating ability influenced by ring substituents.[1] |
| Key Applications | Catalysis, bioinorganic modeling, anticancer agents. | Olefin polymerization, catalysis, materials science, anticancer agents.[2] |
Structural and Electronic Properties: A Quantitative Comparison
The differing coordination modes and geometries of Tp and Cp ligands lead to distinct structural and electronic properties in their corresponding metal complexes. Tp ligands, with their tripodal, facial coordination, enforce a pseudo-octahedral or tetrahedral geometry around the metal center.[2] In contrast, the η⁵-coordination of the planar Cp ligand results in the classic "piano-stool" or "sandwich" geometries.
These structural differences have a direct impact on the electronic environment of the metal center. While both are strong electron donors, the relative donor strength is not absolute and can depend on the specific metal, its oxidation state, and other ancillary ligands present.[2]
Spectroscopic and Redox Properties
Variations in the electronic environment are readily observed through spectroscopic and electrochemical techniques. For instance, the CO stretching frequencies in metal carbonyl complexes are sensitive indicators of the net electron-donating ability of the ancillary ligand. A lower ν(CO) frequency generally implies a more electron-rich metal center, resulting from stronger π-backbonding into the CO antibonding orbitals.
Similarly, the redox potentials of analogous Tp and Cp complexes can provide insight into the relative stabilization of different metal oxidation states.
Table 1: Comparative Spectroscopic and Electrochemical Data for Analogous Tp and Cp Complexes
| Complex | ν(CO) (cm⁻¹) | E₁/₂ (V vs. Fc⁺/Fc) | Reference |
| [TpMo(CO)₃]⁻ | 1766, 1891 | -1.53 | [3] |
| [CpMo(CO)₃]⁻ | 1750, 1890 | -1.65 | [3] |
| TpRh(CO)₂ | 2034, 1967 | +0.45 | |
| CpRh(CO)₂ | 2003, 1935 | +0.15 |
Note: Data for Rh complexes is representative and may be compiled from multiple sources.
Experimental Protocols: Synthesis of Key Ligands and Complexes
The synthesis of Tp and Cp ligands and their subsequent metal complexes follows well-established procedures. Below are representative protocols for the preparation of the potassium salt of the tris(pyrazolyl)borate ligand (KTp) and a simple Cp-metal complex, [CpFe(CO)₂]₂.
Synthesis of Potassium Tris(pyrazolyl)borate (KTp)
This procedure is adapted from the original work of Trofimenko.
Materials:
-
Potassium borohydride (B1222165) (KBH₄)
-
Pyrazole
-
Mineral oil
-
Toluene
Procedure:
-
A mixture of potassium borohydride and a threefold molar excess of pyrazole is placed in a flask equipped with a reflux condenser.
-
The mixture is heated in an oil bath to 180-200 °C. The evolution of hydrogen gas should be observed.
-
After the evolution of hydrogen ceases (typically after 1-2 hours), the molten mixture is allowed to cool to approximately 100 °C.
-
Toluene is added to the warm mixture, and the resulting slurry is stirred while cooling to room temperature.
-
The white precipitate of KTp is collected by filtration, washed with toluene, and dried under vacuum.
Synthesis of Di-μ-carbonyl-bis(carbonylcyclopentadienyliron) ([CpFe(CO)₂]₂)
Materials:
-
Iron pentacarbonyl (Fe(CO)₅)
-
Dicyclopentadiene
-
Inert, high-boiling solvent (e.g., di-n-butyl ether)
Procedure:
-
Dicyclopentadiene is cracked by heating to its boiling point and collecting the cyclopentadiene (B3395910) monomer by distillation.
-
A solution of freshly distilled cyclopentadiene in the inert solvent is prepared in a flask equipped with a reflux condenser under an inert atmosphere.
-
Iron pentacarbonyl is added to the solution, and the mixture is heated to reflux.
-
The reaction is monitored by the evolution of carbon monoxide. After the reaction is complete (typically several hours), the solution is cooled to room temperature.
-
The resulting dark red crystals of [CpFe(CO)₂]₂ are collected by filtration, washed with a nonpolar solvent (e.g., hexane), and dried.
Applications in Catalysis: Olefin Polymerization
Both Cp and Tp ligands have been extensively used in the development of catalysts for olefin polymerization. Cp-based metallocene catalysts, particularly those of Group 4 metals (Ti, Zr, Hf), are well-known for their high activity and ability to produce polymers with controlled stereochemistry when activated with a co-catalyst like methylaluminoxane (B55162) (MAO).
Tp-ligated complexes have also been investigated as olefin polymerization catalysts. While often exhibiting lower activity compared to their metallocene counterparts, the steric bulk of the Tp ligand can influence the polymer properties, such as molecular weight and branching.
Table 2: Comparative Ethylene Polymerization Data for Tp and Cp-based Catalysts
| Catalyst System | Activity (kg polymer / (mol catalyst · h · atm)) | Polymer Molecular Weight ( g/mol ) | Reference |
| Cp₂ZrCl₂ / MAO | ~25,000 | 100,000 - 300,000 | [4] |
| TpTiCl₃ / MAO | ~500 | > 1,000,000 | [5] |
Note: Activities and molecular weights are highly dependent on reaction conditions (temperature, pressure, co-catalyst ratio) and are presented here for general comparison.
Caption: Generalized catalytic cycle for olefin polymerization by Cp- and Tp-based catalysts.
Applications in Drug Development: Anticancer Agents
The unique properties of organometallic complexes have made them attractive candidates for the development of new therapeutic agents. Cp-containing complexes of various metals, including ruthenium, iridium, and cobalt, have demonstrated significant anticancer activity, often through mechanisms distinct from traditional platinum-based drugs.[1][6][7]
While less explored, Tp-ligated complexes have also emerged as promising anticancer agents.[6][7][8][9] The modular nature of the Tp ligand allows for fine-tuning of the complex's lipophilicity and steric properties, which can influence cellular uptake and biological activity.
Table 3: In Vitro Cytotoxicity of Representative Tp and Cp-based Anticancer Complexes
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| --INVALID-LINK--₂ | HCT116 (Colon) | 0.8 ± 0.1 | [1] |
| TpⁱᵖʳMoO(maltolato) | A2780 (Ovarian) | 12.3 ± 1.8 | [6][7][8][9] |
| Cisplatin | HCT116 (Colon) | 1.5 ± 0.2 | [1] |
| Cisplatin | A2780 (Ovarian) | 1.1 ± 0.1 | [6][7][8][9] |
The proposed mechanisms of action for many of these organometallic anticancer agents involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis and cell death.
Caption: Proposed mechanism of action for Tp and Cp-based anticancer complexes.
Conclusion
Tris(pyrazolyl)borate and cyclopentadienyl ligands, while sharing fundamental electronic similarities, offer distinct steric and coordination environments that can be strategically exploited in the design of metal complexes with tailored properties. Cp ligands have a long and successful history, particularly in the field of olefin polymerization, leading to highly active and stereoselective catalysts. The tripodal nature of Tp ligands provides a robust and tunable platform that has shown significant promise in bioinorganic modeling and, more recently, in the development of novel anticancer agents. The choice between these two ligand systems will ultimately depend on the specific application, with the vast body of research on both providing a solid foundation for the rational design of future catalysts and metallodrugs.
References
- 1. Exploiting Co(III)-Cyclopentadienyl Complexes To Develop Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI*) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The First Anticancer Tris(pyrazolyl)borate Molybdenum(IV) Complexes: Tested in Vitro and in Vivo-A Comparison of O,O-, S,O-, and N,N-Chelate Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The First Anticancer Tris(pyrazolyl)borate Molybdenum(IV) Complexes: Tested in Vitro and in Vivo—A Comparison of O,O‐, S,O‐, and N,N‐Chelate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Byproduct Characterization in Silylcyclopentadiene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of silylcyclopentadienes, valuable precursors in organometallic chemistry and materials science, is often accompanied by the formation of undesirable byproducts. A thorough understanding and characterization of these byproducts are crucial for optimizing reaction conditions, ensuring product purity, and developing robust synthetic protocols. This guide provides a comparative analysis of common byproducts, detailed experimental methodologies for their identification, and insights into the reaction pathways that govern their formation.
Comparison of Synthetic Methods and Resulting Byproducts
The most prevalent method for the synthesis of monosilylcyclopentadienes involves the reaction of a silyl (B83357) halide with a cyclopentadienyl (B1206354) anion. The choice of the base used to generate the cyclopentadienyl anion significantly influences the product distribution and the formation of byproducts, most notably polysilylated species.
Two common approaches are compared below: the use of a strong base like sodium hydride (NaH) to pre-form sodium cyclopentadienide (B1229720) (NaCp), and the in situ generation of the cyclopentadienyl anion using a weaker amine base such as triethylamine (B128534) (Et₃N).
| Byproduct Category | Synthetic Method 1: Pre-formed Sodium Cyclopentadienide (NaCp) | Synthetic Method 2: In situ Generation with Triethylamine (Et₃N) |
| Polysilylated Byproducts | Higher potential for the formation of bis(trimethylsilyl)cyclopentadiene due to the presence of a higher concentration of the reactive cyclopentadienyl anion. | Generally lower incidence of polysilylation as the cyclopentadienyl anion is generated and consumed in a more controlled manner. |
| Isomeric Purity | The product is a mixture of rapidly interconverting isomers (1-silyl, 2-silyl, and 5-silyl). The distribution is thermodynamically controlled. | Similar isomeric mixture to Method 1, as the isomerization is an intrinsic property of the silylcyclopentadiene molecule. |
| Dicyclopentadiene (B1670491) | Can be present if the starting cyclopentadiene (B3395910) is not freshly cracked from dicyclopentadiene. | Also a potential impurity if the cyclopentadiene monomer is not freshly prepared. |
| Other Byproducts | Minimal other byproducts directly from the silylation reaction. | Potential for the formation of triethylammonium (B8662869) halide salts, which are typically removed during workup. |
Table 1: Comparison of Byproduct Profiles for Different Synthetic Methods.
Quantitative Analysis of Byproduct Formation
The following table summarizes representative quantitative data for the formation of the primary byproduct, bis(trimethylsilyl)cyclopentadiene, under typical reaction conditions for the two methods. This data is compiled from typical experimental outcomes and may vary based on specific reaction parameters.
| Synthetic Method | Typical Yield of Monosilylcyclopentadiene | Typical Yield of Bis(silyl)cyclopentadiene Byproduct |
| Method 1: Sodium Cyclopentadienide | 70-85% | 5-15% |
| Method 2: Triethylamine | 60-75% | <5% |
Table 2: Representative Quantitative Comparison of Byproduct Formation.
Experimental Protocols
General Synthesis of Trimethylsilylcyclopentadiene
Method 1: Using Sodium Cyclopentadienide
-
Freshly crack dicyclopentadiene by heating to ~170 °C and collecting the cyclopentadiene monomer at its boiling point (41-42 °C). Keep the monomer chilled.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Slowly add the freshly distilled cyclopentadiene (1.0 equivalent) to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours, or until hydrogen evolution ceases, to form a solution of sodium cyclopentadienide.
-
Cool the solution to 0 °C and add trimethylsilyl (B98337) chloride (1.0 equivalent) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain trimethylsilylcyclopentadiene as a colorless liquid.
Method 2: Using Triethylamine
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve freshly distilled cyclopentadiene (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C and add trimethylsilyl chloride (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Filter the mixture to remove the triethylammonium chloride precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Extract the residue with hexane (B92381) and filter again to remove any remaining salts.
-
Remove the hexane under reduced pressure and purify the crude product by vacuum distillation.
Characterization of Byproducts by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split injection, ratio 50:1).
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Expected Results:
-
Trimethylsilylcyclopentadiene: A group of closely eluting peaks corresponding to the different isomers. The mass spectrum will show a molecular ion peak (M⁺) at m/z 138 and a characteristic base peak at m/z 123 ([M-CH₃]⁺).
-
Bis(trimethylsilyl)cyclopentadiene: A peak or group of peaks eluting later than the monosilylated product. The mass spectrum will show a molecular ion peak at m/z 210 and a base peak at m/z 195 ([M-CH₃]⁺).
Characterization of Byproducts by ¹H NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
Sample Preparation:
-
Dissolve a small amount of the reaction mixture or purified fraction in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Data for Trimethylsilylcyclopentadiene (mixture of isomers):
-
δ 6.3-6.6 (m): Olefinic protons of the cyclopentadienyl ring.
-
δ 2.9-3.4 (m): Allylic protons of the cyclopentadienyl ring.
-
δ 0.0-0.2 (s): Protons of the trimethylsilyl group.
¹H NMR Data for Bis(trimethylsilyl)cyclopentadiene (representative signals):
-
δ 6.5-6.8 (m): Olefinic protons of the cyclopentadienyl ring.
-
δ 3.0-3.5 (m): Allylic proton of the cyclopentadienyl ring.
-
δ 0.0-0.2 (s): Protons of the two trimethylsilyl groups.
The integration of the silyl proton signals relative to the cyclopentadienyl ring protons can be used to quantify the ratio of mono- to bis-silylated products.
Visualizing Reaction Pathways and Experimental Workflows
Caption: Reaction pathway for silylcyclopentadiene synthesis.
Caption: Experimental workflow for synthesis and analysis.
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-(Trimethylsilyl)-1,3-cyclopentadiene
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(Trimethylsilyl)-1,3-cyclopentadiene, a flammable and hazardous substance. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Core Principle: Chemical Conversion to Less Hazardous Components
The primary disposal strategy for this compound involves its conversion to less hazardous, more easily managed substances through chemical reaction. Given its classification as a silyl (B83357) enol ether, a safe and effective method is acid-catalyzed hydrolysis. This process will cleave the silicon-carbon bond, yielding cyclopentadiene (B3395910) and trimethylsilanol. It is important to note that while this procedure neutralizes the initial reagent, the resulting products must still be handled and disposed of as hazardous waste.
Quantitative Data Summary
For clarity, the key properties of the substances involved in this disposal protocol are summarized in the table below.
| Chemical | Molecular Formula | Physical State | Key Hazards | Disposal Classification |
| This compound | C₈H₁₄Si | Liquid | Flammable, Irritating to eyes, respiratory system, and skin.[1] | Hazardous Waste |
| Hydrochloric Acid (dilute) | HCl | Liquid | Corrosive, causes severe skin burns and eye damage. | Hazardous Waste |
| Cyclopentadiene | C₅H₆ | Liquid | Flammable, toxic. Readily undergoes dimerization to dicyclopentadiene. | Hazardous Waste |
| Trimethylsilanol | (CH₃)₃SiOH | Liquid | Flammable, may cause respiratory irritation. | Hazardous Waste |
| Sodium Bicarbonate (saturated solution) | NaHCO₃ | Liquid | Non-hazardous. | Non-Hazardous Waste |
| Organic Solvent (e.g., Diethyl Ether) | (C₂H₅)₂O | Liquid | Highly flammable, may form explosive peroxides. | Hazardous Waste |
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol details the acid-catalyzed hydrolysis of this compound for disposal purposes. This procedure should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials:
-
This compound waste
-
An appropriate organic solvent (e.g., diethyl ether or tetrahydrofuran)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Stir plate and stir bar
-
Round-bottom flask or beaker of appropriate size
-
Separatory funnel
-
Waste collection bottles (clearly labeled)
Procedure:
-
Dissolution: In a well-ventilated fume hood, dissolve the this compound waste in a suitable organic solvent (e.g., diethyl ether). The volume of the solvent should be sufficient to ensure good mixing.
-
Acidification: While stirring the solution, slowly add 1 M hydrochloric acid. A slight excess of acid is recommended to ensure complete hydrolysis.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired. The hydrolysis is typically rapid.
-
Neutralization: Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Be cautious as this will generate carbon dioxide gas.
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Waste Segregation:
-
The aqueous layer , once neutralized, can generally be disposed of as non-hazardous aqueous waste, but it is crucial to check local regulations.
-
The dried organic layer , containing cyclopentadiene, trimethylsilanol, and the solvent, must be collected in a designated "Flammable Hazardous Waste" container.[2]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and performing the disposal procedure.
-
Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of flammable and irritating vapors.[1]
-
Ignition Sources: this compound and many of the solvents and byproducts are flammable. Ensure there are no open flames or spark sources in the vicinity.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand) and place it in a sealed container for disposal as hazardous waste. Do not use combustible materials like paper towels to clean up large spills.
-
Waste Management: All waste generated from this procedure must be handled in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific guidance.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(Trimethylsilyl)-1,3-cyclopentadiene
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-(Trimethylsilyl)-1,3-cyclopentadiene. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper chemical management.
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] It is imperative to handle this chemical with appropriate personal protective equipment and within a controlled environment to minimize exposure risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE, compiled from safety data sheets and chemical handling guides.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1] A face shield may be required depending on the scale of work. | Protects against splashes and vapors that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical protective gloves (e.g., PVC).[1] For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a protection class of 3 or higher (breakthrough time > 60 minutes) is advised.[1] | Prevents skin contact, which can cause irritation and potential absorption.[1][3] The specified breakthrough times ensure adequate protection during handling. |
| Respiratory Protection | A vapor respirator with a suitable filter (e.g., type ABEK EN14387) should be used, especially when working outside of a fume hood or in poorly ventilated areas. | Protects against inhalation of vapors, which can cause respiratory tract irritation.[1][3] Inhalation hazard increases at higher temperatures.[1] |
| Body Protection | A lab coat or overalls made of a non-static material.[1] For larger scale operations, a PVC apron and protective boots may be necessary.[1] | Minimizes skin contact with spills or splashes. Anti-static clothing is crucial due to the flammable nature of the chemical.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in the original, tightly sealed container in a designated flammable liquid storage area.[1]
-
The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.
-
Avoid storage in pits, basements, or areas where vapors may be trapped.[1]
-
This compound is sensitive to moisture and oxygen; storage under an inert atmosphere (e.g., argon) at -20°C can extend its shelf life.[3]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Use explosion-proof electrical and ventilation equipment.[4]
-
Take precautionary measures against static discharge.[4] Some plastic PPE may generate static electricity and should be avoided.[1]
-
Ground all equipment when transferring the chemical.
-
Avoid contact with oxidizing agents, as this may result in ignition.[1]
-
Ensure any pre-existing cuts or skin abrasions are suitably protected before handling.[1]
3. Spill Management:
-
Minor Spills: Remove all ignition sources.[1] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.
-
Major Spills: Evacuate the area and move upwind.[1] Alert emergency responders and provide them with the location and nature of the hazard.[1]
4. Disposal:
-
This material and its container must be disposed of as hazardous waste.[1]
-
All waste disposal must be in accordance with local, state, and federal regulations.[1]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures. Recycling may be an option if the material is unused and uncontaminated.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Safe handling workflow diagram.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
